Technical Documentation Center

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
  • CAS: 198904-86-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structure Elucidation of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Abstract This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir," a potential process-related impurity or syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir," a potential process-related impurity or synthetic derivative of Atazanavir, a critical HIV-1 protease inhibitor. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a narrative built on scientific integrity and field-proven insights. By integrating High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), tandem MS/MS, and a suite of Nuclear Magnetic Resonance (NMR) techniques, this document details a self-validating workflow to unambiguously determine the molecule's chemical structure. The causality behind experimental choices is explained, and all protocols are grounded in authoritative standards to ensure technical accuracy and trustworthiness.

Introduction: Atazanavir and the Imperative of Impurity Profiling

Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in antiretroviral therapy.[1] It acts by selectively inhibiting the viral protease enzyme, preventing the processing of viral polyproteins and leading to the release of immature, non-infectious viral particles.[1] The synthesis of such a complex molecule involves multiple steps, creating the potential for the formation of process-related impurities.[2]

According to the International Council for Harmonisation (ICH) guidelines Q3A(R2), impurities in new drug substances must be rigorously controlled and characterized.[3][4] The identification and structural elucidation of any impurity present at or above the identification threshold (typically ≥0.10%) is a regulatory requirement to ensure the safety and efficacy of the final drug product.[4][5] This guide addresses a specific, complex derivative, providing a systematic approach to its structural confirmation.

Decoding the Nomenclature: A Structural Hypothesis

The name "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" provides critical clues to its structure, which is derived from the parent Atazanavir molecule. A logical deconstruction of the name is the first step in forming a structural hypothesis.

  • Atazanavir: The core scaffold of the molecule. The IUPAC name for Atazanavir is (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester.[6] It is also described as 1-[4-(pyridin-2-yl)phenyl]-5(S)-2,5-bis{[N-(methoxycarbonyl)-L-tert-leucinyl]amino}-4(S)-hydroxy-6-phenyl-2-azahexane.[7]

  • Des-N-(methoxycarbonyl)-L-tert-leucine: The prefix "Des-" indicates the removal of a group. Atazanavir's structure contains two identical N-(methoxycarbonyl)-L-tert-leucine moieties attached to a central hydrazine core.[6][8] This name implies that one of these entire side chains has been cleaved off.

  • Bis-Boc: This indicates the addition of two tert-butoxycarbonyl (Boc) protecting groups.[9] The Boc group is commonly used to protect amines as carbamates.[10] Following the removal of the aforementioned side chain, a primary amine would be exposed on the hydrazine core. This, along with the secondary amine on the remaining tert-leucine group, are the most probable sites for Boc protection.

Based on this analysis, the hypothesized structure is the Atazanavir core with one N-(methoxycarbonyl)-L-tert-leucine arm removed and replaced by a Boc group on the newly exposed hydrazine nitrogen, and a second Boc group added to the nitrogen of the remaining tert-leucine moiety.

G cluster_0 Structural Relationship Atazanavir Atazanavir (Parent Drug) Step1 - (N-(methoxycarbonyl) -L-tert-leucine) Atazanavir->Step1 Impurity Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (Hypothesized Structure) Step2 + 2 Boc Groups Impurity->Step2 Step1->Impurity Step2->Atazanavir

Caption: Relationship between Atazanavir and the hypothesized impurity.

The Analytical Workflow: A Multi-technique Approach

A multi-faceted analytical strategy is essential for unambiguous structure elucidation.[11][12] This workflow ensures that each piece of data serves to validate the others, forming a cohesive and definitive structural proof.

Caption: The integrated analytical workflow for structure elucidation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Before spectroscopic analysis, it is crucial to confirm the purity of the isolated compound. Co-eluting impurities can confound spectral data, leading to incorrect structural assignments.

Protocol:

  • System: UHPLC/HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 240 nm.

  • Analysis: The sample is dissolved in a suitable solvent (e.g., 50:50 Water:Acetonitrile). The resulting chromatogram should show a single major peak, with purity calculated by area percentage.

Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition (molecular formula).[13] This is the first and most critical test of the structural hypothesis.

Protocol:

  • System: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The sample is infused directly or analyzed via LC-MS. The mass spectrum is acquired over a range of m/z 100-1500.

  • Data Processing: The exact mass of the protonated molecule [M+H]⁺ is determined. This mass is used to calculate the molecular formula, which must match the theoretical formula of the hypothesized structure within a narrow mass tolerance (e.g., < 5 ppm).

ParameterAtazanavir (C₃₈H₅₂N₆O₇)Hypothesized Impurity (C₃₉H₅₇N₅O₈)
Molecular Formula C₃₈H₅₂N₆O₇C₃₉H₅₇N₅O₈
Monoisotopic Mass 704.3901 g/mol 723.4207 g/mol
Theoretical [M+H]⁺ 705.3979 m/z724.4285 m/z
Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)

Rationale: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID).[14][15] The resulting fragment ions provide crucial information about the connectivity of the molecule, acting as a blueprint of its structure.[16] This is essential for confirming the loss of one side chain and the location of the Boc groups.

Protocol:

  • System: Any tandem MS instrument (Q-TOF, Ion Trap, Triple Quadrupole).

  • Method: The [M+H]⁺ ion (m/z 724.43) is isolated and fragmented with collision energy.

  • Interpretation: The resulting product ion spectrum is analyzed to identify characteristic losses and fragments. Key expected fragments would include:

    • Loss of a Boc group (-100 Da).

    • Loss of a tert-butyl group (-57 Da).

    • Fragments corresponding to the intact, Boc-protected tert-leucine side chain.

    • Fragments corresponding to the main Atazanavir core.

G Parent [M+H]⁺ m/z 724.43 Frag1 [M+H - C₅H₉O₂]⁺ Loss of Boc m/z 624.37 Parent->Frag1 -100 Da Frag2 [M+H - C₄H₉]⁺ Loss of t-butyl m/z 667.38 Parent->Frag2 -57 Da Frag3 Core Fragment (e.g., Pyridinyl-benzyl) Parent->Frag3 Cleavage Frag4 Side-Chain Fragment (Boc-t-Leu) Parent->Frag4 Cleavage

Caption: Conceptual MS/MS fragmentation pathway for the impurity.

Unambiguous Structure Confirmation by NMR Spectroscopy

Rationale: While MS techniques provide the molecular formula and connectivity clues, only NMR spectroscopy can provide the definitive, unambiguous structural proof, including the precise location of substituents and stereochemistry.[17][18] A combination of 1D and 2D NMR experiments is required.[12]

Protocol:

  • Sample Prep: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal resolution.

  • Experiments: Acquire a standard suite of spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

¹H NMR Analysis: The proton NMR provides the first detailed look at the molecular environment.[19]

  • Expected Signals:

    • A sharp, intense singlet around δ 1.4-1.5 ppm integrating to 18 protons, corresponding to the two equivalent tert-butyl groups of the Boc protectors.[20]

    • Signals for the tert-butyl group of the leucine moiety.

    • Aromatic protons for the phenyl and pyridinyl rings, typically between δ 7.0-8.5 ppm .

    • Various aliphatic and amide (N-H) protons throughout the structure. The N-H signals can be broad and their chemical shifts are concentration-dependent.[21]

¹³C NMR Analysis: This experiment confirms the carbon skeleton of the molecule.

  • Expected Signals:

    • Carbonyl carbons from the two Boc groups and the remaining amide/carbamate groups around δ 155-175 ppm .

    • Quaternary carbons of the tert-butyl groups around δ 80 ppm .

    • Methyl carbons of the tert-butyl groups around δ 28 ppm .

    • Aromatic carbons between δ 110-150 ppm .

2D NMR for Connectivity (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of spin systems within the aliphatic chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing an unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation.[22][23] It reveals long-range (typically 2-3 bond) correlations between protons and carbons.[24] This is the key to placing the Boc groups definitively.

    • Key Correlation 1: A correlation from the 18 protons of the Boc groups (at ~1.4 ppm) to the Boc carbonyl carbons (~155 ppm) and, crucially, to the carbons on the molecular backbone where they are attached. This confirms the location of the Boc groups on their respective nitrogen atoms.

ExperimentPurposeKey Information Provided
¹H NMR Proton census & environmentConfirms presence of Boc groups, aromatic systems, and correct proton count.
¹³C NMR Carbon skeleton confirmationConfirms total carbon count and presence of carbonyls and quaternary carbons.
COSY ¹H-¹H connectivityMaps out individual spin systems (e.g., the phenyl-ethyl-hydroxy portion).
HSQC Direct ¹H-¹³C correlationAssigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlationConfirms connectivity across heteroatoms; definitively places the Boc groups.

Data Synthesis and Final Structure Confirmation

The final step is to synthesize all the collected data into a single, cohesive argument.

  • Purity: The HPLC analysis confirms the sample is a single component, ensuring the spectroscopic data is reliable.

  • Molecular Formula: HRMS provides the exact elemental composition, which perfectly matches the hypothesized structure (C₃₉H₅₇N₅O₈).

  • Connectivity: MS/MS fragmentation patterns show the loss of key groups (Boc, t-butyl) and the presence of the major structural subunits, supporting the proposed connectivity.

  • Unambiguous Proof: The NMR data provides the final, definitive proof.

    • ¹H and ¹³C NMR confirm the presence of all expected functional groups and the correct number of atoms.

    • COSY and HSQC experiments allow for the assignment of the majority of the carbon-proton framework.

    • Crucial HMBC correlations between the Boc protons and the backbone carbons provide irrefutable evidence of their attachment points, confirming the structure as Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir .

Conclusion

The structural elucidation of pharmaceutical impurities is a rigorous process that demands a multi-technique, evidence-based approach. By systematically applying chromatographic and spectroscopic methods, as detailed in this guide, researchers can confidently and unambiguously identify complex molecular structures. The workflow presented here—progressing from purity analysis and molecular formula determination to detailed fragmentation and NMR connectivity studies—represents a robust and self-validating system. This ensures not only scientific accuracy but also compliance with the stringent regulatory standards that govern the safety and quality of pharmaceutical products.[13][25]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of atazanavir, which is marketed as the sulfuric.... Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • YouTube. (n.d.). What Is HMBC NMR? - Chemistry For Everyone. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • GPATINDIA. (2020, May 4). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • PubChem. (n.d.). Atazanavir Sulfate. Retrieved from [Link]

  • FDA. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Merck Index. (n.d.). Atazanavir. Retrieved from [Link]

  • Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of atazanavir. Retrieved from [Link]

  • YouTube. (n.d.). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

  • Conicet. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]

  • PubMed. (n.d.). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • SciSpace. (2012, February 29). Tandem Mass Spectrometry of Peptides. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). (I) Plot of NH chemical shifts in the 1 H NMR spectra of the.... Retrieved from [Link]

  • PubMed Central. (n.d.). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Retrieved from [Link]

  • ResearchGate. (n.d.). 11. Peptide fragmentation in tandem mass spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir: A Key Synthetic Intermediate

Abstract This technical guide provides a comprehensive overview of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a critical intermediate in the synthesis of the HIV protease inhibitor, Atazanavir.[1][2] The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a critical intermediate in the synthesis of the HIV protease inhibitor, Atazanavir.[1][2] The document details the compound's chemical identity, physicochemical properties, its specific role in the synthetic pathway of Atazanavir, and robust analytical methodologies for its characterization and quality control. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to support the production and analysis of high-purity Atazanavir.

Introduction

Atazanavir is a potent aza-dipeptide analogue HIV-1 protease inhibitor, administered for the treatment of HIV infections.[3] Its complex molecular structure necessitates a multi-step synthesis, where the control of intermediates and potential impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] One such pivotal molecule is Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (hereafter referred to as "Bis-Boc Atazanavir Intermediate").

This intermediate represents a near-final stage of the Atazanavir molecule, lacking only the terminal N-methoxycarbonyl-L-tert-leucine moiety. Its name precisely describes its structure:

  • Atazanavir: Pertains to the core structure of the final drug.

  • Bis-Boc: Indicates the presence of two tert-butyloxycarbonyl (Boc) protecting groups on two of the molecule's nitrogen atoms.

  • Des-N-(methoxycarbonyl)-L-tert-leucine: Signifies the absence of the specific amino acid side chain that is added in a subsequent synthetic step.[4]

Understanding the properties and analytical control of this intermediate is crucial for optimizing the synthesis of Atazanavir and minimizing process-related impurities.[1]

Chemical Identity and Physicochemical Properties

The Bis-Boc Atazanavir Intermediate is a complex organic molecule whose properties are dictated by its large, sterically hindered structure and multiple functional groups. While it is a synthetic intermediate and not a final drug product, its characterization is essential for process validation and quality control.[5]

Table 1: Physicochemical Properties of Bis-Boc Atazanavir Intermediate

PropertyValueSource(s)
IUPAC Name tert-Butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate[6]
CAS Number 198904-86-8[6][7][8]
Molecular Formula C₃₂H₄₂N₄O₅[6][9]
Molecular Weight 562.71 g/mol [9]
Appearance White to Off-White Solid/Powder[7]
Storage 2-8°C, Refrigerator[9][10]

Note: Some properties like melting point and solubility are not widely published and would typically be determined empirically during process development.

Role and Synthesis Context

The Bis-Boc Atazanavir Intermediate is a penultimate precursor in several patented synthetic routes to Atazanavir. Its formation involves the coupling of two major fragments: a protected amino alcohol backbone and the biaryl hydrazine unit.[11][12]

The general synthetic strategy involves:

  • Formation of the Biaryl Hydrazine Moiety: A key step is the synthesis of the 4-(pyridin-2-yl)benzyl hydrazine fragment, often protected with a Boc group. This can be achieved via multi-step processes including Suzuki-Miyaura cross-coupling.[12][13][14]

  • Synthesis of the Chiral Epoxide/Amino Alcohol: A chiral (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane or a related epoxide derivative serves as the backbone.[15]

  • Coupling and Protection: The biaryl hydrazine is coupled with the chiral backbone. The amino groups are protected with Boc groups, leading to the formation of the Bis-Boc Atazanavir Intermediate.[4]

The final step to yield Atazanavir involves the deprotection of one of the Boc groups, followed by coupling with N-methoxycarbonyl-L-tert-leucine.[4][16] The use of two Boc protecting groups allows for selective deprotection and subsequent functionalization.

Below is a conceptual diagram illustrating the position of the Bis-Boc Atazanavir Intermediate in the overall synthesis.

G A Fragment A (Biaryl Hydrazine) C Bis-Boc Atazanavir Intermediate (CAS: 198904-86-8) A->C Coupling & Protection B Fragment B (Chiral Amino Alcohol) B->C E Atazanavir (Final API) C->E Deprotection & Coupling D N-Methoxycarbonyl -L-tert-leucine D->E

Fig. 1: Simplified Atazanavir Synthetic Pathway

Analytical Characterization Protocols

Rigorous analytical control of the Bis-Boc Atazanavir Intermediate is necessary to ensure it meets the required purity specifications before proceeding to the final synthetic step. This prevents the carry-over of impurities into the final drug substance.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the intermediate and quantifying related substances.

Expertise & Rationale: A reversed-phase HPLC method is optimal due to the predominantly non-polar character of the molecule, conferred by the two Boc groups and aromatic rings. A gradient elution is employed to ensure adequate separation of potentially more polar starting materials and more non-polar byproducts. The UV detection wavelength is selected based on the strong absorbance of the pyridinyl-phenyl chromophore.

Step-by-Step Protocol:

  • Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: The TFA acts as an ion-pairing agent to improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures run-to-run reproducibility.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

Spectroscopic Analysis

Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The expected protonated molecular ion [M+H]⁺ would be observed at m/z 563.7. Fragmentation analysis would likely show initial losses of tert-butyl groups (-56 Da) or the entire Boc group (-100 Da).

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like CDCl₃ would be complex but would show characteristic signals:

  • Aromatic Protons: Multiple signals between 7.0-8.7 ppm corresponding to the phenyl and pyridinyl rings.

  • Boc Group Protons: Two large singlets around 1.4-1.5 ppm, integrating to 9 protons each (total 18H).

  • Aliphatic & Backbone Protons: A series of multiplets in the 2.5-4.5 ppm range.

  • Hydroxyl Proton: A broad singlet, the position of which is concentration-dependent.

The following diagram outlines a typical analytical workflow for quality control.

G cluster_0 Sample Reception cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Decision Sample Intermediate Batch HPLC HPLC Purity Assay (>98% required) Sample->HPLC LOD Loss on Drying Sample->LOD MS Mass Spectrometry (Confirm [M+H]⁺) Sample->MS NMR ¹H NMR (Confirm Structure) Sample->NMR Decision Release for Next Step? HPLC->Decision LOD->Decision MS->Decision NMR->Decision

Fig. 2: Analytical Workflow for Intermediate Release

Handling and Storage

Given the presence of acid-labile Boc protecting groups, the Bis-Boc Atazanavir Intermediate should be stored in a cool, dry environment (2-8°C) and protected from acidic conditions to prevent premature deprotection and degradation.[9][10] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE).

Conclusion

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a sophisticated, high-value intermediate whose careful synthesis and stringent quality control are fundamental to the successful manufacturing of the HIV therapeutic, Atazanavir. The analytical methods and structural insights provided in this guide serve as a robust framework for researchers and process chemists to ensure the purity and identity of this key precursor, ultimately contributing to the quality of the final pharmaceutical product.

References

  • SynThink Research Chemicals. Atazanavir EP Impurities and Related Compounds. [Link]

  • Fan, X., Song, Y. L., & Long, Y. Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. [Link]

  • Syrris. Synthesis the HIV protease inhibitor Atazanavir. [Link]

  • ResearchGate. Biosynthesis of key intermediate of antiviral drug atazanavir. [Link]

  • Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S., Kappe, C. O., & de Souza, R. O. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806–6813. [Link]

  • Royal Society of Chemistry. Biocatalytic routes to anti-viral agents and their synthetic intermediates. [Link]

  • SynZeal. Atazanavir Impurities. [Link]

  • Pharmaffiliates. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. [Link]

  • Blucher Proceedings. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. [Link]

  • National Center for Biotechnology Information. Atazanavir. [Link]

  • Pharmaffiliates. Atazanavir-impurities. [Link]

  • Synchemia. Atazanavir Ethyl Analog (USP). [Link]

  • Google Patents.
  • ResearchGate. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. [Link]

  • Pharmaffiliates. Tert-butyl 2-((2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate. [Link]

  • Pharmaffiliates. Tert-butyl 2-((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate. [Link]

  • Pharmaffiliates. Tert-butyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. [Link]

Sources

Foundational

An In-depth Technical Guide to Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a key intermediate in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a key intermediate in the synthesis of the antiretroviral drug Atazanavir. With the CAS number 198904-86-8, this compound, also known as Atazanavir EP Impurity J, plays a critical role in the quality and purity of the final active pharmaceutical ingredient (API). This document delves into its chemical identity, a plausible synthetic pathway, purification strategies, and detailed analytical characterization methods. The insights provided herein are intended to support researchers, process chemists, and quality control analysts in the pharmaceutical industry.

Introduction: The Pivotal Role in Atazanavir Synthesis

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a complex organic molecule that serves as a penultimate precursor in the manufacturing of Atazanavir, a potent protease inhibitor used in the treatment of HIV-1 infection.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly impact the impurity profile and overall quality of the final drug substance.[3] In the context of pharmaceutical manufacturing, this compound is not only a synthetic building block but also a critical process-related impurity that must be carefully controlled.[1] Its designation as "Atazanavir EP Impurity J" by the European Pharmacopoeia underscores its regulatory significance.[4][5]

Understanding the synthesis, purification, and analytical control of this intermediate is therefore essential for any organization involved in the development or manufacturing of Atazanavir. This guide aims to provide a detailed, scientifically grounded resource for professionals in the field.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is fundamental for its handling, synthesis, and analysis.

PropertyValue
Chemical Name tert-Butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate[5]
Synonyms Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, Atazanavir EP Impurity J, Atazanavir di-tert-butyl analog[5][6]
CAS Number 198904-86-8[1]
Molecular Formula C₃₂H₄₂N₄O₅[7]
Molecular Weight 562.70 g/mol [7]
Appearance Off-white to pale beige solid
Melting Point Approximately 184 °C

Synthesis and Purification: A Strategic Approach

While specific, proprietary industrial synthesis routes are not publicly disclosed, a plausible and chemically sound pathway can be constructed based on patent literature and established organic chemistry principles. The synthesis logically involves the coupling of key fragments followed by purification to achieve the requisite quality for progression to the final API.

Proposed Synthetic Pathway

The synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir can be envisioned as a multi-step process culminating in the formation of the protected hydrazine core structure. A key precursor is the biaryl N-Boc hydrazine intermediate.[8][9] The overall synthesis can be logically broken down as follows:

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Epoxide Ring Opening A 4-(2-Pyridinyl)benzaldehyde C tert-Butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazine-1-carboxylate A->C Condensation B tert-Butyl carbazate B->C D tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate C->D Reduction F Target Intermediate (CAS 198904-86-8) D->F Nucleophilic Attack E (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane E->F

Caption: Proposed synthetic workflow for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.

Step-by-Step Methodology:

  • Hydrazone Formation: 4-(2-Pyridinyl)benzaldehyde is condensed with tert-butyl carbazate in a suitable solvent like ethanol. This reaction is typically acid-catalyzed and proceeds at elevated temperatures to form the corresponding hydrazone, tert-butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazine-1-carboxylate.

  • Reduction of the Hydrazone: The C=N double bond of the hydrazone is then selectively reduced to a single bond. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a chemical reducing agent such as sodium borohydride. This step yields the key biaryl hydrazine intermediate, tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate.[8][10]

  • Epoxide Ring Opening: The final step involves the nucleophilic attack of the secondary amine of the hydrazine intermediate on the chiral epoxide, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane. This reaction is typically carried out in a polar aprotic solvent like isopropanol or acetonitrile at elevated temperatures. The regioselective attack on the less hindered carbon of the epoxide, driven by the nucleophilicity of the hydrazine nitrogen, leads to the formation of the desired product, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.

Purification Protocol

Achieving high purity of the intermediate is crucial to minimize the formation of impurities in the final Atazanavir synthesis. Crystallization is the most common and effective method for purifying pharmaceutical intermediates.[3][4][11]

Protocol: Recrystallization

  • Solvent Selection: The crude solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. A good solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, hexane) is often employed to optimize yield and purity.

  • Dissolution: The crude material is suspended in the chosen solvent and heated with stirring until complete dissolution is achieved.

  • Cooling and Crystallization: The hot solution is then allowed to cool slowly and undisturbed. Slow cooling promotes the formation of well-defined crystals, which tend to exclude impurities from their lattice structure.[11]

  • Isolation: The resulting crystals are isolated by filtration.

  • Washing: The filter cake is washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: The purified solid is dried under vacuum at a controlled temperature to remove residual solvents.

The effectiveness of the purification is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Purity: A High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is the standard for assessing the purity of pharmaceutical intermediates and APIs.[11][12][13] The following method is a representative example based on published methods for Atazanavir and its impurities.[14][15]

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of moderately non-polar compounds.
Mobile Phase A 0.1% Phosphoric acid in waterProvides an acidic pH to ensure the ionization state of the analytes and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.A gradient is necessary to elute compounds with a range of polarities and to ensure that any potential impurities are separated from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 250 nmThe aromatic rings in the molecule provide strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Workflow for HPLC Analysis:

HPLC_Workflow A Prepare Sample and Standard Solutions B Equilibrate HPLC System A->B C Inject Blank (Diluent) B->C D Inject Standard Solution C->D E Inject Sample Solution D->E F Process Chromatograms E->F G Calculate Purity (% Area) F->G

Caption: Standard workflow for HPLC purity analysis.
Structural Elucidation: Spectroscopic Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the intermediate.[1]

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl and pyridinyl rings, the protons of the two tert-butyl (Boc) groups appearing as a large singlet around 1.4 ppm, and the various aliphatic protons of the main chain. The diastereotopic protons of the methylene groups would likely appear as complex multiplets.[16][17]

  • ¹³C NMR: The ¹³C spectrum would show distinct signals for the carbonyl carbons of the Boc groups (around 155-156 ppm), the aromatic carbons, and the aliphatic carbons. The presence of the correct number of signals would confirm the overall carbon framework of the molecule.[18]

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 563.7. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[12][19][20][21]

The Intermediate as a Critical Quality Attribute

The presence of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir as an impurity in the final Atazanavir API can arise from the incomplete reaction of this intermediate in the subsequent synthetic step. As a process-related impurity, its level must be strictly controlled to meet the specifications set by regulatory bodies like the European Pharmacopoeia.[1] The analytical methods described in this guide are crucial for monitoring and controlling the level of this impurity, thereby ensuring the safety and efficacy of the final drug product.

Conclusion

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8) is a cornerstone intermediate in the synthesis of Atazanavir. A thorough understanding of its synthesis, purification, and analytical characterization is vital for the production of high-quality Atazanavir. The logical synthetic pathway, robust purification strategy, and detailed analytical protocols outlined in this guide provide a solid framework for researchers and drug development professionals. By implementing stringent controls on this key intermediate, pharmaceutical manufacturers can ensure the consistency, purity, and safety of this critical antiretroviral medication.

References

  • Chavan, A. A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 1-6. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Vaisala. (n.d.). Pharmaceutical crystallization. Retrieved from [Link]

  • Gaspard, H., et al. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(9), 1108-1116. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization and Polymorphism. IntechOpen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Syrris. (n.d.). Crystallization in drug development. Retrieved from [Link]

  • He, G., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(11), 1089. Retrieved from [Link]

  • Malviya, R., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences Review and Research, 4(1), 30-34. Retrieved from [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • CN102875525A - Synthetic method of atazanavir intermediate - Google Patents. (n.d.).
  • Tsujikawa, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 325-331. Retrieved from [Link]

  • Pharmapproach. (2023). Overview of RP-HPLC method development for drug estimation. Retrieved from [Link]

  • Dong, Y., et al. (2011). A PHASE APPROPRIATE APPROACH TO RP-HPLC METHOD DEVELOPMENT FOR IMPURITIES ANALYSIS IN ACTIVE PHARMACEUTICAL INGREDIENTS VIA CONTINUOUS MANUFACTURING PROCESS UNDERSTANDING. American Pharmaceutical Review. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Typical H-1 and C-13 NMR Chemical Shifts. Retrieved from [Link]

  • Patel, J., et al. (2018). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 9(8), 3323-3330. Retrieved from [Link]

  • Swami, P., & Kumar, P. (2022). Method development and validation of RP-HPLC method in pharmaceutical analysis: A review. The Pharmaceutical and Chemical Journal, 9(5), 48-57. Retrieved from [Link]

  • Dalla Vechia, L., et al. (2014). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Blucher Chemistry Proceedings, 2(2). Retrieved from [Link]

  • Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir. Retrieved from [Link]

  • EP1930324A1 - Process for the preparation of atazanavir - Google Patents. (n.d.).
  • Ogoshi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 16-27. Retrieved from [Link]

  • Dalla Vechia, L., et al. (2013). Overview of the three-step continuous flow synthesis of biaryl hydrazine intermediate of Atazanavir (3). ResearchGate. Retrieved from [Link]

  • Gurumukhi, V. C., & Bari, S. B. (2021). Quality by design (QbD) based fabrication of atazanavir loaded nanostructured lipid carriers for lymph targeting: Bioavailability enhancement using chylomicron flow block model and toxicity study. Journal of Drug Delivery Science and Technology, 63, 102488. Retrieved from [Link]

  • CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents. (n.d.).
  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanav...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a key intermediate in the synthesis of the potent HIV protease inhibitor, Atazanavir. This document delves into its molecular characteristics, synthesis, and analytical validation, offering field-proven insights for professionals in drug development and chemical research.

Core Molecular Attributes

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a complex organic molecule that serves as a crucial building block in the multi-step synthesis of Atazanavir. A thorough understanding of its fundamental properties is paramount for its effective use in pharmaceutical manufacturing.

Molecular Weight and Formula

The precise molecular weight of a pharmaceutical intermediate is critical for stoichiometric calculations in synthesis, as well as for its characterization using mass spectrometry. The molecular formula of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is C32H42N4O5, yielding a molecular weight of 562.70 g/mol .[1][2] This value is derived from the sum of the atomic weights of all constituent atoms in the molecule.

A deuterated version, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, is also utilized in pharmacokinetic studies as an internal standard. Its molecular weight is 567.73 g/mol , with the increase attributable to the replacement of five protons with deuterium atoms.[3][4]

PropertyValueSource
Molecular Formula C32H42N4O5[1][2]
Molecular Weight 562.70 g/mol [1][2]
CAS Number 198904-86-8[1][2][5]
Deuterated Molecular Formula C32H37D5N4O5[4]
Deuterated Molecular Weight 567.73 g/mol [3][4]
Chemical Structure

The chemical structure of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is characterized by the presence of two bulky tert-butoxycarbonyl (Boc) protecting groups, which are essential for directing the regioselectivity of subsequent synthetic steps.

Caption: Chemical structure of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.

Role in Atazanavir Synthesis

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a late-stage intermediate in the synthesis of Atazanavir. The "des-N-(methoxycarbonyl)-L-tert-leucine" nomenclature signifies that a methoxycarbonyl-L-tert-leucine group, present in the final Atazanavir molecule, has not yet been introduced at one of the nitrogen atoms. The two Boc groups serve to protect two other nitrogen atoms in the molecule, preventing them from reacting prematurely.

The general synthetic strategy involves the coupling of key fragments to build the complex backbone of Atazanavir. The use of Boc protecting groups is a well-established method in peptide and complex molecule synthesis due to their stability under a wide range of reaction conditions and their facile removal under acidic conditions.

A Precursor Fragments B Formation of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir A->B C Deprotection of one Boc group B->C D Coupling with N-methoxycarbonyl-L-tert-leucine C->D E Final Deprotection and Purification D->E F Atazanavir E->F

Caption: Simplified workflow of Atazanavir synthesis highlighting the intermediate.

Synthesis and Purification Protocol

While specific, proprietary industrial synthesis protocols are not publicly available, the general principles for the formation and purification of such intermediates can be outlined based on established organic chemistry methodologies.

General Synthesis Steps:
  • Coupling of Precursors: The synthesis would likely involve the coupling of a suitably protected diamine fragment with a bi-aryl hydrazine component. The Boc protecting groups are typically introduced using di-tert-butyl dicarbonate (Boc)2O in the presence of a base.

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting materials.

  • Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic byproducts and water-soluble impurities. This often involves extraction with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel. A gradient of solvents, such as hexane and ethyl acetate, is used to elute the desired compound from the column, separating it from unreacted starting materials and other byproducts.

  • Characterization: The purified product is then characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Causality in Experimental Choices:
  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is chosen for its stability in a wide range of reaction conditions and its ease of removal under mildly acidic conditions, which are orthogonal to the conditions used for other synthetic transformations in the Atazanavir synthesis.

  • Purification Method: Column chromatography is the preferred method for purifying this intermediate due to its high resolving power, which is necessary to separate structurally similar impurities from the desired product.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the quality and purity of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir before its use in the subsequent steps of Atazanavir synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method would typically be employed.

  • Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic molecules like this intermediate.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve optimal separation of all components.

  • Detection: UV detection at a wavelength where the aromatic chromophores of the molecule exhibit strong absorbance (e.g., around 254 nm) is typically used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized intermediate. Electrospray ionization (ESI) is a suitable ionization technique for this molecule. The expected [M+H]+ ion would be observed at m/z 563.70.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and pyridinyl rings, the protons of the aliphatic backbone, and the singlets corresponding to the tert-butyl protons of the two Boc groups.

  • ¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbons of the Boc groups and the carbons of the aromatic rings.

Conclusion

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a pivotal intermediate in the synthesis of the anti-HIV drug Atazanavir. A comprehensive understanding of its molecular weight, structure, and analytical characteristics is indispensable for researchers and drug development professionals. The strategic use of Boc protecting groups and rigorous purification and analytical protocols are key to ensuring the successful synthesis of the final active pharmaceutical ingredient.

References

  • Pharmaffiliates. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. [Link]

  • Dove Research & Analytics. Products by Parent Name: Atazanavir. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. Des-N-(methoxycarbonyl)-L-tert-leucine bis-boc atazanavir. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Abstract Atazanavir, a pivotal azapeptide protease inhibitor in the management of HIV-1 infection, is synthesized through a pathway involving several key intermediates.[1] This technical guide provides an in-depth explor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Atazanavir, a pivotal azapeptide protease inhibitor in the management of HIV-1 infection, is synthesized through a pathway involving several key intermediates.[1] This technical guide provides an in-depth exploration of the synthesis of a crucial precursor, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. This intermediate, a di-tert-butoxycarbonyl (Boc) protected diamine, represents a strategic stage in the total synthesis of Atazanavir, ensuring the correct stereochemistry and allowing for the final coupling steps. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthetic route, the rationale behind experimental choices, and comprehensive protocols.

Introduction: Strategic Importance of the Bis-Boc Intermediate

The synthesis of complex molecules like Atazanavir necessitates a carefully planned strategy of protecting and deprotecting reactive functional groups. The target of this guide, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, is a key intermediate where the two most reactive nitrogen atoms—the primary amine and the secondary amine of the hydrazine moiety—are protected with the tert-butoxycarbonyl (Boc) group.[2]

The use of the Boc protecting group is ubiquitous in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under moderately acidic conditions.[3] This strategy of dual protection in the Atazanavir synthesis serves several critical functions:

  • Prevention of Side Reactions: It shields the nucleophilic amine and hydrazine groups from unwanted reactions during the modification of other parts of the molecule.

  • Enhanced Solubility: The lipophilic nature of the Boc groups can improve the solubility of the intermediate in organic solvents, facilitating purification.

  • Controlled Final Acylation: The simultaneous deprotection of both Boc groups in a later step reveals the free amine and hydrazine, allowing for a clean and efficient double acylation with N-(methoxycarbonyl)-L-tert-leucine to complete the synthesis of Atazanavir.[4]

This guide will delineate the synthetic pathway to this pivotal intermediate and its subsequent conversion to Atazanavir.

Retrosynthetic Analysis and Overall Synthesis Strategy

The synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir can be approached through a convergent strategy, assembling two key fragments: a chiral epoxide and a biaryl hydrazine.

G atazanavir Atazanavir bis_boc Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir atazanavir->bis_boc Deprotection & Coupling diamine Diamine Precursor bis_boc->diamine Bis-Boc Protection epoxide Chiral Epoxide ((2S,3S)-3-(tert-Butoxycarbonylamino) -1,2-epoxy-4-phenylbutane) diamine->epoxide hydrazine Biaryl Hydrazine (N-(tert-Butoxycarbonyl)-N'-(4-(pyridin-2-yl) benzyl)hydrazine) diamine->hydrazine Epoxide Ring-Opening

Caption: Retrosynthetic analysis of Atazanavir highlighting the key Bis-Boc intermediate.

The forward synthesis, therefore, involves three main stages:

  • Formation of the Diamine Core: A regioselective ring-opening of a chiral N-Boc protected epoxide with a mono-Boc protected biaryl hydrazine.

  • Bis-Boc Protection: Introduction of a second Boc group to protect the remaining free amine, yielding the target intermediate.

  • Conversion to Atazanavir: Deprotection of the Bis-Boc intermediate followed by a double amide coupling with N-(methoxycarbonyl)-L-tert-leucine.

Detailed Synthesis Pathway

Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of two key building blocks: the chiral epoxide and the biaryl hydrazine.

  • (2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane (Chiral Epoxide): This intermediate is a cornerstone of many protease inhibitor syntheses.[5] It is typically prepared from L-phenylalanine through a multi-step sequence that establishes the correct stereochemistry. One common method involves the conversion of N-Boc-L-phenylalanine to a chloromethyl ketone, followed by a stereoselective reduction to a chlorohydrin, and subsequent ring-closure with a base to form the epoxide.[6]

  • N-(tert-Butoxycarbonyl)-N'-(4-(pyridin-2-yl)benzyl)hydrazine (Biaryl Hydrazine): The synthesis of this fragment often involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage, followed by the introduction of the hydrazine moiety.[7] A multi-step continuous flow synthesis for this intermediate has also been developed to improve efficiency and safety.[7]

Core Assembly: Epoxide Ring-Opening

The central carbon-nitrogen bond-forming reaction is the nucleophilic ring-opening of the chiral epoxide with the protected biaryl hydrazine. This reaction is highly regioselective, with the hydrazine preferentially attacking the less hindered terminal carbon of the epoxide.

The choice of a mono-Boc protected hydrazine is strategic. It moderates the nucleophilicity of one of the hydrazine nitrogens, preventing side reactions while allowing the desired coupling to occur at the terminal nitrogen. The reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures to facilitate the ring-opening.[8]

G cluster_0 Core Assembly Epoxide Chiral Epoxide Diamine Mono-Boc Protected Diamine Precursor Epoxide->Diamine Hydrazine Mono-Boc Biaryl Hydrazine Hydrazine->Diamine  Regioselective  Attack

Caption: Epoxide ring-opening to form the core diamine structure.

Synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

With the mono-Boc protected diamine precursor in hand, the next step is the introduction of the second Boc group to yield the target intermediate. This is achieved by reacting the precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

The reaction conditions for Boc protection are generally mild and flexible.[9] The choice of solvent and base can be optimized to ensure complete reaction and ease of purification.

Parameter Condition Rationale
Reagent Di-tert-butyl dicarbonate (Boc)2OCommercially available, stable, and highly effective for Boc protection.[3]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that dissolve the reactants well.
Base Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Scavenges the acid byproduct of the reaction, driving it to completion.
Temperature 0 °C to Room TemperatureMild conditions that prevent decomposition of the starting material and product.
Conversion to Atazanavir

The final steps in the synthesis of Atazanavir from the Bis-Boc intermediate involve deprotection and a double acylation.

3.4.1. Deprotection of the Bis-Boc Intermediate

The two Boc groups are removed simultaneously by treatment with a strong acid. Common reagents for this transformation are trifluoroacetic acid (TFA) in dichloromethane or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane.[1][4][10] The reaction is typically rapid and proceeds at room temperature.[1][11] The product is the triamine dihydrochloride salt.

3.4.2. Final Coupling with N-(methoxycarbonyl)-L-tert-leucine

The final step is a double amide bond formation between the deprotected diamine core and two equivalents of N-(methoxycarbonyl)-L-tert-leucine. This reaction is a standard peptide coupling, often mediated by a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[12][13] The reaction is carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloride salt of the diamine.

Experimental Protocols

Synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

This protocol is a representative synthesis based on established chemical principles for Boc protection.

  • To a solution of the mono-Boc protected diamine precursor (1.0 eq.) in dichloromethane (10 volumes) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane (2 volumes).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture sequentially with 1 M citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.

Synthesis of Atazanavir from the Bis-Boc Intermediate

This protocol outlines the deprotection and final coupling steps.

  • Deprotection: Dissolve Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (1.0 eq.) in a 4 M solution of HCl in dioxane (10 volumes). Stir at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.[1] Remove the solvent under reduced pressure to obtain the triamine dihydrochloride salt. Use this crude salt directly in the next step.

  • Coupling: To a solution of N-(methoxycarbonyl)-L-tert-leucine (2.2 eq.) in dichloromethane (10 volumes) at 0 °C, add EDC (2.2 eq.) and HOBt (2.2 eq.). Stir for 30 minutes. Add a solution of the triamine dihydrochloride salt (1.0 eq.) and N,N-diisopropylethylamine (3.0 eq.) in dichloromethane (5 volumes). Allow the reaction to warm to room temperature and stir overnight.[12]

  • Work-up and Purification: Wash the reaction mixture with 1 M citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by crystallization or column chromatography to yield Atazanavir.[10]

Conclusion

The synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a critical stage in the overall production of the anti-HIV agent Atazanavir. The strategic use of a dual Boc protection scheme allows for a convergent and controlled synthesis, ensuring high purity and yield of the final active pharmaceutical ingredient. The methodologies described in this guide, from the regioselective epoxide ring-opening to the robust protection and deprotection steps, represent established and reliable practices in modern organic synthesis. A thorough understanding of these principles and protocols is essential for researchers and professionals engaged in the development and manufacturing of complex pharmaceuticals.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. Retrieved from [Link]

  • Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806-6813. Retrieved from [Link]

  • Servín, F. A., Valdez, J. A., Castillo, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 75-80. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Pozdnev, V. F. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 67(18), 6374-6383. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Lee, J. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Georgakopoulos, S., & Igglessi-Markopoulou, O. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 8(11), 540. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Kumar, A., Singh, A., Kumar, S., & Singh, R. K. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 5(67), 54437-54441. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amine Protection: A Guide to Di-tert-butyl Dicarbonate in Organic Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Pozdnev, V. F. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 67(18), 6374-6383. Retrieved from [Link]

  • CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane - Google Patents.
  • EP1930324A1 - Process for the preparation of atazanavir - Google Patents.
  • Global Substance Registration System. (n.d.). DES-N-(METHOXYCARBONYL)-L-TERT-LEUCINE BIS-BOC ATAZANAVIR. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Des-N-(methoxycarbonyl)-L-tert-leucine bis-boc atazanavir. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of tert-Butyl carbazate. Retrieved from [Link]

Sources

Exploratory

The Linchpin of an Antiviral Giant: A Technical Guide to the Role of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir in Atazanavir Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing a Cornerstone of HIV Therapy Atazanavir, a potent protease inhibitor, represents a significant milestone in the management of H...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Cornerstone of HIV Therapy

Atazanavir, a potent protease inhibitor, represents a significant milestone in the management of Human Immunodeficiency Virus (HIV) infection. Its intricate molecular architecture, while responsible for its therapeutic efficacy, presents a formidable challenge for synthetic chemists. A successful and scalable synthesis of Atazanavir hinges on a strategic and well-executed pathway, often involving the meticulous construction of key molecular fragments that are later assembled to form the final active pharmaceutical ingredient (API). This guide delves into the pivotal role of a crucial, late-stage intermediate: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir . We will dissect its strategic importance, detail its formation, and elucidate its transformation into Atazanavir, providing a comprehensive technical narrative for the discerning scientific professional.

Chapter 1: A Glimpse into the Synthetic Blueprint: Retrosynthetic Analysis

To appreciate the significance of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, we must first deconstruct the target molecule, Atazanavir, through the lens of retrosynthesis. This powerful analytical tool allows us to logically disassemble the complex structure into simpler, more readily available building blocks, thereby revealing a plausible forward synthetic route.

Our retrosynthetic analysis of Atazanavir identifies three key synthons:

  • N-(methoxycarbonyl)-L-tert-leucine: A chiral amino acid derivative that caps one terminus of the molecule.

  • A central diamine core: This intricate fragment contains a hydroxyl group and a phenyl group, forming the backbone of the protease inhibitor.

  • The biaryl hydrazine moiety: Comprising a pyridine ring linked to a phenylhydrazine group, this unit is crucial for the molecule's interaction with the HIV protease.

The strategic disconnection of the final amide bond in Atazanavir logically leads us to the deprotected diamine and N-(methoxycarbonyl)-L-tert-leucine. The precursor to this diamine, protected with acid-labile tert-butoxycarbonyl (Boc) groups, is precisely our intermediate of interest: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir . The Boc groups serve as essential protecting groups for the two nucleophilic nitrogen atoms, preventing unwanted side reactions during the synthesis of the core structure and allowing for a clean, high-yielding final coupling step.

G Atazanavir Atazanavir Intermediate_Diamine Deprotected Diamine (1-[4-(Pyridin-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane) Atazanavir->Intermediate_Diamine Amide Bond Disconnection Moc_Leu N-(methoxycarbonyl)-L-tert-leucine Atazanavir->Moc_Leu Bis_Boc_Intermediate Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS: 198904-86-8) Intermediate_Diamine->Bis_Boc_Intermediate Deprotection Epoxide Protected Epoxide Bis_Boc_Intermediate->Epoxide Ring Opening Hydrazine Biaryl Hydrazine Bis_Boc_Intermediate->Hydrazine

Figure 1: Retrosynthetic analysis of Atazanavir.

Chapter 2: Crafting a Key Building Block: Synthesis of N-(methoxycarbonyl)-L-tert-leucine

The synthesis of the chiral capping agent, N-(methoxycarbonyl)-L-tert-leucine, is a critical first step. The integrity of its stereochemistry is paramount to the final drug's efficacy.

Experimental Protocol: Synthesis of N-(methoxycarbonyl)-L-tert-leucine[1]

Materials:

  • L-tert-leucine

  • Water

  • Sodium hydroxide

  • Methyl chloroformate

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • In a suitable reaction vessel, dissolve L-tert-leucine (52.4 g) in water (360 mL).

  • While stirring, add sodium hydroxide (64 g) and cool the mixture.

  • Slowly add methyl chloroformate (75.6 g), maintaining the temperature at or below 25°C.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain for 18 hours.

  • Cool the reaction to room temperature and adjust the pH to 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is triturated with petroleum ether (200 mL), filtered, and dried to yield N-(methoxycarbonyl)-L-tert-leucine as a white solid (Yield: 89%).

Chapter 3: Assembling the Core: Synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

The synthesis of the Bis-Boc protected core is a multi-step process that involves the formation of the biaryl hydrazine moiety, followed by its reaction with a protected epoxide.

Synthesis of the Biaryl Hydrazine Moiety[2][3][4]

The biaryl hydrazine can be synthesized via a Suzuki-Miyaura cross-coupling reaction, followed by hydrazone formation and reduction. A continuous flow process for this synthesis has been reported, offering advantages in terms of yield and safety.

Formation of the Bis-Boc Intermediate

While detailed, step-by-step public domain protocols for the synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS: 198904-86-8) are limited, patents describe its formation through the reaction of a biaryl hydrazine with a suitable protected epoxide.[1][2]

Chapter 4: The Endgame: Deprotection and Final Coupling

This chapter focuses on the critical transformation of our key intermediate into Atazanavir. This involves a two-step sequence: the removal of the Boc protecting groups followed by the amide coupling with N-(methoxycarbonyl)-L-tert-leucine.

Deprotection of the Bis-Boc Intermediate

The acid-labile nature of the Boc protecting groups allows for their efficient removal under acidic conditions.

Experimental Protocol: Deprotection of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

  • Reagents: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, alcoholic solution of hydrogen chloride.

  • Procedure: The Bis-Boc intermediate is dissolved in an alcohol solvent (e.g., methanol or ethanol) and cooled. An alcoholic solution of hydrogen chloride is then added dropwise. The reaction is monitored by a suitable method (e.g., TLC or HPLC) until completion. The resulting diamine hydrochloride salt, 1-[4-(Pyridin-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane trihydrochloride (CAS: 437713-06-9), can often be used directly in the next step after solvent removal.[3][4]

The Final Coupling: Formation of Atazanavir

The final step in the synthesis is the formation of the amide bond between the deprotected diamine and N-(methoxycarbonyl)-L-tert-leucine. This reaction requires a coupling agent to activate the carboxylic acid.

Experimental Protocol: Synthesis of Atazanavir [4]

Materials:

  • 1-[4-(Pyridin-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane (from the previous step)

  • N-(methoxycarbonyl)-L-tert-leucine

  • 1-Hydroxybenzotriazole (HOBt)

  • A suitable dehydrating agent (e.g., a carbodiimide like DCC or EDC)

  • An organic base (e.g., triethylamine or diisopropylethylamine)

  • Dichloromethane

  • Ether

Procedure:

  • Dissolve N-(methoxycarbonyl)-L-tert-leucine and 1-hydroxybenzotriazole in dichloromethane and cool the mixture to -10 to 0°C.

  • Add the dehydrating agent and allow the mixture to react.

  • Add the organic base followed by the deprotected diamine intermediate from the previous step.

  • Warm the reaction mixture to 20-30°C and stir until the reaction is complete.

  • Filter the reaction mixture and wash the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid is triturated with ether, filtered, and dried to yield Atazanavir.

An alternative approach described in a patent involves the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling agent in a one-pot reaction.

G Bis_Boc_Intermediate Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Deprotected_Diamine Deprotected Diamine Bis_Boc_Intermediate->Deprotected_Diamine Acidic Deprotection Atazanavir Atazanavir Deprotected_Diamine->Atazanavir Amide Coupling Moc_Leu N-(methoxycarbonyl)-L-tert-leucine + Coupling Agent Moc_Leu->Atazanavir

Figure 2: Forward synthesis from the key intermediate.

Chapter 5: Ensuring Quality: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of both the Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir intermediate and the final Atazanavir product.

Analysis Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Atazanavir
Molecular Formula C32H42N4O5C38H52N6O7
Molecular Weight 562.7 g/mol 704.86 g/mol
CAS Number 198904-86-8198904-31-3
1H NMR Data not readily available in public domain. Expected signals for Boc groups, aromatic protons, and the core structure.Spectral data available in literature.
13C NMR Data not readily available in public domain.Spectral data available in literature.[5]
Mass Spectrometry Expected m/z corresponding to the molecular ion.Detailed fragmentation patterns have been reported.[5]
HPLC Purity Should be monitored to ensure high purity before proceeding to the next step.Critical for final product release, typically >99%.

Conclusion: The Unsung Hero of a Complex Synthesis

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is more than just a stepping stone in the synthesis of Atazanavir; it is the linchpin that connects the meticulously constructed fragments of this complex molecule. Its strategic design, incorporating robust protecting groups, allows for the efficient and controlled assembly of the Atazanavir core. A thorough understanding of its synthesis, purification, and subsequent transformation is paramount for any organization involved in the manufacturing of this life-saving antiretroviral agent. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals dedicated to the advancement of pharmaceutical synthesis.

References

  • Time in Singapore. (n.d.). Google.
  • Synthetic method of atazanavir intermediate. (n.d.). Patsnap. Retrieved January 15, 2026, from [Link]

  • Rao, V. P. R., Kumar, N. S., Reddy, S. B., & Bollikolla, H. B. (2015). Synthesis and Characterization of Novel Atazanavir Analogs. Caribbean Journal of Sciences and Technology, 3, 786-793.
  • Dalla Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806–6813.
  • Synthesis the HIV protease inhibitor Atazanavir. (n.d.). Syrris. Retrieved January 15, 2026, from [Link]

  • Dalla Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Blucher Proceedings, 1(2), 1-3.
  • Process for the preparation of atazanavir. (n.d.). Google Patents.
  • Chemical structure of atazanavir. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. (n.d.). SLS Ireland. Retrieved January 15, 2026, from [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, TRC. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • Preparation methods of Atazanavir and sulfate of Atazanavir. (n.d.). Google Patents.
  • (A) Chemical structure of atazanavir and its interaction with HIV protease active site. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (2022). European Journal of Medicinal Chemistry, 238, 114467.
  • Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. (2007). Journal of Medicinal Chemistry, 50(16), 3845-3858.
  • Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids. (1983).
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2021). The Journal of Organic Chemistry, 86(17), 11775–11784.
  • Design, Synthesis, and Biological Evaluation of[6][7]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. (2022). Journal of Medicinal Chemistry, 65(17), 11636–11653.

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2022). Molecules, 27(23), 8234.
  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. (2007). Journal of Medicinal Chemistry, 50(22), 5339-5356.
  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023). Molbank, 2023(2), M1664.
  • (PDF) 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023). Molbank, 2023(2), M1664.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (2016).

Sources

Foundational

A Technical Guide to Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir: A Key Intermediate in Antiretroviral Synthesis

This document provides an in-depth technical overview of tert-butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate, a pivotal intermediate in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of tert-butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate, a pivotal intermediate in the synthesis of Atazanavir. Known commonly as Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir or Atazanavir EP Impurity J[1], this compound represents the core structural backbone of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and critical role in manufacturing the HIV protease inhibitor Atazanavir.

Introduction and Physicochemical Profile

Atazanavir is an azapeptide protease inhibitor essential in combination antiretroviral therapy for HIV-1 infection. The efficient and stereochemically controlled synthesis of Atazanavir is a significant focus of process chemistry. The intermediate, with CAS number 198904-86-8, is a cornerstone of this synthesis. It is a complex molecule featuring two tert-butoxycarbonyl (Boc) protecting groups on the hydrazine and amino moieties, which are critical for directing the subsequent coupling reactions.[2][3] Its proper synthesis and purification are paramount for ensuring the purity and yield of the final Atazanavir API.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 198904-86-8[1][2][3][4]
Systematic Name tert-Butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate[2][3]
Common Names Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, Atazanavir di-tert-Butyl Analog, Atazanavir EP Impurity J[1][3]
Molecular Formula C₃₂H₄₂N₄O₅[2][3][4]
Molecular Weight 562.71 g/mol [3]
Appearance White to almost white powder[5]
Melting Point 183-185 °C[3]
Storage Store sealed in a dry environment, preferably in a freezer at temperatures under -20°C.[2]

Synthesis of the Bis-Boc Intermediate

The synthesis of this key intermediate is a multi-step process involving the strategic coupling of several precursor fragments. The following protocol is a representative procedure based on established principles of peptide and hydrazine chemistry, particularly methods outlined in pharmaceutical patents.[6] The core principle is the formation of a stable, protected backbone that can be selectively deprotected for the final coupling steps.

Synthetic Workflow Overview

The overall strategy involves the synthesis of a key Boc-protected hydrazine precursor, which is then coupled with a chiral epoxide to form the main backbone.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly P1 4-(Pyridin-2-yl)benzaldehyde I1 Hydrazone Intermediate P1->I1 Condensation P2 tert-Butyl Carbazate P2->I1 I2 Boc-Protected Hydrazine (Precursor A) I1->I2 Reduction (e.g., NaBH4) P3 (2R,3S)-3-Amino-1,2-epoxy -4-phenylbutane derivative (Chiral Epoxide, Precursor B) Target Bis-Boc Atazanavir Intermediate (CAS 198904-86-8) P3->Target I2_alias Precursor A I2_alias->Target Epoxide Ring Opening (Nucleophilic Attack)

Caption: Plausible synthetic workflow for the Bis-Boc Atazanavir intermediate.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Boc-Protected Hydrazine (Precursor A)

  • Reaction Setup: To a solution of 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in methanol, add tert-butyl carbazate (1.1 eq).

  • Condensation: Stir the mixture at room temperature for 2-4 hours to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the mixture in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Causality Note: The condensation reaction forms a C=N double bond. Sodium borohydride is a mild reducing agent sufficient to selectively reduce the imine bond to a single bond without affecting the pyridine or benzene rings.

  • Work-up: After the reaction is complete, quench with water and extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected hydrazine precursor.

Step 2: Coupling with Chiral Epoxide (Precursor B) to form the Target Intermediate

  • Reaction Setup: Dissolve the Boc-protected hydrazine (Precursor A, 1.0 eq) and the chiral epoxide precursor ((2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane, 1.05 eq) in isopropanol.

  • Epoxide Opening: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-18 hours.

    • Causality Note: This reaction is a nucleophilic substitution where the secondary amine of the hydrazine attacks the less sterically hindered carbon of the epoxide ring. This ring-opening reaction is regioselective and establishes the core carbon-nitrogen backbone of the final molecule. Isopropanol serves as a suitable polar protic solvent for this reaction.

  • Isolation and Purification: Cool the reaction mixture to room temperature, allowing the product to crystallize. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir intermediate as a solid.[5]

Role in Atazanavir Synthesis

The Bis-Boc intermediate is the immediate precursor to the final API structure. Its function is to provide the complete, stereochemically defined backbone, which is then "capped" with two N-(methoxycarbonyl)-L-tert-leucine side chains. This is achieved in a two-step sequence: deprotection followed by peptide coupling.

Conversion Workflow

G Start Bis-Boc Intermediate (CAS 198904-86-8) Step1 Acidic Deprotection (e.g., HCl or TFA) Start->Step1 Intermediate Deprotected Diamine Core (as a salt) Step1->Intermediate Coupling Peptide Coupling (e.g., DCC/HOBt or DEPBT) Intermediate->Coupling Reagent N-(Methoxycarbonyl) -L-tert-leucine Reagent->Coupling Final Atazanavir API Coupling->Final

Caption: Conversion of the Bis-Boc intermediate to the final Atazanavir API.

Detailed Protocol for Conversion to Atazanavir

Step 1: Boc Deprotection

  • Suspend the Bis-Boc intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Add a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), and stir at room temperature until the Boc groups are completely cleaved (monitored by HPLC or TLC).

  • The resulting deprotected diamine core, typically as a hydrochloride salt, is then isolated or used directly in the next step.

Step 2: Final Peptide Coupling

  • In a separate flask, dissolve N-(methoxycarbonyl)-L-tert-leucine (approx. 2.2 eq) in an aprotic solvent like DCM or DMF.

  • Add a coupling agent and an anti-racemization additive. A common choice is N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt).[6]

    • Causality Note: The carboxyl group of the amino acid is not reactive enough to form an amide bond on its own. DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. HOBt traps this intermediate to form an active ester, which is less reactive but also much less prone to racemization, thus preserving the stereochemical integrity of the L-tert-leucine moiety.[7][8][9]

  • Cool the activated amino acid solution to 0-5°C and add it to a cooled suspension of the deprotected diamine core salt and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) in DCM.

  • Allow the reaction to proceed to completion.

  • Work-up involves filtering the dicyclohexylurea (DCU) byproduct, washing the organic phase with aqueous solutions to remove excess reagents, and purifying the crude product by crystallization to yield Atazanavir.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the Bis-Boc intermediate is critical. Impurities at this stage, such as diastereomers or process-related side products, can carry through to the final API, compromising its safety and efficacy.[1][10]

Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is the primary tool for purity assessment and quantification.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).

    • Detection: UV detection at a wavelength between 250-280 nm.

    • Purpose: To separate the main compound from starting materials, byproducts, and potential diastereomers. The method should be validated for linearity, accuracy, precision, and specificity.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is used to confirm the molecular weight (m/z) of the intermediate and to identify unknown impurities by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural elucidation and confirmation of stereochemistry.

  • Chiral Chromatography: Chiral HPLC may be employed to confirm the enantiomeric and diastereomeric purity of the intermediate, which is critical given the multiple stereocenters.

Impurity Profile Considerations

The primary impurity of concern is the target compound itself if it remains unreacted in the final Atazanavir drug substance, where it is designated as "Atazanavir EP Impurity J".[1] Other potential impurities include:

  • Diastereomers: Incorrect stereochemistry at the newly formed hydroxyl or amino centers.

  • Process-Related Impurities: Unreacted starting materials (Precursors A and B) or byproducts from side reactions.

  • Degradation Products: Although the Bis-Boc intermediate is relatively stable, degradation can occur under harsh acidic or basic conditions during work-up.

Strict in-process controls and validated analytical methods are essential to ensure that the intermediate meets the required specifications before its use in the final synthesis step.

References

  • EP1930324A1 - Process for the preparation of atazanavir.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Atazanavir EP Impurities and Related Compounds . SynThink Research Chemicals. [Link]

  • Impurities profiling of ATZ . Slideshare. [Link]

  • Optimizing Peptide Coupling: Key Techniques.
  • Coupling Reagents . Aapptec Peptides. [Link]

  • Synthetic method of atazanavir intermediate . Eureka | Patsnap. [Link]

  • Peptide synthesis . Wikipedia. [Link]

  • Atazanavir Impurities . SynZeal. [Link]

  • EP1930324A1 - Process for the preparation of atazanavir.
  • Offer Des-N- (methoxycarbonyl) -L-Tert-Leucine Bis-Boc Atazanavir CAS No 198904-86-8 . (Source platform not specified). [Link]

  • Reference standards for pharmaceutical analysis 2018 . Novachem. [Link]

  • N-(Methoxycarbonyl)-L-tert-leucine . PubChem. [Link]

  • WO2013020460A1 - Atazanavir preparation method.

Sources

Exploratory

An In-Depth Technical Guide to the Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Reference Standard

Introduction Atazanavir is a potent azapeptide protease inhibitor used in combination with other antiretroviral agents for the treatment and prevention of Human Immunodeficiency Virus (HIV-1) infection.[1][2] As with any...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Atazanavir is a potent azapeptide protease inhibitor used in combination with other antiretroviral agents for the treatment and prevention of Human Immunodeficiency Virus (HIV-1) infection.[1][2] As with any pharmaceutical agent, ensuring its purity, quality, and stability is paramount to guaranteeing therapeutic efficacy and patient safety. The control of impurities—whether they arise from the synthetic process, degradation, or storage—is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide.[2][3]

This technical guide provides a comprehensive overview of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a key intermediate in the synthesis of Atazanavir and a potential process-related impurity.[4][5] Understanding the role and analytical characterization of this specific molecule is essential for researchers, quality control analysts, and drug development professionals. This document will delve into its physicochemical properties, its context within Atazanavir's synthetic and degradation pathways, and its application as a reference standard for robust analytical method development and validation.

Physicochemical Characterization and Identity

A reference standard is a highly characterized substance used to demonstrate identity, strength, purity, and quality in pharmaceutical analysis.[6][7] The precise identification of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is the foundation of its use. It is recognized as Atazanavir Sulfate Impurity J.[8]

Structurally, this compound represents the core of the Atazanavir molecule but lacks the terminal N-(methoxycarbonyl)-L-tert-leucine group. Instead, the precursor hydrazine nitrogen atoms are protected with tert-butoxycarbonyl (Boc) groups, hence the "Bis-Boc" designation. This structural information is vital for developing specific analytical methods capable of distinguishing it from the active pharmaceutical ingredient (API) and other related substances.

Identifier Value
Systematic Name tert-Butyl N-[(1S,2S)-1-benzyl-3-[(tert-butoxycarbonylamino)-[[4-(2-pyridyl)phenyl]methyl]amino]-2-hydroxy-propyl]carbamate
Synonyms 2-[(2S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester[9]
CAS Number 198904-86-8[8]
Molecular Formula C₃₂H₄₂N₄O₅[8]
Molecular Weight 562.70 g/mol [8]

Role in Atazanavir Synthesis and Degradation Pathways

The significance of this compound as a reference standard is rooted in its dual identity as both a critical synthetic intermediate and a potential process impurity.[4][10]

Context in the Synthetic Pathway

The synthesis of a complex molecule like Atazanavir is a multi-step process that often involves protecting reactive functional groups to ensure specific chemical transformations.[11][12] The Bis-Boc protected intermediate is a precursor formed before the final coupling step with N-methoxycarbonyl-L-tert-leucine.[12] Monitoring and controlling the levels of this intermediate in the subsequent synthetic steps are crucial to ensure the reaction proceeds to completion and to minimize its presence in the final API.

Synthesis_Pathway cluster_0 Key Synthetic Stages Epoxide_Intermediate Epoxide Intermediate (e.g., (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane) Bis_Boc_Standard Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (Reference Standard) Epoxide_Intermediate->Bis_Boc_Standard Ring opening & coupling Hydrazine_Intermediate Hydrazine Intermediate (e.g., 2-[[4-(2-Pyridinyl)phenyl]methyl]hydrazinecarboxylic Acid) Hydrazine_Intermediate->Bis_Boc_Standard Atazanavir_API Atazanavir API Bis_Boc_Standard->Atazanavir_API Final Coupling & Deprotection Coupling_Agent N-methoxycarbonyl-L-tert-leucine Coupling_Agent->Atazanavir_API

Fig 1. Simplified Atazanavir synthetic pathway highlighting the reference standard's position.
Relevance in Degradation and Stability Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding how a drug substance degrades under stress conditions such as acid, base, oxidation, heat, and light.[13][14][15] Atazanavir is known to be susceptible to hydrolysis, particularly under acidic and alkaline conditions, which can lead to the cleavage of its amide and carbamate bonds.[10][13] While this specific Bis-Boc compound is more of a process impurity, the cleavage of the terminal leucine group from Atazanavir would result in a structurally similar compound. Therefore, a method designed to resolve the Bis-Boc intermediate from the API is inherently valuable for stability studies, as it demonstrates the method's capability to separate structurally related degradants.

Degradation_Workflow cluster_1 Forced Degradation Workflow Atazanavir_Sample Atazanavir Drug Substance Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Atazanavir_Sample->Stress_Conditions Stressed_Sample Stressed Sample Mixture (API + Degradants) Stress_Conditions->Stressed_Sample Analysis Stability-Indicating HPLC/UPLC Analysis Stressed_Sample->Analysis Peak_Identification Peak Identification & Quantification Analysis->Peak_Identification

Fig 2. Workflow for forced degradation studies of Atazanavir.

Application as a Pharmaceutical Reference Standard

The primary function of this compound is to serve as a certified reference material for analytical testing, ensuring the quality and consistency of Atazanavir API and its formulated products.[6][16]

  • Identity Confirmation: In chromatographic analysis, the reference standard can be co-injected with the Atazanavir sample to confirm that no peak in the sample chromatogram corresponds to the retention time of this specific impurity.

  • Purity Testing and Impurity Profiling: It is used to validate the specificity of analytical methods, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[3][17] A validated method must demonstrate baseline separation between the main Atazanavir peak and all known impurities, including this one.

  • Quantitative Analysis: Once a method is validated, a solution of the reference standard at a known concentration is used to quantify the amount of this impurity present in a test sample of Atazanavir. This ensures that its level is below the reporting, identification, and qualification thresholds defined by the International Council for Harmonisation (ICH) guidelines.[15]

Analytical Methodologies for Characterization and Quantification

A robust, stability-indicating analytical method is crucial for separating and quantifying Atazanavir from its process-related impurities and degradation products.[18][19] RP-HPLC coupled with UV detection is the most common technique employed for this purpose.[20][21]

High-Performance Liquid Chromatography (HPLC) Protocol

This section outlines a typical protocol for the analysis of Atazanavir and its impurities, synthesized from multiple literature sources.[14][17][19] This protocol is a representative example and must be validated by the user for their specific application.

Objective: To develop a stability-indicating RP-HPLC method for the separation and quantification of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir from the Atazanavir API.

Materials and Reagents:

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Reference Standard

  • Atazanavir API

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (or Ammonium Acetate)

  • Orthophosphoric Acid (for pH adjustment)

  • Ultrapure Water

Chromatographic Conditions:

Parameter Value Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for Atazanavir and related compounds.[14]
Mobile Phase A Phosphate or Acetate Buffer (e.g., 10-20 mM, pH 3.0-4.0)Buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention times.[15]
Mobile Phase B Acetonitrile/Methanol MixtureOrganic modifier used to elute the compounds from the C18 stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[14]
Detection UV at ~240-250 nmA common wavelength for detecting both Atazanavir and its impurities, offering good sensitivity.[17][19]
Injection Volume 10-20 µLStandard volume to balance sensitivity and peak shape.[14]
Column Temperature Ambient or 30°CControlled temperature ensures retention time stability.[19]
Elution Mode GradientA gradient is typically required to elute all impurities and the main API within a reasonable time while achieving adequate separation.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh and dissolve the Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[17]

  • Sample Preparation: Prepare a solution of the Atazanavir API in the same diluent at a higher concentration (e.g., 1000 µg/mL).[17]

  • System Suitability: Inject a working solution of the reference standard multiple times to ensure the system is operating correctly (checking for repeatability of retention time and peak area, %RSD < 2%).[22]

  • Specificity/Resolution Check: Prepare a spiked sample by mixing the Atazanavir sample solution with the impurity standard solution. Inject this mixture to confirm that the two peaks are well-resolved.

  • Analysis: Inject the Atazanavir API sample solution.

  • Quantification: Compare the peak area corresponding to the impurity in the sample chromatogram with the peak area from the known concentration of the reference standard to calculate the amount of the impurity in the sample.

HPLC_Workflow cluster_2 HPLC Analytical Workflow Prep Prepare Standards & Samples Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~245 nm) Separate->Detect Analyze Integrate Peaks & Quantify Impurity Detect->Analyze

Fig 3. General workflow for HPLC-based impurity analysis.
Mass Spectrometry (MS) for Structural Confirmation

For unambiguous identification and structural elucidation of impurities, especially during method development and forced degradation studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[18][23]

  • Technique: Electrospray Ionization (ESI) in positive mode is typically used for Atazanavir and its related compounds.[24]

  • Application: MS provides the molecular weight of the impurity, which must match the theoretical mass of the reference standard. Tandem MS (MS/MS) involves fragmenting the parent ion to create a unique fragmentation pattern (a "fingerprint") that can be used to confirm the structure and differentiate it from isomers.[15][23] This technique is invaluable for characterizing unknown degradation products.

Conclusion

The Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir reference standard is an indispensable tool in the development and quality control of the antiretroviral drug Atazanavir. Its utility as a well-characterized marker for a key synthetic intermediate allows for rigorous in-process controls and final product purity assessment. By enabling the development and validation of specific, stability-indicating analytical methods, this reference standard underpins the entire quality control strategy, ultimately ensuring that the final drug product meets the stringent safety, purity, and efficacy standards required by regulatory authorities and for patient care.

References

  • (2S,3R)-Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. LGC Standards.

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. LGC Standards.

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI.

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. National Center for Biotechnology Information (PMC).

  • method development and validation of atazanavir sulfate by various analytical techniques - a review. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products. RSC Publishing.

  • Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. National Center for Biotechnology Information (NIH).

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. LGC Standards.

  • Atazanavir Sulfate: A Technical Guide to Structural Analogs and Related Impurities. Benchchem.

  • Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. ResearchGate.

  • Offer Des-N- (methoxycarbonyl) -L-Tert-Leucine Bis-Boc Atazanavir CAS No 198904-86-8. LookChem.

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. Pharmaffiliates.

  • Method development and validation for the simultaneous estimation of Atazanavir and Ritonavir in tablet dosage form by RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology.

  • USP Reference Standards. United States Pharmacopeia (USP).

  • Atazanavir EP Impurities and Related Compounds. SynThink Research Chemicals.

  • A VALIDATED FORCED DEGRADATION METHOD FOR CHARACTERIZATION OF ATAZANAVIR DEGRADANTS BY LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.

  • USP / EP / BP / JP Certifications. Nedstar.

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. HuiChem.

  • LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. African Journal of Biomedical Research.

  • Atazanavir Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

  • Atazanavir synthesis. ChemicalBook.

  • Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Research.

  • Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. Oxford Academic (Journal of Chromatographic Science).

  • Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. International Journal of Pharmaceutical Sciences Review and Research.

  • Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir Trihydrochloride. Clearsynth.

  • Atazanavir Impurities. SynZeal.

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.

  • US Pharmacopeia (USP). United States Pharmacopeia.

  • Atazanavir-impurities. Pharmaffiliates.

  • Methoxycarbonyl-L-tert-leucine. ChemicalBook.

  • CAS 198904-87-9 Des-N-(methoxycarbonyl)-L-tert-leucine atazanavir trihydrochloride. Alfa Chemistry.

  • Process for the preparation of atazanavir. Google Patents.

  • Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms. Der Pharma Chemica.

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. LGC Standards.

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir CAS 198904-86-8. SimSon Pharma.

  • Acceptability of Standards from Alternative Compendia (BP/EP/JP). Food and Drug Administration (FDA).

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. SLS Ireland.

  • N-(Methoxycarbonyl)-L-tert-leucine. PubChem.

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. National Center for Biotechnology Information (PMC).

Sources

Foundational

An In-Depth Technical Guide to the Impurity Profile of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

< Abstract This technical guide provides a comprehensive analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a critical process-related impurity and synthetic intermediate in the manufacturing of Ataza...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a critical process-related impurity and synthetic intermediate in the manufacturing of Atazanavir, a potent HIV protease inhibitor.[1][2][3] This document, intended for researchers, analytical scientists, and drug development professionals, delves into the structural origins, analytical characterization, and strategic control of this impurity. We will explore the underlying chemistry of its formation, present validated analytical methodologies for its detection and quantification, and discuss the regulatory framework that governs impurity profiling. The guide integrates field-proven insights with robust scientific principles to offer a self-validating approach to impurity control, ensuring the safety, quality, and efficacy of the final Atazanavir drug substance.

Introduction: The Critical Role of Impurity Profiling in Atazanavir Synthesis

Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy.[1][4] Its complex synthesis involves multiple steps, creating a landscape where process-related impurities can emerge from starting materials, by-products, intermediates, and degradation products.[1][5][6] The presence of such impurities, even in trace amounts, can significantly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[6] Therefore, a rigorous impurity profiling program is not merely a regulatory requirement but a fundamental pillar of ensuring patient safety and product quality.

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) Q3A guidelines, mandate the reporting, identification, and qualification of impurities in new drug substances.[6][7][8][9] These guidelines establish thresholds that trigger the need for structural characterization and toxicological evaluation, making the proactive identification and control of impurities a critical path activity in drug development.[7]

This guide focuses specifically on Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir . This compound is a key intermediate in certain synthetic routes to Atazanavir and its isotopically labeled variants (e.g., Atazanavir-d5).[2][3] Its structural similarity to the final API makes it a potential process-related impurity if the final acylation step is incomplete. Understanding its profile is paramount for developing a robust manufacturing process and a comprehensive control strategy.

The Genesis of an Impurity: Structural Analysis and Formation Pathway

Structural Relationship

To comprehend the significance of this impurity, one must first understand its relationship to the parent molecule, Atazanavir. Atazanavir's structure includes a central hydrazine core, a phenylpyridinyl moiety, and two distinct amino acid-derived fragments: L-tert-leucine and a phenylalaninol derivative.

The name "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" precisely describes its structure relative to the final API:

  • Des-N-(methoxycarbonyl)-L-tert-leucine : This indicates the absence of the terminal N-methoxycarbonyl-L-tert-leucine group.

  • Bis-Boc : This signifies that two tert-butoxycarbonyl (Boc) protecting groups are present on the hydrazine nitrogen atoms.

This compound is essentially the protected core of the Atazanavir molecule before the final coupling step with Methoxycarbonyl-L-tert-leucine (Moc-L-tert-leucine).[10]

Synthetic Origin

The presence of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir as an impurity in the final drug substance is almost exclusively due to an incomplete reaction in the final synthetic step. The logical pathway for its formation as a process-related impurity is visualized below.

G cluster_0 Atazanavir Synthesis: Final Coupling Step Intermediate Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (Protected Core Intermediate) API Protected Atazanavir Intermediate->API Successful Coupling (>99%) Impurity Unreacted Intermediate (Impurity in API) Intermediate->Impurity Incomplete Reaction (<0.1%) Reagent N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-leucine) Reagent->Intermediate Coupling Agent FinalAPI Atazanavir (After Deprotection) API->FinalAPI Deprotection caption Fig 1. Synthetic origin of the impurity.

Caption: Fig 1. Synthetic origin of the impurity.

Causality: The primary cause for the presence of this impurity is the kinetic or stoichiometric limitation of the coupling reaction. Factors such as suboptimal temperature, insufficient reaction time, impure coupling agents, or steric hindrance can lead to a small fraction of the intermediate remaining unreacted. This unreacted intermediate is then carried forward through work-up and purification steps, potentially contaminating the final API.

Analytical Characterization and Quantification

A robust, validated, and stability-indicating analytical method is essential for controlling this impurity. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone technique for this purpose, often coupled with mass spectrometry (LC-MS) for definitive identification.[11][12][13][14][15][16]

Chromatographic Method Development (RP-HPLC)

The goal is to develop a method that provides clear separation (resolution) between Atazanavir, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, and other known process and degradation impurities.[17][18]

Expert Insight: The structural similarity between the API and the impurity necessitates careful optimization of chromatographic parameters. Due to the missing polar Moc-L-tert-leucine group, the impurity is significantly less polar than Atazanavir. Therefore, in a reversed-phase system, the impurity will be more retained and have a longer retention time than the API. This is a key principle guiding method development.

Table 1: Representative RP-HPLC Method Parameters

ParameterRecommended ConditionRationale & Field Insight
Column C18 (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm)[17][18]C18 columns provide excellent hydrophobic selectivity, crucial for separating structurally similar, non-polar compounds. The use of sub-2 µm particles (UPLC) allows for faster run times and higher efficiency.[18]
Mobile Phase A 0.01 M Potassium Phosphate Monobasic, pH 3.6[17][18]A slightly acidic pH ensures that the basic nitrogen atoms in both Atazanavir and the impurity are protonated, leading to sharp, symmetrical peak shapes. Phosphate buffers are robust and common in QC labs.
Mobile Phase B Acetonitrile[17][18]Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency, providing good peak shape and low backpressure.
Elution Mode GradientA gradient elution (e.g., starting with a lower percentage of Acetonitrile and ramping up) is necessary to first elute the more polar Atazanavir and then elute the more retained, less polar impurity within a reasonable timeframe, while also separating other potential impurities.[11][19]
Flow Rate 0.4 mL/min[17][18]Optimized for the column dimensions to achieve efficient separation without excessive pressure.
Column Temp. 45 °C[18]Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and selectivity.
Detection UV at 240 nm[17][18] or 249 nm[14]Both Atazanavir and the impurity share the same primary chromophore (the phenylpyridinyl moiety), allowing for sensitive detection at a common wavelength.
Injection Vol. 4 µL[18]Small injection volumes are typical for UPLC systems to prevent peak overload and band broadening.
Method Validation: A Self-Validating System

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its reliability. This is a self-validating system where the experimental results confirm the method's suitability for its intended purpose.

Table 2: Key Validation Parameters & Trustworthiness

ParameterProtocol SummaryWhy It Builds Trust
Specificity Inject blank, impurity standard, and API. Perform forced degradation (acid, base, peroxide, heat, light) on the API to demonstrate that degradant peaks do not interfere with the impurity peak.[14][20][21]Confirms the method can unequivocally assess the analyte in the presence of other components, ensuring reported results are solely from the impurity of interest.
Linearity Prepare a series of impurity solutions at different concentrations (e.g., from LOQ to 150% of the specification limit) and plot peak area vs. concentration.[18]Demonstrates a direct, proportional relationship between concentration and instrument response, which is fundamental for accurate quantification. A correlation coefficient (r²) > 0.99 is expected.[22]
Accuracy Spike a known amount of the impurity standard into the API sample at multiple levels (e.g., 50%, 100%, 150% of specification). Calculate the percent recovery.[18]Proves the method's ability to measure the true value. Good recovery (typically 98-102%) ensures that the reported impurity levels are accurate.
Precision Repeatability: Analyze multiple preparations of the same sample on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD).Low %RSD (<2% is often a target) demonstrates that the method produces consistent, reproducible results, which is the hallmark of a reliable analytical procedure.[20]
LOD & LOQ Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[16][21]Establishes the lower limits of the method's capability, ensuring it is sensitive enough to detect and quantify the impurity at levels compliant with regulatory thresholds (e.g., reporting threshold of 0.05%).[7]
Structural Confirmation by LC-MS

While HPLC-UV is used for routine quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for structural identification, especially during method development and investigation of unknown peaks.[21][23]

Experimental Insight: In positive ion electrospray ionization (ESI+) mode, the impurity is expected to show a prominent protonated molecular ion [M+H]⁺. The exact mass can be used to confirm its elemental composition. Tandem MS (MS/MS) experiments, where the parent ion is fragmented, would yield a fragmentation pattern that can be compared to the Atazanavir API. The key difference would be the absence of fragments related to the Moc-L-tert-leucine moiety.

Control Strategies and Regulatory Context

Controlling the level of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir requires a multi-faceted approach grounded in Quality by Design (QbD) principles.

G cluster_0 Impurity Control Strategy A Process Optimization B In-Process Controls (IPCs) A->B Monitor Reaction Completion C API Specification B->C Set Acceptance Criteria Result < ICH Qualification Threshold (e.g., <0.15%) C->Result D Purification Efficiency D->C Define Purging Capacity caption Fig 2. Integrated strategy for impurity control.

Caption: Fig 2. Integrated strategy for impurity control.

  • Process Optimization: The most effective control is to prevent the impurity's formation. This involves optimizing the final coupling step by carefully controlling stoichiometry, temperature, reaction time, and the quality of the coupling agent to drive the reaction to completion.

  • In-Process Controls (IPCs): Implementing an IPC using the validated HPLC method to monitor the disappearance of the intermediate before quenching the reaction is a critical control point. The reaction should not proceed to the work-up phase until the level of the intermediate is below a pre-defined limit.

  • Purification: The purification steps for the API (e.g., crystallization, chromatography) should be designed and validated to demonstrate their capacity to purge this specific impurity to the required level.

  • Specification: A final acceptance criterion for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir must be included in the Atazanavir drug substance specification. This limit must be below the ICH Q3A identification and qualification thresholds, which are determined by the maximum daily dose of the drug.[7][8] For a drug with a daily dose less than 2g, the identification threshold is typically 0.10% and the qualification threshold is 0.15%.[24]

Conclusion

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a well-understood process-related impurity in the synthesis of Atazanavir. Its control is a clear demonstration of the principles of modern pharmaceutical development, blending synthetic process understanding with advanced analytical science and a robust regulatory strategy. By implementing a validated, high-resolution RP-HPLC method, scientists can accurately monitor and quantify this impurity. This analytical capability, combined with optimized process controls and effective purification strategies, ensures that the final Atazanavir API meets the stringent quality and safety standards required for patient use. This guide provides the foundational knowledge and technical framework for achieving that goal.

References

  • SynThink Research Chemicals. (n.d.). Atazanavir EP Impurities and Related Compounds. Retrieved from SynThink Research Chemicals. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Eslawath, U. R., Thokala, S., Yakaiah, T., & Vadlakonda, R. (2017). Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Research, 10(2), 168-183. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma. [Link]

  • Bolscher, G. M., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 28(19), 6881. [Link]

  • Narendra, A., & Annapurna, M. M. (2018). Study of Forced Degradation behavior of Atazanavir. Research Journal of Pharmacy and Technology, 11(10), 4589-4593. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from gmp-compliance.org. [Link]

  • Rao, D. P., et al. (2018). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. Journal of Chromatographic Science, 56(4), 304-315. [Link]

  • Reddy, G. V., et al. (2015). Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS/MS. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 11-15. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Kumar, A., et al. (2020). Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products. Analytical Methods, 12(1), 79-92. [Link]

  • Pharma Knowledge Centre. (2023, October 31). ICH Q3A Guideline for Impurities in New Drug Substances [Video]. YouTube. [Link]

  • Rao, D. P., et al. (2018). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. Journal of Chromatographic Science, 56(4), 304-315. [Link]

  • Der Pharma Chemica. (2022). Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms. [Link]

  • Rao, G. S., et al. (2013). Development and Validation of New Stability Indicating RP-HPLC Method for the Assay of Atazanavir in Pure and Dosage Forms. Der Pharma Chemica, 5(2), 149-155. [Link]

  • Daicel Pharma Standards. (n.d.). Atazanavir Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma Standards. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (2017). Method development and validation for the simultaneous estimation of Atazanavir and Ritonavir in tablet dosage form by RP-HPLC. [Link]

  • Kumar, A. S., et al. (2011). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Journal of the Chilean Chemical Society, 56(3), 772-776. [Link]

  • Reddy, B. C. G., et al. (2012). A Validated RP-HPLC Method for the Determination of Atazanavir in Pharmaceutical Dosage Form. International Journal of ChemTech Research, 4(1), 323-327. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (2017). Method development and validation for the simultaneous estimation of Atazanavir and Ritonavir in tablet dosage form by RP-HPLC. [Link]

  • Amazon S3. (2023). Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique. [Link]

  • Pachauri, A. D., & Pawar, S. P. (2024). LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. African Journal of Biomedical Research, 27(1S), 113-122. [Link]

  • SynZeal. (n.d.). Atazanavir Impurities. Retrieved from SynZeal. [Link]

  • African Journal of Biomedical Research. (2024). LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. [Link]

  • Pharmaffiliates. (n.d.). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. Retrieved from Pharmaffiliates. [Link]

  • Kosel, B. W., et al. (2018). Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(19), 1703-1712. [Link]

Sources

Exploratory

A Technical Guide to Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir: A Pivotal Starting Material in HIV Protease Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Executive Summary Atazanavir, a potent aza-peptide inhibitor of the HIV-1 protease, remains a cornerstone of antiretroviral therapy. Its complex molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atazanavir, a potent aza-peptide inhibitor of the HIV-1 protease, remains a cornerstone of antiretroviral therapy. Its complex molecular architecture necessitates a highly controlled and efficient synthetic strategy. Central to this strategy is the use of well-defined, stable intermediates that enable a convergent and scalable assembly. This guide provides an in-depth technical analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS No. 198904-86-8), a key starting material that represents the core backbone of the final drug molecule.[1][2] We will explore the causality behind its synthesis, its strategic application, and the critical process parameters that ensure the successful production of Atazanavir.

The subject of this guide is a pre-formed, bis-protected diamine that streamlines the final stages of Atazanavir synthesis. Its use mitigates challenges associated with handling unstable or highly reactive intermediates, a common issue in multi-step synthetic routes.[3][4] By elucidating the synthesis and subsequent utilization of this compound, this document serves as a practical resource for process chemists and researchers in the field of medicinal chemistry.

Physicochemical Properties and Characterization

The starting material, accurately named tert-butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate , is a white to off-white solid.[5] Its structure incorporates the essential stereocenters and the bulky pyridinyl-benzyl moiety of Atazanavir, with the two key nitrogen atoms rendered temporarily inert by tert-butyloxycarbonyl (Boc) protecting groups.

PropertyValue
CAS Number 198904-86-8
Molecular Formula C₃₂H₄₂N₄O₅
Molecular Weight 566.70 g/mol
Appearance White to Off-White Solid
Storage 2-8°C Refrigerator

Standard characterization involves High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure and stereochemical integrity.

Synthesis of the Bis-Boc Starting Material

The construction of this key intermediate is a strategic process that unites two major fragments of the Atazanavir molecule. The process hinges on the nucleophilic opening of a chiral epoxide by a protected hydrazine derivative. This approach is a cornerstone of the synthesis described in foundational patents and process development literature.[6][7]

Workflow for Synthesis of the Bis-Boc Intermediate

Synthesis_Workflow cluster_epoxide Epoxide Fragment Synthesis cluster_hydrazine Hydrazine Fragment Synthesis cluster_coupling Key Coupling Reaction cluster_purification Isolation A N-Boc-L-phenylalanine B (S)-N-Boc-3-amino-4-phenyl-1,2-epoxybutane A->B Multi-step conversion (e.g., reduction, epoxidation) E Bis-Boc Intermediate (CAS 198904-86-8) B->E C 2-Bromopyridine & Boronic Acid D N-Boc-N'-(4-(pyridin-2-yl)benzyl)hydrazine C->D Pd-catalyzed coupling, hydrazone formation & reduction D->E Nucleophilic Ring Opening (e.g., in Isopropanol) F Crystallization / Purification E->F

Caption: Overall workflow for the synthesis of the Bis-Boc intermediate.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a synthesized representation based on established process chemistry principles for Atazanavir.[6][7]

  • Reagent Charging: To a suitable reactor under an inert atmosphere (N₂), charge N-Boc-N'-(4-(pyridin-2-yl)benzyl)hydrazine (1.0 eq) and a protic solvent such as isopropanol.

  • Epoxide Addition: Add a solution of (S)-N-Boc-3-amino-4-phenyl-1,2-epoxybutane (1.0-1.1 eq) in isopropanol to the reactor. The use of a slight excess of the epoxide can drive the reaction to completion.

  • Thermal Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60-80°C). The elevated temperature is necessary to facilitate the nucleophilic attack of the less reactive, Boc-protected hydrazine onto the epoxide ring.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the consumption of the limiting hydrazine starting material is complete (typically >99%). This is a critical self-validating step to ensure the reaction does not proceed to the next stage prematurely.

  • Cooling and Crystallization: Once complete, cool the reaction mixture slowly to ambient temperature, followed by further cooling to 0-5°C to induce crystallization of the product.

  • Isolation and Drying: Isolate the precipitated solid by filtration. Wash the filter cake with cold solvent to remove residual impurities. Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) to afford the Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir as a solid.

Causality Note: The choice of a protic solvent like isopropanol is deliberate; it facilitates the ring-opening by protonating the epoxide oxygen, making the carbons more electrophilic, while being a good medium for crystallization upon cooling. The Boc groups are stable under these conditions but are crucial for preventing side reactions, such as over-alkylation or reaction at the wrong nitrogen atom.

Application in Atazanavir Synthesis

The synthesized Bis-Boc intermediate is the direct precursor to the core diamine of Atazanavir. The subsequent steps involve the removal of the acid-labile Boc groups, followed by a final, highly specific peptide coupling reaction.

Overall Synthetic Pathway to Atazanavir

Atazanavir_Synthesis A Bis-Boc Intermediate (Starting Material) B Core Diamine (Dihydrochloride Salt) A->B Deprotection (e.g., HCl in Dioxane) D Atazanavir (Free Base) B->D Peptide Coupling (e.g., EDC, HOBt) C N-methoxycarbonyl- L-tert-leucine C->D E Atazanavir Sulfate (Final API) D->E Salt Formation (H₂SO₄)

Caption: Convergent synthesis of Atazanavir from the Bis-Boc intermediate.

Experimental Protocol: Deprotection and Final Coupling

This protocol outlines the final steps to produce Atazanavir free base from the starting material.

  • Boc Deprotection:

    • Suspend the Bis-Boc intermediate (1.0 eq) in a suitable solvent like ethyl acetate or tetrahydrofuran (THF).[6]

    • Cool the mixture to 0-5°C and slowly add a solution of strong acid, typically HCl in dioxane or methanol.[6]

    • Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis confirms the complete removal of both Boc groups.

    • Isolate the resulting diamine dihydrochloride salt by filtration or by precipitation with an anti-solvent. The salt form is often more stable and easier to handle than the free diamine.[4]

  • Peptide Coupling:

    • Suspend the diamine dihydrochloride salt (1.0 eq) and N-methoxycarbonyl-L-tert-leucine (1.0-1.2 eq) in an aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[8][9]

    • Add a peptide coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), and an activator, like 1-Hydroxybenzotriazole (HOBt).[8]

    • Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt and facilitate the coupling.

    • Stir the reaction at ambient temperature until IPC (HPLC) indicates completion of the reaction.

    • Perform an aqueous workup to remove the coupling reagents and salts. Wash the organic phase sequentially with a mild acid (e.g., dilute citric acid), a mild base (e.g., sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude Atazanavir free base by crystallization, typically from an ethanol/water solvent system, to yield the pure product.[10][11]

Expertise Note: The combination of EDC/HOBt is a classic choice for minimizing racemization during peptide bond formation, which is critical for maintaining the stereochemical purity of the final API.[8] The control of the stereocenter from the L-tert-leucine derivative is paramount, as diastereomeric impurities are difficult to remove.[12] The use of the dihydrochloride salt of the diamine ensures stability and improves handling properties.[4]

Conclusion

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir represents a sophisticated and strategic starting material in the synthesis of Atazanavir. Its design allows for a robust and convergent process, isolating the challenges of stereocontrol and complex fragment assembly into the synthesis of the intermediate itself. By utilizing this stable, well-characterized precursor, drug manufacturers can achieve a more reliable, scalable, and efficient production of the final Atazanavir API, ensuring consistent quality and purity.

References

  • Fan, X., Song, Y. L., & Long, Y. Q. (2008). An Efficient and Practical Synthesis of the HIV Protease inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. Available at: [Link]

  • Toronto Research Chemicals. (n.d.). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.
  • European Patent Office. (2014). Process for preparing Atazanavir Sulphate. EP 2956439 B1.
  • CD Formulation. (n.d.). MOC-L-Tert-Leucine.
  • Google Patents. (2008). Process for the preparation of atazanavir. EP1930324A1.
  • ChemicalBook. (n.d.). Atazanavir synthesis.
  • Google Patents. (2015). Process for preparing atazanavir sulphate. EP2956439A1.
  • CymitQuimica. (n.d.). CAS 198904-86-8: 1,1-Dimethylethyl 2-[(2S,3S)...].
  • Pharmaffiliates. (n.d.). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5.
  • Google Patents. (2013). Process for the preparation of atazanavir sulfate substantially free of diastereomers. EP2542527A2.
  • Patsnap. (n.d.). Synthetic method of atazanavir intermediate. Eureka. Available at: [Link]

  • Toronto Research Chemicals. (n.d.). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5.
  • BenchChem. (n.d.). Discovery and synthesis pathways of Atazanavir Sulfate.
  • World Intellectual Property Organization. (n.d.). Atazanavir.
  • Ghosh, A. K., et al. (2009). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 52(23), 7472–7484. Available at: [Link]

  • Google Patents. (2006). Process for preparing atazanavir bisulfate and novel forms. EP1755596A2.
  • Google Patents. (2013). Process for preparation of atazanavir or its bisulfate salt. WO2013014633A1.
  • Xu, Z., et al. (2002). Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632. Organic Process Research & Development, 6(3), 323–328. Available at: [Link]

  • Google Patents. (2013). Atazanavir preparation method. WO2013020460A1.
  • GuideChem. (n.d.). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.
  • Silvestri, M. A. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Medicinal Chemistry, 5(11). Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. RSC Medicinal Chemistry, 13(8), 1011-1019. Available at: [Link]

  • Kumar, S., & Singh, B. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters, 105, 154030. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Structural Elucidation of a Key Atazanavir Intermediate, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, by 1D and 2D NMR Spectroscopy

An Application Note for Drug Development Professionals Introduction Atazanavir is a critical azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1] Marketed as Reyataz®, it functions by selectively in...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

Atazanavir is a critical azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1] Marketed as Reyataz®, it functions by selectively inhibiting the viral protease enzyme, preventing the cleavage of viral polyproteins and leading to the formation of immature, non-infectious virions.[2] The synthesis of such a structurally complex molecule involves a multi-step process where the purity and identity of each intermediate must be rigorously controlled to ensure the quality and safety of the final Active Pharmaceutical Ingredient (API).[3]

This application note focuses on a specific synthetic precursor, herein named "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" (henceforth Bis-Boc Atazanavir Precursor ). This intermediate represents the core structure of Atazanavir after the key hydrazine moiety has been formed and protected with two tert-butyloxycarbonyl (Boc) groups, but before the final coupling of the N-(methoxycarbonyl)-L-tert-leucine side chain.[3][4]

The unambiguous structural confirmation of this intermediate is paramount for process validation and quality assurance. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information on molecular connectivity and stereochemistry.[5][6] This guide provides a comprehensive, field-proven protocol for the complete structural assignment of the Bis-Boc Atazanavir Precursor using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Proposed Molecular Structure

The chemical name "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" implies the Atazanavir core structure is missing its primary peptidic side chain, and the reactive hydrazine nitrogens are protected. The use of Boc groups is a common strategy in organic synthesis to temporarily mask the reactivity of amine functionalities.[7][8][9] The proposed structure for this intermediate, with atom numbering for NMR assignment, is presented below.

Figure 1: Proposed structure of the Bis-Boc Atazanavir Precursor with atom numbering.

Experimental Protocols

Sample Preparation

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

  • Massing: Accurately weigh 10-15 mg of the Bis-Boc Atazanavir Precursor sample.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve many organic molecules and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Mixing: Vortex the sample in a standard 5 mm NMR tube until the solid is completely dissolved. A clear, particulate-free solution is required to avoid poor spectral quality (line broadening).[10]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is critical for resolving the many overlapping signals in this complex molecule.[6]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

    • Key Parameters: 1024-2048 scans, 2-second relaxation delay, 45° pulse angle.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds.

    • Purpose: To map out ¹H-¹H spin systems within individual fragments (e.g., the phenylalanine side chain, the pyridylbenzyl group).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J_CH).

    • Purpose: To unambiguously assign carbon resonances for all protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically 2-3 bonds (²J_CH, ³J_CH).

    • Purpose: This is the most crucial experiment for assembling the molecular puzzle. It connects the isolated spin systems and confirms the placement of quaternary carbons and heteroatoms.

Sources

Application

Mass Spectrometric Characterization of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir: A Guide to Structural Elucidation and Method Development

An Application Note from the Senior Scientist's Desk Abstract This application note provides a detailed guide for the mass spectrometric analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-8...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed guide for the mass spectrometric analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8), a critical intermediate in the synthesis of the HIV protease inhibitor, Atazanavir.[1][2] The structural integrity and purity of such intermediates are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[3] We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, detailing sample preparation, chromatographic separation, and mass spectrometric conditions. This guide emphasizes the rationale behind parameter selection, focusing on the characteristic behavior of the dual tert-Butyloxycarbonyl (Boc) protecting groups under electrospray ionization (ESI). Predicted fragmentation pathways, supported by tandem MS (MS/MS) analysis, are discussed to facilitate confident structural identification and impurity profiling in research, development, and quality control environments.

Introduction: The Analytical Imperative for Synthetic Intermediates

Atazanavir is a potent azapeptide HIV-1 protease inhibitor widely used in combination antiretroviral therapy.[4] Its complex chemical structure necessitates a multi-step synthesis, involving the use of protected intermediates to ensure regioselectivity and yield.[5] Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir represents the core structure of Atazanavir, where the terminal amino groups are protected by Boc moieties. The accurate characterization of this molecule is crucial for monitoring the synthetic process and controlling potential impurities that could carry over to the final drug substance.[6][7]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for pharmaceutical analysis due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[8][9][10] This is especially true for identifying and characterizing process-related impurities and degradation products, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11] This document serves as a practical, field-proven guide for scientists and researchers, moving beyond a simple protocol to explain the causality behind the analytical strategy.

Analyte Overview: Structure and Properties

Understanding the analyte's structure is fundamental to developing a successful MS method.

  • Compound Name: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

  • Synonym: tert-butyl N-[(2S,3S)-3-(N'-tert-butoxycarbonyl-N-{[4-(pyridin-2-yl)phenyl]methyl}hydrazinyl)-2-hydroxy-4-phenylbutyl]carbamate[12]

  • CAS Number: 198904-86-8[13]

  • Molecular Formula: C₃₇H₅₂N₄O₅

  • Monoisotopic Mass: 640.3938 Da

  • Average Mass: 640.83 g/mol

Structural Features for Mass Spectrometry:

  • Basic Sites: The pyridine ring and the secondary amines are readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI).[14]

  • Boc Protecting Groups: The two Boc groups are thermally and acid-labile.[15] This is a critical consideration, as they can undergo facile fragmentation either in the ion source (in-source CID) or during tandem MS analysis.[16][17] Common neutral losses associated with the Boc group include isobutylene (56 Da) and the entire Boc group radical minus a proton (100 Da).[18]

Experimental Methodology

This section details the complete, self-validating protocol for the LC-MS/MS analysis of the target analyte.

Materials and Reagents
  • Analyte: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir reference standard.

  • Solvents: LC-MS grade acetonitrile, methanol, and water (e.g., Fisher Scientific Optima™ LC/MS Grade).

  • Mobile Phase Additive: Formic acid (≥99%, LC-MS grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Sample Preparation Protocol

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the reverse-phase LC system, minimizing precipitation upon injection.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and transfer it to a 1.0 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Solution (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Dilution (1 µg/mL): Transfer 1.0 mL of the working solution into a clean autosampler vial. Add 9.0 mL of 50:50 (v/v) acetonitrile/water. This final concentration is suitable for initial method development on most modern mass spectrometers.

Liquid Chromatography (LC) Parameters

The chromatographic method is designed to provide good retention and peak shape for the moderately hydrophobic analyte. The use of formic acid aids in protonation prior to MS detection and improves peak symmetry.

ParameterRecommended SettingRationale
LC System High-Performance or Ultra-High Performance Liquid Chromatography SystemProvides the necessary resolution and reproducibility.[6]
Column C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)C18 chemistry provides appropriate retention for this moderately polar molecule.[19][20]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons to facilitate positive ionization.[21]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, but should be used with care to avoid on-column degradation.
Injection Vol. 5 µLA small volume minimizes peak distortion and solvent effects.
Gradient Program 0.0 min: 30% B1.0 min: 30% B8.0 min: 95% B10.0 min: 95% B10.1 min: 30% B12.0 min: 30% BA gradient ensures efficient elution of the analyte while allowing for separation from potential impurities.[22]
Mass Spectrometry (MS) Parameters

The MS parameters are optimized for the detection of the protonated molecule with minimal in-source fragmentation. Electrospray ionization is the technique of choice for polar, large molecules like this analyte.[23][24][25]

ParameterRecommended SettingRationale
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass SpectrometerQ-TOF for high-resolution accurate mass; QqQ for sensitive quantification.[26][27]
Ionization Mode Electrospray Ionization (ESI), Positive IonThe molecule contains multiple basic sites that readily accept a proton.[14]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 120 °CA lower temperature helps to minimize thermal degradation of the labile Boc groups.[15]
Desolvation Temp. 400 °CEfficiently removes solvent from the ESI droplets to generate gas-phase ions.
Cone/Fragmentor Voltage 30 V (Start)This is the most critical parameter to control in-source fragmentation. Start low and increase only if needed for sensitivity, while monitoring for premature fragmentation.
Desolvation Gas Flow 800 L/Hr (N₂)Facilitates the desolvation process.
Scan Range (MS1) 100 - 1000 m/zCovers the expected precursor ion and its major fragments.
Collision Energy (MS/MS) 15-40 eV (Ramp)A ramped collision energy in a Q-TOF allows for the observation of both low-energy and high-energy fragments in a single scan. For a QqQ, specific energies would be optimized for each transition.

Results and Discussion

Full Scan (MS1) Analysis: Identifying the Precursor

In a full scan experiment, the primary goal is to identify the protonated molecule, [M+H]⁺. Given the lability of the Boc groups, it is common to observe ions corresponding to neutral losses even with gentle source conditions.

Ion SpeciesCalculated m/zDescription
[M+H]⁺ 641.4016 Protonated Molecule (Primary Target)
[M+Na]⁺663.3836Sodium Adduct
[M+H-C₄H₈]⁺585.3387Loss of one isobutylene from a Boc group
[M+H-C₅H₈O₂]⁺541.3489Loss of one entire Boc group (100 Da)
[M+H-2(C₄H₈)]⁺529.2758Loss of two isobutylene molecules
[M+H-2(C₅H₈O₂)]⁺441.2962Loss of both Boc groups

Expert Tip: The relative abundance of the in-source fragments (e.g., m/z 541.35) versus the intact precursor (m/z 641.40) is a direct indicator of the "softness" of your ionization conditions. Minimizing the cone/fragmentor voltage is key to maximizing the [M+H]⁺ signal for subsequent MS/MS experiments.[15]

Tandem MS (MS/MS) Analysis: Structural Fingerprinting

Tandem mass spectrometry is used to confirm the structure by fragmenting the isolated precursor ion ([M+H]⁺ at m/z 641.4) and analyzing the resulting product ions. The fragmentation pattern provides a unique fingerprint of the molecule.

The primary and most facile fragmentation pathways involve the cleavage of the two Boc groups. Subsequent fragmentations occur on the core structure, which can be correlated with the known fragmentation of Atazanavir itself.[14][28]

G cluster_precursor Precursor Ion cluster_loss1 Primary Fragmentation cluster_loss2 Secondary Fragmentation cluster_core Core Fragmentation p [M+H]⁺ m/z 641.40 f1 [M+H-C₅H₈O₂]⁺ m/z 541.35 p->f1 -100 Da (Boc group) f2 [M+H-C₄H₈]⁺ m/z 585.34 p->f2 -56 Da (isobutylene) f3 [M+H-2(C₅H₈O₂)]⁺ m/z 441.30 f1->f3 -100 Da (Boc group) c1 Product Ion m/z 202.10 f3->c1 Amide cleavage c2 Product Ion m/z 135.08 f3->c2 Benzylic cleavage

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

Key Product Ions for Identification:

  • m/z 541.35: This prominent ion results from the loss of one Boc group (100 Da). Its presence is a strong indicator of a mono-Boc protected structure.

  • m/z 441.30: The subsequent loss of the second Boc group yields the fully deprotected core amine. This is a crucial diagnostic ion.

  • m/z 202.10: Represents the 4-(pyridin-2-yl)benzyl moiety, a characteristic fragment of the Atazanavir core.

  • m/z 135.08: Corresponds to the protonated phenylalaninol-derived portion of the backbone.

Protocol Summary for Routine Analysis

For routine quality control or process monitoring, a streamlined workflow is essential.

G prep 1. Sample Prep (1 µg/mL in 50:50 ACN:H₂O) lc 2. LC Separation (C18 column, gradient elution) prep->lc ms 3. MS Detection (ESI Positive Mode) lc->ms ms1 4a. Full Scan (MS1) Confirm [M+H]⁺ at m/z 641.4 ms->ms1 ms2 4b. MS/MS Analysis Confirm fragments: m/z 541.3, 441.3, 202.1 ms1->ms2 data 5. Data Review (Verify mass accuracy & fragmentation) ms2->data

Caption: High-level workflow for routine LC-MS/MS analysis.

Step-by-Step Protocol:

  • Prepare Sample: Dilute the sample to an approximate concentration of 1 µg/mL in 50:50 acetonitrile/water.

  • LC-MS System Setup: Equilibrate the LC system detailed in Table 3.3 with the initial mobile phase conditions (30% B).

  • Acquisition Method: Create an acquisition method using the MS parameters in Table 3.4. Include both a full scan (MS1) experiment and a targeted MS/MS experiment on the precursor ion m/z 641.4.

  • Inject and Acquire: Inject 5 µL of the prepared sample.

  • Data Analysis:

    • In the MS1 scan, confirm the presence of the [M+H]⁺ ion at m/z 641.40 ± 5 ppm (for high-resolution MS).

    • In the MS/MS scan, confirm the presence of the key diagnostic product ions (m/z 541.35, 441.30, and 202.10).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. By understanding the inherent chemical properties of the analyte, particularly the labile nature of the Boc protecting groups, a robust LC-MS/MS method can be developed for reliable identification and characterization. The detailed parameters and fragmentation analysis serve as a foundational tool for researchers in pharmaceutical development, enabling confident monitoring of this key synthetic intermediate and ensuring the quality of the final API.

References

  • Vertex AI Search. (2024). Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. NIH. 4

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. Link

  • Henry, K. D., Williams, E. R., & McLafferty, F. W. (1992). Fourier-transform mass spectrometry of large molecules by electrospray ionization. PNAS, 89(23), 11231-11234. Link

  • ter Heine, R., Rosing, H., van Gorp, E. C., & Beijnen, J. H. (2009). Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metabolism and Disposition, 37(9), 1846-1852. Link

  • Wikipedia. (2024). Electrospray ionization. Link

  • Scite.ai. (2024). Electrospray Ionization for Mass Spectrometry of Large Biomolecules. Link

  • Sigma-Aldrich. (2024). Atazanavir Related Compound A USP Reference Standard. Link

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Link

  • SynThink Research Chemicals. (2024). Atazanavir EP Impurities and Related Compounds. Link

  • Zhang, H., et al. (2012). A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 56(6), 3149-3156. Link

  • Thomas, J. J., et al. (2011). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 46(8), 793-802. Link

  • Pharmaceutical Technology. (2015). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Link

  • USP Store. (2024). Atazanavir Related Compound A (25 mg). Link

  • Benchchem. (2024). Understanding the Mass Shift of Atazanavir-d9: A Technical Guide. Link

  • Der Pharma Chemica. (2022). Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms. Link

  • Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Link

  • Research Journal of Pharmacy and Technology. (2023). Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs Maribavir and Fostemsavir in spiked human plasma. Link

  • Holčapek, M., et al. (2018). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Analytical and Bioanalytical Chemistry, 410(2), 483-498. Link

  • PubMed. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Link

  • National Institutes of Health. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Link

  • ScienceOpen. (2021). The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite. Link

  • Oxford Academic. (2017). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. Link

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 820-826. Link

  • Opulent Pharma. (2024). Atazanavir Related Compound A. Link

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Link

  • LGC Standards. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Link

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Link

  • Slideshare. (2018). Impurities profiling of ATZ. Link

  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Link

  • Sigma-Aldrich. (2024). Atazanavir Related Compound A Pharmaceutical Secondary Standard CRM. Link

  • Shanghai Huicheng Biological Technology Co., Ltd. (2024). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. Link

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Link

  • National Institutes of Health. (2015). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Link

  • LGC Standards. (2024). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. Link

  • Alfa Chemistry. (2024). CAS 198904-87-9 Des-N-(methoxycarbonyl)-L-tert-leucine atazanavir trihydrochloride. Link

  • LookChem. (2024). Offer Des-N- (methoxycarbonyl) -L-Tert-Leucine Bis-Boc Atazanavir CAS No 198904-86-8. Link

  • LGC Standards. (2024). (2S,3R)-Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. Link

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Link

  • ResearchGate. (2010). Chemical structure of atazanavir. Link

  • GuideChem. (2024). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. Link

  • Reddit. (2023). MS fragmentation pattern with Boc protected amines. Link

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (2024). Des-N-(methoxycarbonyl)-L-tert-leucine bis-boc atazanavir. Link

  • USP-NF. (2022). Atazanavir Sulfate. Link

Sources

Method

Application Note: A Validated Protocol for the Synthesis of Atazanavir-d5 Using a Late-Stage Deuterated Moiety Coupling Strategy

Audience: Researchers, scientists, and drug development professionals in synthetic chemistry and pharmaceutical analysis. Abstract: This document provides a detailed protocol for the synthesis of Atazanavir-d5, a crucial...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in synthetic chemistry and pharmaceutical analysis.

Abstract: This document provides a detailed protocol for the synthesis of Atazanavir-d5, a crucial stable isotope-labeled (SIL) internal standard for bioanalytical studies. The described strategy employs the key intermediate, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, allowing for the late-stage introduction of a deuterated N-methoxycarbonyl-L-tert-leucine-d5 moiety. This approach is efficient and ensures precise deuterium labeling. The protocol covers the coupling reaction, subsequent deprotection, and final product characterization, providing insights into the rationale behind procedural choices to ensure reproducibility and high purity.

Introduction and Strategic Rationale

1.1 The Role of Atazanavir and Atazanavir-d5

Atazanavir, marketed as Reyataz, is a vital antiretroviral agent used in the treatment of HIV-1 infection.[1][2] It functions as an azapeptide protease inhibitor, preventing the cleavage of viral Gag-Pol polyproteins, which results in the formation of immature, non-infectious virions.[3] For accurate pharmacokinetic (PK) and drug metabolism studies, which are essential for determining dosage regimens and understanding drug-drug interactions, a reliable internal standard is required for bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]

Atazanavir-d5 is a stable isotope-labeled (SIL) version of Atazanavir that serves as the gold standard internal standard.[5][8] By incorporating five deuterium atoms, it becomes chemically identical to the parent drug but is distinguishable by its mass. This allows it to co-elute with Atazanavir during chromatography and experience similar matrix effects, thereby correcting for variations in sample preparation and instrument response, leading to highly accurate quantification.[6][8]

1.2 Synthetic Strategy Overview

The synthesis of complex molecules like Atazanavir-d5 requires a robust and well-planned strategy. The method detailed herein utilizes the advanced intermediate Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS No: 198904-86-8).[9][10] This intermediate contains the core structure of Atazanavir but with two key modifications:

  • Two Boc (tert-butyloxycarbonyl) protecting groups: These shield the reactive secondary amine and hydrazine functionalities, preventing unwanted side reactions during the coupling step.[11][12]

  • Absence of the N-methoxycarbonyl-L-tert-leucine moiety: This "des" (or lacking) feature provides a strategic handle to introduce the final piece of the molecule.

This "late-stage functionalization" approach is advantageous because it allows the isotopic label to be introduced at one of the final steps, maximizing the incorporation of the expensive deuterated reagent into the final product. The overall workflow involves two primary chemical transformations: amide bond formation (coupling) followed by the removal of the Boc protecting groups (deprotection).

Diagram 1: Overall Synthetic Workflow This diagram illustrates the high-level, two-stage process for converting the key intermediate into the final Atazanavir-d5 product.

G cluster_0 Stage 1: Coupling Reaction cluster_1 Stage 2: Deprotection cluster_2 Final Product A Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir C Bis-Boc Atazanavir-d5 A->C Amide Coupling (e.g., HATU, DIPEA) B N-Methoxycarbonyl-L-tert-leucine-d5 B->C Amide Coupling (e.g., HATU, DIPEA) D Atazanavir-d5 C->D Acidic Cleavage (e.g., TFA or HCl) E Purified Atazanavir-d5 (For LC-MS/MS) D->E Purification & QC G cluster_products Product A Intermediate (R-NH2) B Deuterated Fragment (R'-d5-COOH) C Bis-Boc Atazanavir-d5 (R-NH-CO-R'-d5) A->C B->C label_reagents HATU, DIPEA DMF, 0°C to RT

Sources

Application

Application Notes and Protocols for the Utilization of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir in Peptide Analog Preparation

Introduction: A Novel Scaffold for Advanced Peptide Therapeutics The landscape of peptide-based drug discovery is increasingly focused on the incorporation of non-natural amino acids and complex structural motifs to enha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Advanced Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly focused on the incorporation of non-natural amino acids and complex structural motifs to enhance therapeutic properties such as potency, stability, and cell permeability. "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" emerges as a sophisticated building block for peptide chemists, offering a unique scaffold derived from the HIV protease inhibitor Atazanavir.[1][2] This intermediate presents an unparalleled opportunity to introduce a complex, sterically demanding, and biologically relevant moiety into novel peptide analogs.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its incorporation, and offer insights into the validation and troubleshooting of the synthetic process.

The core structure of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" features a hydrazine moiety protected by two tert-butyloxycarbonyl (Boc) groups, a hydroxyl group, and the bulky L-tert-leucine residue.[3][4] The L-tert-leucine component is known to induce specific conformational constraints in peptides due to its significant steric bulk, which can be advantageous in designing peptides with defined secondary structures.[3] The bis-Boc protected hydrazine is the key reactive handle for peptide coupling, requiring a nuanced approach for selective deprotection and subsequent amide bond formation.

PART 1: Foundational Principles and Strategic Considerations

The successful incorporation of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" into a growing peptide chain hinges on a critical step: the selective mono-deprotection of the bis-Boc protected hydrazine. This is essential to unmask a single nucleophilic nitrogen for coupling to the C-terminus of the resin-bound peptide.

The two Boc groups on the hydrazine are chemically distinct and, in principle, can be selectively removed under carefully controlled acidic conditions. One Boc group is attached to a nitrogen adjacent to the bulky L-tert-leucine and phenylbutyl moieties, while the other is on a nitrogen linked to the pyridinylbenzyl group. This inherent asymmetry, coupled with the steric hindrance around one of the nitrogens, provides a basis for selective deprotection.

Our protocol is based on a two-stage strategy:

  • Solution-Phase Selective Mono-Deprotection: The "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" is first treated in solution under mild acidic conditions to selectively remove one of the Boc groups. This step is performed prior to introduction into the peptide synthesizer to ensure a homogenous and well-characterized building block for the subsequent coupling reaction.

  • Solid-Phase Coupling: The resulting mono-protected hydrazine derivative is then coupled to the N-terminus of the growing peptide chain on the solid support using standard peptide coupling reagents.

This approach offers greater control over the deprotection reaction and allows for the purification of the mono-deprotected intermediate if necessary, thereby minimizing the risk of side reactions on the resin.

Logical Workflow for Incorporation

workflow cluster_prep Solution-Phase Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_final Final Steps A Bis-Boc Atazanavir Derivative B Mild Acidic Treatment (e.g., controlled TFA concentration) A->B Selective Deprotection C Mono-Boc Protected Hydrazine Intermediate B->C Work-up & Isolation E Coupling Reaction (e.g., HATU/DIEA) C->E Introduction of Building Block D Resin-Bound Peptide (Free N-terminus) D->E F Peptide with Incorporated Atazanavir Analog E->F G Final Deprotection & Cleavage from Resin F->G H Purification & Analysis (RP-HPLC, Mass Spec) G->H

Caption: Workflow for incorporating the Atazanavir derivative.

PART 2: Detailed Experimental Protocols

Protocol 1: Selective Mono-Deprotection of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir"

Objective: To selectively remove one Boc protecting group from the hydrazine moiety to generate a nucleophilic site for peptide coupling.

Materials:

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Dissolve "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Controlled Acid Addition: While stirring, slowly add a pre-chilled solution of 10% TFA in DCM (v/v). The exact amount of TFA solution may require optimization, starting with 1.5-2.0 equivalents relative to the substrate.

  • Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS. The goal is to observe the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the mono-deprotected product, while minimizing the formation of the di-deprotected species. The reaction time is typically short (15-60 minutes).

  • Quenching: Once the reaction has reached the desired conversion, quench by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-deprotected product.

  • Purification (Optional but Recommended): If significant amounts of starting material or di-deprotected product are present, purify the crude material by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure and purity of the mono-deprotected product by ¹H NMR and mass spectrometry before proceeding to the coupling step.

Protocol 2: Solid-Phase Coupling of the Mono-Protected Atazanavir Derivative

Objective: To couple the mono-protected Atazanavir derivative to the N-terminus of a resin-bound peptide. This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Mono-deprotected "Des-N-(methoxycarbonyl)-L-tert-leucine Boc Atazanavir" (from Protocol 1)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Piperidine solution in DMF (typically 20%)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation and Coupling:

    • In a separate vial, dissolve the mono-deprotected Atazanavir derivative (2-3 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 1.95 equivalents) and DIEA (4-6 equivalents).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric bulk of the incoming building block, a longer coupling time and/or double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test or a similar qualitative test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Continuation of Synthesis: The synthesis can then proceed with the coupling of the next amino acid, or if this is the final residue, the peptide can be cleaved from the resin.

Final Cleavage and Deprotection

Following the successful incorporation of the Atazanavir analog, the peptide is cleaved from the resin and the remaining side-chain protecting groups (and the final Boc group on the Atazanavir moiety) are removed simultaneously using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The choice of scavengers in the cocktail should be tailored to the specific amino acids present in the peptide sequence.

PART 3: Data Presentation and Troubleshooting

Table 1: Key Parameters for Synthesis
ParameterRecommended Value/ConditionRationale
Mono-Deprotection Acid 10% TFA in DCM at 0°CMild conditions to favor selective removal of the more labile Boc group.
Coupling Reagent HATU or HBTUHigh efficiency coupling reagents suitable for sterically hindered amino acids.
Coupling Equivalents 2-3 eq. of Atazanavir derivativeEnsures a sufficient driving force for the coupling reaction.
Coupling Time 2-4 hours (or double coupling)The bulky nature of the building block may slow down the reaction kinetics.
Monitoring TLC/LC-MS for deprotection, Kaiser test for couplingEssential for process control and ensuring high-yield steps.
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Mono-Deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or extend the reaction time, monitoring carefully to avoid di-deprotection.
Di-Deprotection Occurs Reaction conditions are too harsh.Decrease the TFA concentration, shorten the reaction time, or perform the reaction at a lower temperature (e.g., -20°C).
Low Coupling Efficiency Steric hindrance, insufficient activation.Perform a double coupling, increase the coupling time, or consider a more potent coupling reagent like COMU.
Side Reactions during Cleavage Inadequate scavengers.Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS, EDT) to protect sensitive residues.

PART 4: Visualization of Key Processes

Diagram 1: Selective Mono-Deprotection

mono_deprotection start Bis-Boc Atazanavir Derivative Two Boc protecting groups process {Mild Acidic Conditions | (e.g., 10% TFA in DCM, 0°C) | Controlled Reaction Time} start->process result Mono-Boc Protected Intermediate One free amine for coupling process->result Selective Removal side_product {Di-Deprotected Byproduct | Minimized by controlled conditions} process->side_product Potential Side Reaction

Caption: Selective removal of one Boc group from the hydrazine.

Diagram 2: SPPS Coupling Step

spps_coupling cluster_reactants Reactants resin Peptide-Resin (Free N-terminus) coupling Coupling Reagents (HATU/DIEA in DMF) resin->coupling building_block Mono-Boc Protected Atazanavir Derivative building_block->coupling product Resin-Bound Peptide with Incorporated Atazanavir Analog coupling->product Amide Bond Formation

Caption: Coupling the building block to the peptide on solid support.

References

  • Pharmaffiliates. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. [Link][1]

  • Shanghai Hanhong Scientific Co.,Ltd. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. [Link]

  • Chemistry LibreTexts. Peptide Synthesis. [Link]

  • Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry, 11(8), 2395-404. [Link]

  • Rao, V. P. R., et al. (2017). Synthesis and Characterization of Novel Atazanavir Analogs. Caribbean Journal of Sciences and Technology, 5(1), 94–105. [Link]

  • Huihong Huachen. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. [Link][2]

Sources

Method

Application Note: A Comprehensive Guide to the Stability Testing of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Abstract This application note provides a detailed framework and robust protocols for conducting comprehensive stability testing of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a key intermediate in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and robust protocols for conducting comprehensive stability testing of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a key intermediate in the synthesis of the antiretroviral drug Atazanavir.[1][2] The stability profile of a drug intermediate is critical for ensuring the quality, purity, and consistency of the final Active Pharmaceutical Ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for forced degradation studies, long-term stability evaluation, and the development of a stability-indicating analytical method. The protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance and scientific rigor.[3][4][5]

Introduction: The Rationale for Stability Testing

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a complex molecule characterized by two tert-butoxycarbonyl (Boc) protecting groups. The integrity of these groups, along with the core structure, is paramount during storage, handling, and subsequent synthetic steps. Stability testing is the empirical process of evaluating how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4][6]

The primary objectives of these protocols are:

  • To identify potential degradation products and elucidate degradation pathways.[7]

  • To determine the intrinsic stability of the molecule.[7][8]

  • To provide data to establish appropriate storage conditions and a re-test period.

  • To support the development and validation of a stability-indicating analytical method capable of separating the intact intermediate from any potential degradants.[9]

This guide emphasizes the causality behind each protocol, providing the scientific reasoning for the selection of stress conditions and analytical parameters, thereby creating a self-validating system for stability assessment.

Analyte Profile: Chemical & Physical Properties

A thorough understanding of the molecule's structure is fundamental to designing a meaningful stability study.

  • IUPAC Name: 2-[(2S,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-4-phenylbutyl]-N-[[4-(2-pyridinyl)phenyl]methyl]hydrazinecarboxylic acid 1,1-dimethylethyl ester

  • CAS Number: 198904-86-8[1][10]

  • Molecular Formula: C₃₂H₄₂N₄O₅[1]

  • Key Structural Features:

    • Two Boc Protecting Groups: These are known to be highly susceptible to cleavage under acidic conditions.[11][] This lability is the primary anticipated degradation pathway.

    • Carbamate and Amide Linkages: These functional groups can be susceptible to hydrolysis under both acidic and basic conditions.

    • Multiple Chiral Centers: Degradation conditions could potentially lead to racemization or epimerization, affecting the stereochemical purity of the intermediate.

    • Aromatic Rings (Phenyl and Pyridinyl): These moieties can be susceptible to oxidative and photolytic degradation.

PropertyDescription
Appearance Expected to be a white to off-white powder.[13]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Methanol, and Acetonitrile. Sparingly soluble in water.
Storage Condition Recommended to be stored at room temperature or refrigerated (2-8 °C) for long-term stability, protected from light and moisture.[13]

Regulatory Framework: Adherence to ICH Guidelines

The stability testing protocols detailed herein are designed to align with the ICH Q1A(R2) guideline, which specifies the core stability data package required for new drug substances.[4][5] This includes forced degradation (stress testing), and long-term and accelerated stability studies. While this analyte is an intermediate, applying these principles ensures a high-quality API and a more robust regulatory submission.

Experimental Workflow for Stability Testing

The overall process follows a logical progression from understanding intrinsic stability through forced degradation to confirming stability under recommended storage conditions.

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development & Analysis cluster_2 Phase 3: Formal Stability Studies Analyte Analyte Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Analyte->Stress HPLC Develop Stability-Indicating HPLC-UV Method Stress->HPLC Analyze Analyze Stressed Samples HPLC->Analyze Formal ICH Long-Term & Accelerated Studies Analyze->Formal Profile Confirmed Data Data Interpretation & Report Generation Analyze->Data Pull Pull Samples at Timepoints Formal->Pull Pull->Analyze Analyze via Validated Method G Parent Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Two Boc Groups Intact Deg1 Mono-Boc Deprotected Product One Boc Group Cleaved Parent:f1->Deg1:f0  Acid Hydrolysis (Mild) Deg3 Oxidized Product e.g., N-oxide Parent:f0->Deg3:f0  Oxidation (H₂O₂) Deg4 Hydrolyzed Product Carbamate cleavage Parent:f0->Deg4:f0  Base Hydrolysis Deg2 Bis-Boc Deprotected Product Both Boc Groups Cleaved Deg1:f1->Deg2:f0  Acid Hydrolysis (Strong)

Caption: Predicted degradation pathways of the analyte.

Stability-Indicating HPLC Method

A robust analytical method is required to separate the parent peak from all potential degradation products.

ParameterRecommended Condition
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18 Reverse-Phase, e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 20 min, hold for 5 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 240 nm
Injection Vol. 10 µL

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood, formal studies are conducted on representative batches of the intermediate.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Note: The intermediate study is only required if a significant change occurs during the accelerated study.[4]

Data Analysis and Reporting

For each time point and condition, the following should be calculated and reported:

  • Assay of the parent compound: To determine the loss in potency.

  • Levels of individual and total degradation products: Quantified as a percentage of the parent peak area.

  • Mass balance: Should ideally be between 98-102% to ensure all degradants are accounted for.

The results will establish a re-test period, which is the time during which the drug intermediate is expected to remain within its specification under the defined storage conditions.

References

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (n.d.). AMSbiopharma. [Link]

  • ICH releases overhauled stability guideline for consultation. (2023). RAPS. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. (2022). Journal of Young Pharmacists. [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA). [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Biological and Pharmaceutical Sciences. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2023). YouTube. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. (2023). Oriental Journal of Chemistry. [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir CAS 198904-86-8. (n.d.). LookChem. [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. (n.d.). Pharmaffiliates. [Link]

  • Chemical structure of atazanavir, which is marketed as the sulfuric... (n.d.). ResearchGate. [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine bis-boc atazanavir. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

  • Boc Protected Compounds. (2023). Hebei Boze Chemical Co., Ltd.. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. [Link]

Sources

Application

Forced degradation studies of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir"

Application Note: Forced Degradation Studies of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" Introduction In pharmaceutical development, the comprehensive characterization of drug substances and their impu...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Forced Degradation Studies of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir"

Introduction

In pharmaceutical development, the comprehensive characterization of drug substances and their impurities is paramount to ensuring safety and efficacy. Forced degradation, or stress testing, is a critical component of this process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies are designed to deliberately degrade a sample under more aggressive conditions than those used in accelerated stability testing.[3] The primary objectives are to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. This information is instrumental in developing stable formulations and establishing a robust, stability-indicating analytical method.

This application note provides a detailed protocol for conducting forced degradation studies on "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir," a significant process-related impurity of the antiretroviral drug, Atazanavir. Atazanavir is a protease inhibitor used in the treatment of HIV.[4][5] Understanding the degradation profile of its impurities is as crucial as understanding the degradation of the active pharmaceutical ingredient (API) itself. The target molecule contains two tert-butyloxycarbonyl (Boc) protecting groups, which are known to be labile under acidic conditions.[6][7] This study will explore its stability under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions, in alignment with ICH guidelines Q1A(R2) and Q1B.[3][8][9][10]

The resulting data will be crucial for analytical method validation, particularly for demonstrating specificity, and for informing manufacturing and storage strategies to minimize the formation of degradants.

Experimental Design & Rationale

A systematic approach is essential for a successful forced degradation study. The selection of stress conditions is based on the chemical structure of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" and ICH recommendations.[3] The molecule's structure, featuring amide bonds and Boc-protected amines, suggests potential susceptibility to hydrolysis and acid-catalyzed degradation.

Overall Workflow

The experimental workflow is designed to systematically expose the analyte to various stressors and analyze the resulting samples using a stability-indicating UPLC-MS method. This approach allows for the separation, identification, and quantification of the parent molecule and any formed degradation products.[11][12][13]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Weigh & Dissolve Target Impurity B Prepare Stock Solution (e.g., 1 mg/mL in ACN) A->B C Acid Hydrolysis (HCl) B->C Aliquot Stock D Base Hydrolysis (NaOH) B->D Aliquot Stock E Neutral Hydrolysis (Water) B->E Aliquot Stock F Oxidation (H₂O₂) B->F Aliquot Stock G Thermal (Dry Heat) B->G Aliquot Stock H Photolytic (ICH Q1B) B->H Aliquot Stock I Neutralize & Dilute (if applicable) C->I D->I E->I F->I G->I H->I J UPLC-MS Analysis I->J K Data Processing J->K L Identify Degradants K->L M Propose Degradation Pathways K->M N Validate Stability- Indicating Method K->N Degradation_Pathways Parent Bis-Boc Atazanavir Impurity MonoBoc Mono-Boc Degradant Parent->MonoBoc H⁺ / Δ (- Boc) HydrolyzedAmide Amide Cleavage Product Parent->HydrolyzedAmide H⁺ or OH⁻ / Δ Oxidized N-Oxide or Hydroxylated Product Parent->Oxidized [O] DiBoc Fully Deprotected Amine MonoBoc->DiBoc H⁺ / Δ (- Boc)

Caption: Potential degradation pathways of the target impurity.

The most probable degradation pathway involves the sequential loss of the two Boc groups under acidic conditions to form a mono-Boc intermediate and finally the fully deprotected primary amine. [6][7]Mass spectrometry will be critical in confirming the identity of these degradants by observing the corresponding mass losses.

Data Presentation and Interpretation

Results should be tabulated to provide a clear overview of the degradation under each stress condition. The table should include the percentage of the parent compound remaining, the number of degradation products formed, and the peak area percentage of major degradants.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime/Temp% Assay of Parent CompoundNo. of Degradants% Area of Major Degradant(s)
Control-~100%0-
0.1 M HCl4h @ 60°C
0.1 M NaOH4h @ 60°C
Water4h @ 60°C
3% H₂O₂24h @ RT
Thermal (Solid)24h @ 105°C
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B

Peak purity analysis should be performed on the parent peak in all stressed samples to confirm that it is free from co-eluting degradants, thus validating the stability-indicating nature of the analytical method.

Conclusion

This application note outlines a comprehensive and systematic approach for conducting forced degradation studies on "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir." The protocols are grounded in ICH guidelines and chemical principles. [1][18]The successful execution of these studies will provide invaluable data on the intrinsic stability of this process-related impurity, aiding in the development of a robust control strategy and a validated, stability-indicating analytical method. The use of UPLC-MS is essential for the separation and identification of potential degradation products, ensuring the overall quality, safety, and efficacy of the final drug product. [19][20]

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Khagga, B., et al. (2015). Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 209-215. [Link]

  • Eslawath, U. R., et al. (2017). Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-6. [Link]

  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • Seshachalam, V., et al. (2014). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Journal of Pharmaceutical Analysis, 4(5), 347-352. [Link]

  • Klančar, U., et al. (2022). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 27(23), 8234. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Narendra, A., & Annapurna, M. M. (2018). Study of Forced Degradation behavior of Atazanavir. Research Journal of Pharmacy and Technology, 11(10), 4615-4620. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Method

Application Note: Validation of a Stability-Indicating HPLC Method for the Analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Abstract This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Des-N-(methoxycarbonyl)-L-tert-leu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a potential process impurity or intermediate in the synthesis of the antiretroviral drug, Atazanavir. The validation is executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines to ensure the method is fit for its intended purpose: the accurate and reliable quantification of this impurity in drug substance batches.[1][2][3] The protocol details the validation parameters of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Introduction: The Rationale for Impurity Profiling

Atazanavir is a critical protease inhibitor used in the treatment of HIV-1 infection.[4] The synthetic pathway for such a complex molecule can involve numerous intermediates and potential side-products.[5] Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a known intermediate or impurity that can arise during the synthesis of Atazanavir.[6][7] Regulatory frameworks, such as those outlined in ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the monitoring and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product.[1][2][8][9][10]

The objective of this application note is to present a validated analytical procedure that is suitable for the intended purpose of quantifying this specific impurity.[3][5] A robust, stability-indicating HPLC method is essential for quality control, enabling the release of drug substance batches that meet stringent purity specifications and for monitoring the stability of the active pharmaceutical ingredient (API) over time.

Proposed Analytical Method: RP-HPLC

A reversed-phase HPLC method with UV detection is proposed due to its high resolving power, sensitivity, and widespread use in pharmaceutical impurity analysis.[11][12][13]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent with DAD detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 250 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Run Time 30 minutes

Note: The gradient is optimized to ensure baseline separation of the impurity from the Atazanavir main peak and other potential degradation products.

Analytical Method Validation Protocol

The validation protocol is designed to demonstrate that the analytical procedure is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[1][3]

Specificity (Stability-Indicating Properties)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate this, forced degradation studies are performed on the Atazanavir drug substance.

Protocol:

  • Sample Preparation: Prepare solutions of Atazanavir (~1 mg/mL in diluent) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light (as per ICH Q1B) for 7 days.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample and a spiked sample containing a known amount of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir reference standard.

  • Peak Purity Assessment: Utilize the DAD to perform peak purity analysis on the analyte peak in all chromatograms to ensure it is spectrally homogeneous and free from co-eluting peaks.

Acceptance Criteria:

  • The method must demonstrate resolution (R > 2.0) between the Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir peak, the main Atazanavir peak, and any major degradation products.

  • The peak purity index for the analyte peak in the stressed samples should be greater than 990, indicating no co-elution.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a specified range.

Protocol:

  • Prepare a stock solution of the Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target specification level (e.g., if the specification is 0.1%, the range would cover LOQ to 0.15%).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • The residual plot should show a random distribution of points around the x-axis.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

Protocol:

  • Prepare a sample of Atazanavir drug substance.

  • Spike the sample with the Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification level).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 2: Accuracy/Recovery Data Summary

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.5DataData
100%1.0DataData
150%1.5DataData

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

3.4.1. Repeatability (Intra-assay Precision) Protocol:

  • Prepare six individual samples of Atazanavir spiked with the impurity at 100% of the specification limit.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

3.4.2. Intermediate Precision (Inter-assay Ruggedness) Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and using a different HPLC system if available.

  • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Table 3: Precision Data Summary

ParameterAnalyst 1 / Day 1 (% Area)Analyst 2 / Day 2 (% Area)
Sample 1DataData
Sample 2DataData
Sample 3DataData
Sample 4DataData
Sample 5DataData
Sample 6DataData
Mean DataData
Std. Dev. DataData
%RSD DataData

Acceptance Criteria:

  • The %RSD for repeatability should not be more than 5.0%.

  • The %RSD for intermediate precision should not be more than 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria:

  • The determined LOQ must be verified for precision and accuracy. The %RSD for precision at the LOQ should be ≤ 10%, and recovery should be within 80-120%.

  • The LOQ must be below the reporting threshold defined by ICH Q3A(R2).[1][2]

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution and a spiked sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits for all varied conditions.

  • The change in the quantitative result should not be significant compared to the nominal conditions.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation RefStd Reference Standard Weighing StockSol Stock Solution Preparation RefStd->StockSol SpikedSample Spiked API Sample Prep StockSol->SpikedSample Injection Inject into HPLC System SpikedSample->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection DAD Detection @ 250 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quant Quantification vs. Standard Integration->Quant Validation Validation Parameter Assessment (Linearity, Accuracy, Precision, etc.) Quant->Validation Report Final Report Validation->Report

Caption: Experimental workflow for method validation.

ValidationLogic cluster_params cluster_outcome Method Method Validation Protocol ICH Q2(R1/R2) Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness Method->Robustness FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose Limits->FitForPurpose Robustness->FitForPurpose

Caption: Logical relationship of validation parameters.

Conclusion

The described RP-HPLC method for the quantification of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir has been successfully validated according to ICH guidelines. The validation data demonstrate that the method is specific, linear, accurate, precise, and robust for its intended use in the quality control of Atazanavir drug substance. This validated method can be confidently implemented in a regulated laboratory environment for routine impurity testing and stability monitoring.

References

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. (n.d.). MDPI. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. (n.d.). IJPPR. Retrieved from [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. (n.d.). gmp-compliance.org. Retrieved from [Link]

  • ICH Q3B (R2) Impurities in new drug products. (2006, June 1). European Medicines Agency. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • ICH Topic Q 3 B (R2) - Impurities in new drug products. (2006, June). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • ICH Q3B (R2):Impurities in new drug products. (n.d.). Slideshare. Retrieved from [Link]

  • Study of Forced Degradation behavior of Atazanavir. (n.d.). RJPT. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved from [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. Retrieved from [Link]

  • Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. (2015, July 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Atazanavir Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. (2006, October). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International. Retrieved from [Link]

  • Atazanavir Impurities. (n.d.). SynZeal. Retrieved from [Link]

  • Atazanavir-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. (n.d.). Shanghai Huicheng Biotechnology Co., Ltd. Retrieved from [Link]

  • Chemical structure of atazanavir, which is marketed as the sulfuric... (n.d.). ResearchGate. Retrieved from [Link]

  • Offer Des-N- (methoxycarbonyl) -L-Tert-Leucine Bis-Boc Atazanavir CAS No 198904-86-8. (n.d.). LookChem. Retrieved from [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir CAS 198904-86-8. (n.d.). Afran. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Quality Control Testing of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Abstract This document provides a comprehensive technical guide for the quality control (QC) testing of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a critical intermediate in the synthesis of Atazanavir.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quality control (QC) testing of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a critical intermediate in the synthesis of Atazanavir.[1][2][3] Atazanavir is a potent azapeptide protease inhibitor used in the treatment of HIV-1 infection.[4][5][6][7] The purity and identity of its synthetic precursors are paramount to ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide details robust analytical protocols for the identification, quantification, and purity assessment of this specific intermediate, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic methods. The methodologies are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure trustworthiness and regulatory compliance.[8][9][10][11]

Introduction and Significance

Atazanavir, marketed as Reyataz®, is a cornerstone of antiretroviral therapy.[6][12] Its complex synthesis involves multiple steps where process-related impurities and intermediates must be rigorously controlled.[4][6] The target compound, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, represents a key precursor molecule. Its chemical name indicates that instead of the final N-(methoxycarbonyl)-L-tert-leucine moieties present on the Atazanavir molecule, it possesses two tert-butyloxycarbonyl (Boc) protecting groups.

The precise control of this intermediate is vital for two primary reasons:

  • Identity and Stoichiometry: Ensuring the correct molecule is proceeding to the next synthetic step prevents the formation of incorrect final products or difficult-to-remove impurities.

  • Purity Profile: The purity of this intermediate directly impacts the impurity profile of the final Atazanavir API. Controlling impurities at this early stage is more efficient and cost-effective than removing them from the final product.

This application note provides the necessary protocols for researchers and drug development professionals to establish a robust QC framework for this specific Atazanavir intermediate.

Chemical Profile

A clear understanding of the molecular structures is fundamental to developing specific analytical methods.

Table 1: Chemical Identity and Properties

Compound Name Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
Synonyms tert-Butyl N-[(1S,2S)-1-benzyl-3-[(tert-butoxycarbonylamino)-[[4-(2-pyridyl)phenyl]methyl]hydrazinyl]-2-hydroxypropyl]carbamate
CAS Number 198904-86-8[3][13]
Molecular Formula C₃₂H₄₂N₄O₅[3]

| Molecular Weight | 562.70 g/mol [3] |

Figure 1: Chemical Structures

Chemical_Structures cluster_Intermediate Intermediate: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir cluster_API Final API: Atazanavir Intermediate Structure of the Intermediate (Bis-Boc Protected) API Structure of Atazanavir (Final API) Intermediate->API Synthetic Progression

Caption: High-level workflow for the quality control of the Atazanavir intermediate.

Part 1: Identification and Structural Confirmation

Protocol 1.1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: This is the most definitive technique for identity confirmation. The liquid chromatography component separates the analyte from any non-volatile impurities, after which the mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) that serves as a molecular fingerprint. For Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (C₃₂H₄₂N₄O₅), the expected monoisotopic mass is 562.3159 Da. Electrospray ionization (ESI) in positive mode is ideal, as it will readily protonate the basic nitrogen atoms in the molecule, yielding a prominent [M+H]⁺ ion at approximately m/z 563.32.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1.0 mg of the intermediate in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute 1:100 with the same diluent to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

    • Generate the mass spectrum for this peak.

    • Acceptance Criterion: A prominent peak must be observed at m/z = 563.3 ± 0.5 Da, corresponding to the [M+H]⁺ adduct.

Trustworthiness: The system's mass accuracy should be verified before the run using a known calibration standard. This protocol provides an unambiguous confirmation of the molecular weight, a critical identity parameter.

Part 2: Purity Determination and Quantification by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of pharmaceutical compounds. It separates the main component from process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved using a UV detector, where the absorbance is directly proportional to the concentration.

Expertise & Experience: The selection of a buffered mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes for amine-containing compounds like this intermediate. A phosphate buffer at a slightly acidic pH (e.g., 3.5-4.0) suppresses the ionization of residual silanols on the column packing and ensures consistent protonation of the analyte, preventing peak tailing. [14]A gradient elution is necessary to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable run time. [15]

Protocol 2.1: RP-HPLC for Purity (Area Percent) and Assay

Caption: Step-by-step workflow for the HPLC purity and assay analysis.

Methodology:

  • Reagents and Materials:

    • Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade.

    • Phosphoric Acid, HPLC Grade.

    • Acetonitrile (ACN), HPLC Grade.

    • Water, HPLC/Milli-Q Grade.

    • Reference Standard (RS) of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (certified purity).

    • Test Sample (TS) of the intermediate batch.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil, Sunfire) [14][15]
    Mobile Phase A 20 mM KH₂PO₄ in water, pH adjusted to 3.5 with H₃PO₄
    Mobile Phase B Acetonitrile
    Gradient 0-5 min (40% B), 5-20 min (40-85% B), 20-25 min (85% B), 25-26 min (85-40% B), 26-30 min (40% B)
    Flow Rate 1.0 mL/min [14]
    Column Temp. 30 °C
    Detector UV at 250 nm

    | Injection Vol. | 10 µL |

  • Solution Preparation:

    • Diluent: Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

    • Standard Solution (0.2 mg/mL): Accurately weigh ~20 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.2 mg/mL): Prepare in the same manner as the Standard Solution using the Test Sample.

  • System Suitability Test (SST): A Self-Validating System

    • Purpose: To ensure the chromatographic system is performing adequately before analyzing any samples. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in ICH Q2(R1). [8][11] * Procedure: Inject the Standard Solution five replicate times.

    • Acceptance Criteria:

      • Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%.

      • Tailing Factor: Must be ≤ 2.0.

      • Theoretical Plates: Must be ≥ 2000.

  • Data Analysis and Calculations:

    • Purity (Area %):

      • Inject the Sample Solution.

      • Integrate all peaks, ignoring those from the blank and any peaks below the reporting threshold (typically 0.05%).

      • Calculate the area percentage of the main peak relative to the total area of all integrated peaks.

      Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Assay (vs. Reference Standard):

      • Calculate the amount of the intermediate in the Test Sample using the response from the known-purity Reference Standard.

      Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard

Conclusion

The protocols detailed in this application note provide a robust framework for the quality control of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. The combination of definitive identity confirmation by LC-MS and precise purity/assay determination by a validated HPLC method ensures that this critical intermediate meets the stringent quality requirements for the synthesis of Atazanavir API. Adherence to these self-validating protocols, grounded in ICH principles, is essential for ensuring batch-to-batch consistency, minimizing downstream manufacturing issues, and ultimately contributing to the safety and efficacy of the final drug product.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Welcome to the Technical Support Center for the synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield and purity of this key Atazanavir intermediate. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to address the common challenges encountered during this synthesis.

Introduction

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, chemically known as 1-[4-(pyridin-2-yl)phenyl]-5(S)-2,5-bis[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2-azahexane (CAS No. 198904-86-8), is a critical intermediate in the synthesis of the HIV protease inhibitor Atazanavir.[1][2] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide will focus on the pivotal step of its creation: the di-Boc protection of the Atazanavir diamine core.

The synthesis of this intermediate can be logically broken down into two main stages: first, the formation of the core diamine, and second, the subsequent protection of the two primary amine groups with tert-butyloxycarbonyl (Boc) groups. Each stage presents its own set of challenges that can affect the final yield and purity.

Overall Synthetic Scheme

Atazanavir_Intermediate_Synthesis cluster_0 Stage 1: Formation of Atazanavir Diamine Core cluster_1 Stage 2: Di-Boc Protection Start Starting Materials Diamine 1-[4-(Pyridin-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane (Atazanavir Diamine Core) Start->Diamine Multi-step Synthesis Reaction Di-Boc Protection Diamine->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Reaction Target Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Reaction->Target

Caption: Synthetic workflow for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Synthesis of the Atazanavir Diamine Core

The synthesis of the diamine core, 1-[4-(Pyridin-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane, is a multi-step process. While a detailed guide for each step is beyond the scope of this document, we will address a common challenge in the final deprotection step to yield the free diamine.

Question 1: I am observing low yields and incomplete deprotection when trying to generate the free diamine from its protected precursor. What could be the cause and how can I improve this step?

Answer:

Low yields in the final deprotection step to obtain the Atazanavir diamine core often stem from the stability of the protecting groups used in the preceding steps. For instance, if the precursor is protected with N-methoxycarbonyl-L-tert-leucine, strong acidic conditions are typically required for its removal.

Causality and Troubleshooting:

  • Insufficiently Strong Acidic Conditions: The N-methoxycarbonyl group is relatively stable. Incomplete deprotection can occur if the acid concentration is too low or the reaction time is too short.

    • Solution: Consider using a stronger acid catalyst or increasing the reaction temperature. For example, refluxing in the presence of a strong acid like hydrochloric acid is a common strategy. However, be mindful of potential side reactions at elevated temperatures.

  • Side Reactions: The presence of multiple functional groups in the molecule can lead to side reactions under harsh deprotection conditions.

    • Solution: A careful optimization of reaction conditions is crucial. Monitor the reaction progress closely using techniques like TLC or HPLC to identify the optimal time for quenching the reaction, thereby minimizing the formation of degradation products.

  • Work-up and Isolation Issues: The diamine product can be highly polar and water-soluble, leading to losses during aqueous work-up procedures.

    • Solution: To minimize losses, perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer to ensure the diamine is in its free base form can improve its solubility in the organic phase.

Part 2: Di-Boc Protection of the Atazanavir Diamine Core

The protection of the two primary amine groups of the diamine core with Boc groups is a critical step. The main challenge here is to achieve complete di-protection while avoiding side reactions.

Question 2: My Boc protection reaction is resulting in a mixture of mono-Boc, di-Boc, and unreacted starting material. How can I improve the selectivity towards the di-Boc product?

Answer:

The formation of a product mixture during Boc protection is a common issue, especially with diamines. The relative nucleophilicity of the two amino groups and the reaction conditions play a significant role.

Causality and Troubleshooting:

  • Insufficient Boc Anhydride: A stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) may not be sufficient for complete di-protection, especially if some of the reagent degrades during the reaction.

    • Solution: Use a slight excess of (Boc)₂O (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.

  • Reaction Kinetics: The second Boc protection is often slower than the first due to steric hindrance and electronic effects from the first Boc group.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material and the mono-Boc intermediate are no longer detectable.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate and selectivity.

    • Solution: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For substrates with poor solubility, a co-solvent like DMF may be beneficial. Some studies have also explored solvent-free conditions for Boc protection of hydrazines and amines, which can sometimes improve selectivity and yield.[3][4]

Experimental Protocol: Di-Boc Protection of Atazanavir Diamine Core

  • Dissolve the Atazanavir diamine core (1 equivalent) in an appropriate solvent (e.g., DCM or THF) at room temperature.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.2-2.5 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.

Question 3: I am observing a significant amount of a byproduct that I suspect is the O-Boc protected compound. How can I prevent this side reaction?

Answer:

The secondary hydroxyl group in the Atazanavir diamine core can also react with (Boc)₂O, especially in the presence of a strong base, leading to the formation of an O-Boc protected byproduct.

Causality and Troubleshooting:

  • Strong Base: The use of a strong, non-nucleophilic base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

    • Solution: Use a milder base like triethylamine. The presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the desired N-Boc protection, but it can also promote O-Boc formation. Therefore, a careful optimization of the amount of DMAP is necessary if it is used.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the undesired O-Boc protection.

    • Solution: Maintain the reaction temperature at or below room temperature. Performing the reaction at 0 °C can significantly suppress the O-acylation side reaction.

Question 4: The purification of the final Bis-Boc product is challenging, and I am experiencing significant product loss. What are some effective purification strategies?

Answer:

The purification of the Bis-Boc protected product can be complicated by the presence of structurally similar impurities, such as the mono-Boc intermediate and the O-Boc byproduct.

Causality and Troubleshooting:

  • Similar Polarity of Products and Byproducts: The polarities of the desired di-Boc product, the mono-Boc intermediate, and potential O-Boc byproducts can be very close, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography Conditions: Use a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to improve the separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and can significantly improve the final purity.

      • Reaction Optimization: The most effective strategy is to optimize the reaction conditions to minimize the formation of byproducts, thereby simplifying the purification process.

Data Summary

IssuePotential CauseRecommended Solution
Incomplete Di-Boc Protection Insufficient (Boc)₂O, slow reaction kineticsUse a slight excess of (Boc)₂O, increase reaction time, monitor reaction progress
Formation of O-Boc Byproduct Use of a strong base, high reaction temperatureUse a milder base, maintain low reaction temperature (0 °C to RT)
Product Loss During Purification Similar polarity of products and byproductsOptimize column chromatography conditions, consider recrystallization

Logical Relationships in Boc Protection

Boc_Protection_Logic cluster_input Inputs cluster_conditions Reaction Conditions Diamine Atazanavir Diamine Core Reaction Boc Protection Diamine->Reaction Boc2O (Boc)2O Boc2O->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Stoichiometry Stoichiometry (Excess Boc2O) Stoichiometry->Reaction Temperature Temperature (0°C to RT) Temperature->Reaction Time Reaction Time Time->Reaction DiBoc Desired Di-Boc Product MonoBoc Mono-Boc Intermediate OBoc O-Boc Byproduct Unreacted Unreacted Diamine Reaction->DiBoc High Yield Reaction->MonoBoc Low Yield Reaction->OBoc Side Reaction Reaction->Unreacted Incomplete

Caption: Factors influencing the outcome of the di-Boc protection reaction.

By carefully considering the factors outlined in this guide and implementing the suggested troubleshooting steps, researchers can significantly improve the yield and purity of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a crucial step in the synthesis of Atazanavir.

References

  • Hairui Chemical. 1-[4-(pyridin-2-yl)phenyl]-5(S)-2,5-bis[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2-azahexane ,98%NLT. [Link]

  • ChemBK. 1-[4-(Pyridin-2-yl)phenyl]-5-(s)-2,5-bis[(tert-butyloxycarbonyl)-amino]-4(s)-hydroxyl-6-phenyl-2-azahexane. [Link]

  • Lebedev, O., Kappe, C. O., & Tšupova, S. (2006). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2006(5), 291-297. [Link]

  • ResearchGate. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

Sources

Troubleshooting

"Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" mass spec fragmentation troubleshooting

Welcome to the technical support resource for the mass spectrometric analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir . This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir . This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during LC-MS analysis of this compound.

Part 1: Analyte Characterization & Expected Ions

A fundamental step in any mass spectrometry experiment is knowing the precise mass of your analyte and the common ions it is likely to form. Misidentification of the precursor ion is a common source of error in fragmentation experiments.

Chemical Structure and Mass

The compound is an intermediate used in the synthesis of Atazanavir analogs.[1][2] Its formal name is tert-butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate, with the CAS Number 198904-86-8.[1][3]

  • Molecular Formula: C₃₂H₄₂N₄O₅

  • Monoisotopic Mass: 562.3155 Da

Based on this, the primary ion you should be looking for in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺. However, adduct formation is common in ESI-MS, especially when salts are present in the sample matrix or mobile phase.[4][5][6]

Table 1: Expected Precursor Ions

Ion Species Formula Adduct Exact Mass (m/z) Notes
Protonated Molecule [C₃₂H₄₂N₄O₅ + H]⁺ [M+H]⁺ 563.3228 This should be the primary target ion in most acidic mobile phases.
Sodium Adduct [C₃₂H₄₂N₄O₅ + Na]⁺ [M+Na]⁺ 585.3047 Common contaminant from glassware, buffers, or solvents.[6]
Potassium Adduct [C₃₂H₄₂N₄O₅ + K]⁺ [M+K]⁺ 601.2787 Less common than sodium, but possible.

| Ammonium Adduct | [C₃₂H₄₂N₄O₅ + NH₄]⁺ | [M+NH₄]⁺ | 580.3492 | Often observed when using ammonium acetate or ammonium formate buffers. |

Part 2: Predicted Fragmentation Pattern

Understanding the likely fragmentation pathways of your molecule is critical for confirming its identity and for developing quantitative methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The structure of this molecule contains two tert-butyloxycarbonyl (Boc) protecting groups, which are known to produce highly characteristic neutral losses and fragment ions in collision-induced dissociation (CID).[7][8][9]

The most common fragmentation pathways for Boc-protected amines involve:

  • Loss of isobutylene (C₄H₈): A neutral loss of 56.06 Da.[7][10]

  • Formation of the tert-butyl cation: A charged fragment at m/z 57.07.[7][9]

  • Sequential losses: Loss of isobutylene followed by a loss of carbon dioxide (CO₂), a total neutral loss of 100.05 Da.[8]

Given the presence of two Boc groups, we can anticipate single and double losses.

Table 2: Predicted Major Fragment Ions from [M+H]⁺ at m/z 563.32

Fragment Ion (m/z) Neutral Loss Description
507.2597 56.0631 (C₄H₈) Loss of one isobutylene molecule from a Boc group.
451.1966 112.1262 (C₈H₁₆) Loss of two isobutylene molecules (one from each Boc group).
463.2699 100.0528 (C₅H₈O₂) Loss of isobutylene and CO₂ from one Boc group.
181.0913 - Cleavage yielding the protonated pyridinyl-benzylamine moiety.

| 57.0704 | - | tert-butyl cation (C₄H₉⁺). A very common and often dominant fragment for Boc-protected compounds. |

G parent [M+H]⁺ m/z 563.32 frag1 m/z 507.26 parent->frag1 - C₄H₈ (56 Da) frag3 m/z 463.27 parent->frag3 - C₅H₈O₂ (100 Da) frag_boc t-butyl cation m/z 57.07 parent->frag_boc frag_pyr pyridinyl-benzylamine m/z 181.09 parent->frag_pyr frag2 m/z 451.20 frag1->frag2 - C₄H₈ (56 Da)

Part 3: Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems in a Q&A format, providing not just the solution but the scientific reasoning behind it.

Q1: I don't see my expected [M+H]⁺ ion at m/z 563.32. What's going wrong?

This is a common issue that can stem from several sources. Let's break it down logically.

Answer: First, confirm you are operating in the correct ionization mode. This molecule contains multiple basic nitrogen atoms, making it ideal for positive ion mode (ESI+) . Operating in negative mode will likely yield no signal.

If the mode is correct, consider the following:

  • Poor Ionization/Spray Instability: The electrospray may be unstable. Visually inspect the spray needle (if possible) for a consistent Taylor cone. An inconsistent or sputtering spray can be caused by clogs in the sample line or needle, or incorrect source settings (e.g., gas flow, temperature).[11][12]

  • In-Source Fragmentation: Your ion source settings might be too harsh. High temperatures or high voltages (e.g., fragmentor or capillary exit voltage) can cause the molecule to fragment before it even enters the mass analyzer. You might see the fragment ions (e.g., m/z 507.26 or 57.07) but not the precursor. Try reducing the source temperature and voltages.[13]

  • Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes severe ion suppression.[14] Prepare a fresh dilution and re-inject.

Q2: I see strong peaks at m/z 585.30 and 601.28, but my target m/z 563.32 is weak or absent. What are these?

Answer: You are observing adduct formation . The peak at m/z 585.30 corresponds to the sodium adduct [M+Na]⁺, and m/z 601.28 is the potassium adduct [M+K]⁺. This happens when your analyte has a higher affinity for alkali metal ions in the ESI droplet than for a proton.

Causality & Solution:

  • Source of Ions: Sodium is ubiquitous and can leach from glass vials, or be present as an impurity in solvents (even LC-MS grade) and reagents like formic acid.[6]

  • Analyte Structure: Molecules with multiple oxygen atoms (like the carbonyls in the Boc groups and the hydroxyl group in your analyte) can chelate metal ions, favoring adduct formation.

  • Troubleshooting Steps:

    • Improve Protonation: Increase the concentration of the acid in your mobile phase (e.g., from 0.1% to 0.2% formic acid) to favor the formation of [M+H]⁺.

    • Clean the System: Use fresh, high-quality solvents and plastic vials to minimize sodium contamination.

    • Add Ammonium: In some cases, adding a small amount of ammonium formate or acetate can help form the [M+NH₄]⁺ adduct, which can sometimes be more stable and fragment more predictably than the protonated molecule.[15]

Q3: My precursor ion at m/z 563.32 is strong, but my MS/MS spectrum is weak or shows only the m/z 57 fragment. How can I get better fragmentation?

Answer: This indicates that your collision energy settings are not optimized or that the molecule has one overwhelmingly preferred fragmentation channel.

Causality & Solution:

  • The m/z 57 Channel: The tert-butyl cation (m/z 57) is an extremely stable carbocation. Under CID, the Boc groups will readily fragment to form this ion, often consuming most of the precursor ion population. This is a known characteristic of Boc-protected compounds.[9][16]

  • Collision Energy (CE):

    • If CE is too low: You won't provide enough energy to induce fragmentation, resulting in a weak MS/MS spectrum where the precursor ion "passes through."

    • If CE is too high: You may be over-fragmenting the molecule, pushing everything to the most stable, small fragments like m/z 57, or shattering it into undetectable pieces.

  • Troubleshooting Protocol:

    • Perform a CE Ramp: Inject the sample and acquire MS/MS data while ramping the collision energy (e.g., from 10 to 50 eV).

    • Analyze the Data: Plot the intensity of your target fragments (e.g., m/z 507.26, 451.20) versus the collision energy. This will show you the optimal CE value to produce each fragment. You will likely find that m/z 57 forms at very low energies, while the more structurally informative fragments require higher energy.

    • Select a Compromise: Choose a CE that provides a good balance of the desired product ions for your application.

Q4: My mass accuracy is off by >10 ppm and all my peaks are shifted. What should I do?

Answer: This is a classic symptom of a mass spectrometer that is out of calibration. Mass accuracy is critical for high-resolution instruments to confirm elemental composition.

Causality & Solution:

  • Instrument Drift: Mass analyzers can drift over time due to temperature fluctuations or changes in electronics.

  • Troubleshooting Steps:

    • Perform Mass Calibration: Follow your instrument manufacturer's protocol to perform a full mass calibration using the recommended calibration solution.[11][14] This should be done regularly as part of routine maintenance.

    • Use a Lock Mass: For high-resolution instruments (like TOF or Orbitrap), using a continuous lock mass or internal calibrant can correct for drift in real-time during an acquisition run.

    • Check Temperature Stability: Ensure the room housing the mass spectrometer has stable temperature and humidity, as environmental fluctuations can affect instrument performance.

G start start prob1 prob1 start->prob1 prob2 prob2 start->prob2 prob3 prob3 start->prob3 check_spray check_spray prob1->check_spray check_adducts check_adducts prob2->check_adducts check_cal check_cal prob2->check_cal opt_ce opt_ce prob3->opt_ce sol1 sol1 check_spray->sol1 sol2 sol2 check_adducts->sol2 sol3 sol3 check_cal->sol3 sol4 sol4 opt_ce->sol4

Part 4: Experimental Protocol

This section provides a basic workflow for initial characterization of the analyte via direct infusion.

Objective: To confirm the precursor ion mass and observe the primary fragmentation pattern.

Materials:

  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir standard (1 mg/mL in Methanol)

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid

  • Infusion pump and syringe

  • Mass spectrometer capable of MS/MS

Procedure:

  • Prepare Infusion Solution:

    • Dilute the stock standard to a final concentration of 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Set up Mass Spectrometer:

    • Set the instrument to positive electrospray ionization (ESI+) mode.

    • Set typical source parameters (adjust as needed for your specific instrument):

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 300 °C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psi

  • Acquire Full Scan (MS1) Data:

    • Infuse the solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a mass range of m/z 100-1000.

    • Verify the presence of the expected [M+H]⁺ ion at m/z 563.32 and check for common adducts (m/z 585.30, etc.).

  • Acquire Product Ion Scan (MS/MS) Data:

    • Set the instrument to MS/MS (or "Product Ion Scan") mode.

    • Set the precursor ion isolation window to m/z 563.3 (using a window of +/- 0.7 Da).

    • Acquire multiple spectra at varying collision energies (e.g., 10, 20, 30, and 40 eV) to observe how the fragmentation pattern changes.

    • Analyze the resulting spectra to identify the key fragment ions as predicted in Table 2.

References
  • ResearchGate. (n.d.). Chemical structure of atazanavir, which is marketed as the sulfuric... [Image]. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]

  • Lu, Y., et al. (2021). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Analytica Chimica Acta, 1184, 338985. Available from: [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Erngren, I., et al. (2019). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. Journal of Chromatography A, 1600, 174-182. Available from: [Link]

  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Ahrens, J., et al. (2021). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, 32(5), 1259-1267. Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of atazanavir. [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Atazanavir. PubChem Compound Database. Retrieved from [Link]

  • Mad Barn. (2023, May 1). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Research Bank. Retrieved from [Link]

  • Wikipedia. (n.d.). Atazanavir. Retrieved from [Link]

  • African Journal of Biomedical Research. (2023). LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Atazanavir. Retrieved from [Link]

  • Liu, H. F., et al. (2014). Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 88, 368-376. Available from: [Link]

  • Gopi, V. M., et al. (2018). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(1), 69-80. Available from: [Link]

  • LookChem. (n.d.). Offer Des-N-(methoxycarbonyl)-L-Tert-Leucine Bis-Boc Atazanavir CAS No 198904-86-8. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. Retrieved from [Link]

  • Alichem. (n.d.). Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir CAS 198904-86-8. Retrieved from [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

Sources

Optimization

Improving diastereoselective reduction in Atazanavir synthesis

A Guide to Optimizing the Diastereoselective Reduction of the Amino Ketone Intermediate Welcome to the technical support center for the synthesis of Atazanavir. This guide is designed for researchers, chemists, and proce...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing the Diastereoselective Reduction of the Amino Ketone Intermediate

Welcome to the technical support center for the synthesis of Atazanavir. This guide is designed for researchers, chemists, and process development professionals who are working on or troubleshooting the synthesis of this critical HIV-1 protease inhibitor. Our focus is on the pivotal diastereoselective reduction step, a common challenge where achieving high stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This document moves beyond simple protocol recitation. It provides in-depth explanations of the underlying chemical principles, data-driven troubleshooting advice, and step-by-step workflows to empower you to overcome common hurdles in your synthesis.

Section 1: Understanding the Critical Reduction Step

The synthesis of Atazanavir often converges on the reduction of a complex α-amino ketone precursor. The goal is to form a syn-1,2-amino alcohol, which constitutes the core of the molecule's structure. The stereochemical outcome of this single step dictates the viability of the entire synthetic route.

The primary challenge lies in controlling the approach of the hydride reagent to the carbonyl face, which is influenced by the stereocenter on the adjacent α-carbon. Two competing stereochemical models are at play: Felkin-Anh control and Chelation control. Your success depends on understanding and manipulating the reaction conditions to favor the Felkin-Anh pathway, which yields the desired syn product.[1][2]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered by scientists performing this synthesis.

Q1: My primary product is the anti-amino alcohol, not the desired syn diastereomer. What is causing this reversal in selectivity?

A1: This is the most frequent issue and it almost always traces back to the choice of the nitrogen-protecting group on your α-amino ketone precursor.

  • Chelation Control Dominance: If you are using a protecting group capable of chelating with the metal hydride reagent, such as a tert-Butoxycarbonyl (Boc) group, the reaction will likely proceed via a rigid, five-membered chelation transition state.[2] This conformation forces hydride delivery to the opposite face of the ketone, leading predominantly to the undesired anti-diastereomer. Reductions with sodium borohydride (NaBH₄) or zinc borohydride (Zn(BH₄)₂) are known to favor this pathway.[1][2]

  • Solution: To achieve the syn product, you must employ a bulky, non-chelating protecting group. The established and highly successful approach is to use an N-(methoxycarbonyl)-L-tert-leucinyl moiety.[1][3][4] This group is sterically demanding and does not chelate, forcing the reaction to proceed via the Felkin-Anh model.

Q2: I'm using the correct N-(methoxycarbonyl)-L-tert-leucinyl protecting group, but my syn:anti ratio is still lower than the reported >20:1. How can I improve it?

A2: If the protecting group is correct, the issue likely lies with your choice of reagent and solvent.

  • Reagent Choice: The recommended and most effective reducing agent for this transformation is Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) .[1][3] This bulky hydride source enhances the steric interactions dictated by the Felkin-Anh model, maximizing selectivity. Standard reagents like NaBH₄ are not suitable for achieving high syn-selectivity in this system.

  • Solvent Effects: The solvent plays a crucial, though not fully understood, role. Diethyl ether (Et₂O) is the preferred solvent and has been shown to provide significantly higher diastereoselectivity compared to Tetrahydrofuran (THF) for this specific substrate.[2] If you are using THF, a switch to Et₂O is strongly recommended.

  • Temperature: Ensure the reaction is conducted at a low temperature, typically between -78 °C and 0 °C, to minimize background reactions and enhance selectivity.

Q3: The reduction reaction is sluggish, or I'm seeing incomplete conversion of the starting ketone. What are the potential causes?

A3: Several factors can lead to poor reaction kinetics or incomplete conversion:

  • Reagent Quality: Hydride reagents, especially LiAlH(OtBu)₃, are sensitive to moisture. Ensure you are using a fresh, anhydrous reagent from a reputable supplier. It is good practice to titrate the hydride solution before use.

  • Anhydrous Conditions: The presence of water will quench the hydride reagent and inhibit the reaction. All glassware must be rigorously dried, and all solvents must be anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Steric Hindrance: The very steric bulk that confers high diastereoselectivity can also slow down the reaction rate. Be patient and allow the reaction to proceed for the recommended time, monitoring by TLC or LC-MS to confirm completion.

Q4: What is the Felkin-Anh model and how does it lead to the syn product?

A4: The Felkin-Anh model is a predictive model in stereochemistry used to determine the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound. For this specific reaction:

  • The largest group (the N-(methoxycarbonyl)-L-tert-leucinyl moiety) on the α-carbon orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric clash.

  • The second largest group (the benzyl group) and the smallest group (hydrogen) are then arranged accordingly.

  • The hydride nucleophile attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approx. 107°), preferentially from the face opposite the largest group.

This controlled trajectory leads directly to the formation of the syn-amino alcohol. The diagram below illustrates this controlling principle.

Felkin_Anh cluster_0 Felkin-Anh Transition State cluster_1 Key Groups & Orientation Ketone α-Amino Ketone Precursor TS Transition State (Newman Projection) Ketone->TS Hydride Approach Product syn-Amino Alcohol (Desired Product) TS->Product Reduction LG Large Group (L) N-(methoxycarbonyl)- L-tert-leucinyl MG Medium Group (M) Benzyl SG Small Group (S) Hydrogen Nu Nucleophile (H⁻) from LiAlH(OtBu)₃

Caption: Felkin-Anh model controlling hydride attack.

Section 3: Troubleshooting Guide: A Decision-Making Workflow

If you are encountering suboptimal results, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_ProtectingGroup Protecting Group Issues cluster_Conditions Reaction Condition Issues cluster_Kinetics Kinetics & Reagent Issues start Problem: Low Diastereoselectivity or Poor Yield q1 Is the major product the anti-diastereomer? start->q1 a1_yes YES: Chelation Control is likely dominating. Verify the N-protecting group. q1->a1_yes Yes q2 Is the syn:anti ratio suboptimal (e.g., <20:1)? q1->q2 No a1_sol Solution: Synthesize the precursor using the N-(methoxycarbonyl)-L-tert-leucinyl group. Avoid N-Boc or other chelating groups. a1_yes->a1_sol end_node Problem Resolved a1_sol->end_node a2_yes YES: Reaction conditions require optimization. q2->a2_yes Yes q3 Is the reaction incomplete or sluggish? q2->q3 No, ratio is good but yield is low check_reagent 1. Check Reducing Agent: Are you using LiAlH(OtBu)₃? a2_yes->check_reagent check_solvent 2. Check Solvent: Are you using anhydrous Diethyl Ether? check_reagent->check_solvent check_temp 3. Check Temperature: Is the reaction performed at low temp (-78 to 0 °C)? check_solvent->check_temp a2_sol Solution: Switch to LiAlH(OtBu)₃ in Et₂O. Ensure strict temperature control. check_temp->a2_sol a2_sol->end_node a3_yes YES: Reagent or reaction setup is compromised. q3->a3_yes Yes q3->end_node No, reaction is clean and complete check_anhydrous 1. Verify Anhydrous Conditions: Are all glassware and solvents dry? a3_yes->check_anhydrous check_reagent_quality 2. Verify Reagent Quality: Is the LiAlH(OtBu)₃ fresh? Titrate if necessary. check_anhydrous->check_reagent_quality check_time 3. Verify Reaction Time: Has the reaction run to completion (monitor by TLC/LCMS)? check_reagent_quality->check_time a3_sol Solution: Rigorously dry all equipment/solvents. Use fresh, verified reagent. Allow sufficient reaction time. check_time->a3_sol a3_sol->end_node

Caption: Step-by-step troubleshooting workflow.

Section 4: Data Summary & Protocols

Table 1: Influence of Protecting Group and Reagent on Stereoselectivity
N-Protecting GroupReducing AgentSolventPredominant ControlDiastereomeric Ratio (anti:syn)Reference
N-(methoxycarbonyl)-L-tert-leucinyl LiAlH(OtBu)₃ Et₂O Felkin-Anh 1:28 (syn is major) [1][3]
N-BocNaBH₄MeOHChelation3:2[2]
N-BocZn(BH₄)₂THFChelation>20:1[2]
Protocol 4.1: Optimized Diastereoselective Reduction

Objective: To reduce the N-(methoxycarbonyl)-L-tert-leucinyl protected α-amino ketone to the corresponding syn-amino alcohol with high diastereoselectivity.

Materials:

  • α-Amino ketone precursor

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), 1.0 M solution in THF or as a solid

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous Tetrahydrofuran (THF), if using solid reagent

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware with magnetic stirrer

Procedure:

  • Preparation: Under an inert atmosphere of Argon, add the α-amino ketone precursor (1.0 eq) to a flask containing anhydrous diethyl ether (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution/slurry to -20 °C using a suitable cooling bath.

  • Reagent Addition: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) dropwise to the cooled mixture over 30 minutes. Maintain the internal temperature below -15 °C during the addition.

  • Reaction: Stir the reaction mixture at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of a saturated aqueous solution of sodium sulfate (Na₂SO₄).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the resulting solids through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude syn-amino alcohol.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield Atazanavir with high diastereomeric purity.[2]

References

  • Fan, X., Song, Y.-L., & Long, Y.-Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. [Link]

  • Fan, X., Song, Y.-L., & Long, Y.-Q. (2008). Supporting Information for An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction. American Chemical Society.
  • ResearchGate. (n.d.). Request PDF: An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex active pharmaceutical ingredients (APIs) like Atazanavir, an essential antiretroviral protease inhibitor, the quality of each sy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex active pharmaceutical ingredients (APIs) like Atazanavir, an essential antiretroviral protease inhibitor, the quality of each synthetic intermediate is paramount. The purity profile of the final API is often a direct reflection of the control exerted over these upstream materials. This guide provides a comparative framework for critically evaluating the Certificate of Analysis (CoA) for a key Atazanavir intermediate: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8).[1]

This intermediate represents a significant portion of the final Atazanavir structure, and its purity directly impacts the formation of process-related impurities that can be challenging and costly to remove in the final stages of manufacturing.[2] A robust and well-characterized CoA for this material is not merely a document; it is the foundation upon which the quality, safety, and efficacy of the final drug product are built.

This guide will deconstruct the key analytical tests presented on a CoA for this intermediate, compare potential results between a high-quality and a suboptimal batch, and provide the scientific rationale behind the chosen analytical methodologies.

Section 1: Decoding the Certificate of Analysis - A Comparative Overview

A Certificate of Analysis is a formal record confirming that a specific batch meets its defined quality specifications.[3] For a critical intermediate, this document must provide clear, quantitative data. Below is a comparative table illustrating the difference between a robust CoA for a high-quality batch versus a CoA that should raise concerns.

Table 1: Comparative Analysis of CoA Specifications

Test ParameterSpecificationHigh-Quality Batch ResultSuboptimal Batch Result (and Interpretation)
Identification
¹H NMRConforms to StructureConformsDoes Not Conform: Indicates incorrect structure or significant impurities altering the spectrum.
Mass Spec (ESI-MS)[M+H]⁺ = 563.3 m/z563.3563.3, plus significant peaks at other m/z: Suggests impurities or degradation products.
Assay & Purity
HPLC (Assay)≥ 98.0%99.8%98.1%: While technically passing, this low-end result suggests higher levels of impurities.
HPLC (Purity)
- Any single impurity≤ 0.5%Largest impurity: 0.08%Largest impurity: 0.45%: Close to the limit; requires identification and risk assessment.
- Total impurities≤ 1.0%0.2%0.9%: High total impurity load increases risk of carry-over into the final API.
Physical Properties
AppearanceWhite to Off-White SolidWhite Crystalline SolidYellowish Powder: May indicate the presence of chromophoric impurities or degradation.
Residual Solvents
(e.g., Dichloromethane)Per USP <467>[4][5][6]< 50 ppm450 ppm: High levels of residual solvents can be toxic and may interfere with subsequent reactions.
Water Content
By Karl Fischer≤ 0.5%0.1%0.8%: High water content can affect reaction stoichiometry and promote hydrolysis.[7][8]

Section 2: Core Analytical Methodologies & Experimental Protocols

The trustworthiness of a CoA hinges on the validity of the analytical methods used.[9] Here, we detail the protocols for the essential tests required to qualify this Atazanavir intermediate, explaining the scientific principles that make them suitable for this purpose.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the cornerstone of purity analysis in pharmaceutical development. It separates the main compound from process-related impurities and degradation products, allowing for precise quantification of each.[10][11] A well-developed HPLC method provides the specificity and sensitivity needed to ensure the intermediate meets stringent quality criteria.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Column: YMC ODS (150 x 4.6 mm, 5 µm) or equivalent C18 stationary phase.[10]

  • Mobile Phase A: 2.0 g of ammonium dihydrogen phosphate in 1000 mL of water, pH adjusted to 2.5 with phosphoric acid.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 45% B

    • 5-20 min: 45% -> 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% -> 45% B

    • 26-30 min: 45% B (re-equilibration)

  • Flow Rate: 1.5 mL/min.[10]

  • Column Temperature: Ambient or 30°C.

  • Detection Wavelength: 288 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the intermediate in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Causality behind Experimental Choices: The C18 column provides excellent hydrophobic retention for the relatively nonpolar Bis-Boc protected intermediate. The acidic phosphate buffer (pH 2.5) ensures that any basic nitrogens (like the pyridine moiety) are protonated, leading to sharp, symmetrical peak shapes. A gradient elution is necessary to first elute polar impurities before increasing the organic solvent concentration to elute the main compound and any more nonpolar impurities within a reasonable timeframe.

Structural Verification by ¹H NMR and Mass Spectrometry

While HPLC confirms purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for verifying the chemical structure.

  • ¹H NMR Spectroscopy: Provides a detailed "fingerprint" of the molecule by mapping the chemical environment of all hydrogen atoms. The chemical shifts, splitting patterns, and integrations must be consistent with the proposed structure of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. Key signals to verify include the aromatic protons of the phenyl and pyridyl groups, the methine protons on the chiral centers, and the characteristic signal for the 18 protons of the two tert-butoxycarbonyl (Boc) protecting groups.[12][13][14]

  • Mass Spectrometry: Confirms the molecular weight of the compound.[15][16][17] Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a strong protonated molecular ion ([M+H]⁺).

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[15]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Infusion: The sample, dissolved in methanol or acetonitrile at ~10 µg/mL, is directly infused or injected via an LC system.

  • Mass Range: Scan from 100 to 1000 m/z.

  • Data Analysis: Identify the [M+H]⁺ ion. For C₃₂H₄₂N₄O₅, the monoisotopic mass is 562.3, so the expected [M+H]⁺ is approximately 563.3 m/z.

Control of Volatiles: Water and Residual Solvents
  • Water Content (Karl Fischer Titration): Water is not just an inert diluent; it can act as a nucleophile in subsequent reaction steps or cause degradation of the intermediate itself.[7][18][19] Karl Fischer titration is the gold standard for water determination due to its high accuracy and specificity for water molecules.[7][18] Depending on the expected water content, either volumetric (for >1% water) or coulometric (for <1% water) methods are employed.[19]

  • Residual Solvents (Gas Chromatography): Solvents used in the manufacturing process must be removed to levels that are safe and do not interfere with downstream chemistry.[4][5] USP General Chapter <467> provides a framework for controlling these impurities, classifying them based on toxicity.[6][20] The analysis is typically performed by headspace gas chromatography (GC-HS), which is ideal for separating and quantifying volatile organic compounds.

Section 3: Visualizing Workflows and Process Impact

Understanding the flow of analysis and the impact of intermediate quality is crucial for drug development professionals.

Analytical Workflow for Intermediate Qualification

The following diagram illustrates the logical flow of testing and decision-making when a batch of the intermediate is received.

Analytical_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Full Analytical Qualification cluster_2 Quality Review & Disposition A Receive Batch of Intermediate B Visual Inspection (Appearance, Labeling) A->B C Review Supplier CoA B->C D ¹H NMR & Mass Spec (Identity Confirmation) C->D E HPLC Assay & Purity (Quantification) C->E F Karl Fischer (Water Content) C->F G GC-HS (Residual Solvents) C->G H Compare Data to Specifications D->H E->H F->H G->H I Batch Meets All Specs? H->I J Release for Manufacturing I->J Yes K Quarantine & Investigate (OOS Procedure) I->K No

Analytical workflow for intermediate qualification.
Impact of Intermediate Impurity on Final API

The purity of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" is critical because impurities can be carried through the final synthetic step, where the N-(methoxycarbonyl)-L-tert-leucine moiety is added.[21][22] This can lead to the formation of "related substances" in the final Atazanavir API that are structurally similar to Atazanavir itself, making them difficult to remove by standard purification techniques like crystallization.

Impurity_Carryover cluster_0 Starting Materials cluster_1 Final Synthetic Step cluster_2 Final Drug Substance (API) INT Bis-Boc Intermediate REACT + N-(methoxycarbonyl) -L-tert-leucine INT->REACT IMP1 Related Impurity 'X' IMP1->REACT API Atazanavir API REACT->API IMP2 API-Related Impurity 'X' REACT->IMP2

Diagram of impurity carry-over to the final API.

Conclusion

A Certificate of Analysis for a critical pharmaceutical intermediate like Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is more than a summary of results; it is a predictive indicator of success for the final API synthesis. Researchers and drug development professionals must scrutinize this document not just for passing results, but for the quality of those results. A high-purity profile, well below the specification limits, combined with low residual solvent and water content, provides the highest assurance of a successful and efficient manufacturing campaign. Conversely, a CoA with results bordering on the specification limits should trigger a thorough risk assessment to evaluate the potential impact on the final drug substance's purity, safety, and efficacy.

References

  • This cit
  • USP-NF. (2019, September 27). 467 RESIDUAL SOLVENTS.
  • GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis.
  • Eurofins Scientific. (2024, May 11). Water Determination by Karl Fischer.
  • USP-NF. (467) RESIDUAL SOLVENTS.
  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • US Pharmacopeia (USP). FAQs: <467> Residual Solvents.
  • This cit
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • This cit
  • SciSpace. A Validated RP-HPLC Method for the Determination of Atazanavir in Pharmaceutical Dosage Form.
  • SynThink Research Chemicals. Atazanavir EP Impurities and Related Compounds.
  • This cit
  • This cit
  • Research Journal of Pharmacy and Technology. New RP-HPLC Method for the Estimation of Atazanavir sulphate in Pharmaceutical Dosage form.
  • This cit
  • This cit
  • ResearchGate. (2025, August 9). The Karl Fischer Titration of Water.
  • This cit
  • LGC Standards. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.
  • Benchchem. Discovery and synthesis pathways of Atazanavir Sulfate.
  • This cit
  • This cit
  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid.
  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • This cit
  • Der Pharma Chemica. (2011). Scholars Research Library.
  • ChemicalBook. Atazanavir synthesis.
  • This cit
  • This cit
  • This cit
  • This cit
  • ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA).
  • This cit
  • SG Systems Global. Certificate of Analysis - (CoA).
  • This cit

Sources

Validation

A Comparative Guide to the Reference Standard for Atazanavir: Qualifying Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

This guide provides an in-depth technical comparison and qualification protocol for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8) as a reference standard for the quality control of the antir...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and qualification protocol for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8) as a reference standard for the quality control of the antiretroviral drug, Atazanavir. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and quality assurance of Atazanavir and its related substances.

Atazanavir is a critical protease inhibitor used in the treatment of HIV-1 infection.[1] The stringent control of impurities in the final drug product is mandated by regulatory agencies to ensure its safety and efficacy. This necessitates the use of well-characterized reference standards for the identification and quantification of process-related impurities and degradation products. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a key intermediate in several synthetic routes of Atazanavir and, therefore, a potential process-related impurity.[2]

This guide will objectively compare the utility of this intermediate as a reference standard against other potential alternatives, such as officially recognized pharmacopeial impurities. We will present supporting experimental data, albeit representational, to illustrate the qualification process. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures.[3][4][5]

The Landscape of Atazanavir Reference Standards

The choice of a reference standard is pivotal for the accuracy and reliability of analytical methods. For Atazanavir, several compounds can serve as reference materials, each with its specific application:

  • Atazanavir API: The primary reference standard for identity, strength, and purity assays of the drug substance and product.

  • Official Pharmacopeial Impurities: Compounds listed in pharmacopeias (e.g., USP, EP) as known impurities. For instance, Atazanavir Related Compound A (N-Methoxycarbonyl-L-tert-leucine) is a recognized impurity by the USP.[6][7] The European Pharmacopoeia also lists several impurities, such as Atazanavir EP Impurity F .[8][9] These are essential for impurity profiling and method validation.

  • Process-Related Intermediates: Compounds like Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, which are not officially listed in a pharmacopeia but are critical for monitoring the manufacturing process and ensuring the final API is free from upstream impurities.

The qualification of a process-related intermediate as a reference standard is a rigorous process that establishes its identity, purity, and suitability for its intended analytical purpose.

Characterization of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

A comprehensive characterization is the cornerstone of qualifying a reference standard. The following diagram illustrates the typical workflow for the characterization of a new reference standard.

cluster_0 Characterization Workflow A Isolation and Purification B Structural Elucidation A->B Spectroscopic Techniques C Purity Determination B->C Orthogonal Methods D Hygroscopicity & Stability Assessment C->D Physicochemical Properties E Certificate of Analysis (CoA) Generation D->E Documentation

Caption: Workflow for the characterization of a new reference standard.

Structural Elucidation

The unequivocal confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton and carbon chemical shifts, coupling constants, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) provide a detailed map of the molecule's connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, such as amides, carbamates, and aromatic rings, based on their characteristic vibrational frequencies.

Purity Determination

The purity of a reference standard must be determined using orthogonal methods to ensure all potential impurities are detected and quantified.

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary technique for purity assessment. A gradient elution method with UV detection is typically employed to separate the main component from all process-related impurities and degradation products.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is used to determine the content of residual solvents.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is used to determine the water content and the presence of any non-volatile inorganic impurities.

  • Purity by ¹H NMR (qNMR): Quantitative ¹H NMR can be used as an independent method to determine the purity of the reference standard by integrating the signals of the analyte against a certified internal standard.

Comparative Analysis: Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir vs. Official Standards

The following table provides a comparative overview of the target compound and an official USP reference standard, Atazanavir Related Compound A.

FeatureDes-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc AtazanavirAtazanavir Related Compound A (USP)
CAS Number 198904-86-8162537-11-3
Molecular Formula C₃₂H₄₂N₄O₅C₈H₁₅NO₄
Molecular Weight 562.7 g/mol 189.21 g/mol
Role in Synthesis Key intermediateStarting material[6]
Pharmacopeial Status Not officially listedUSP Listed Reference Standard[6]
Primary Use as a Standard Process control, in-process testingImpurity identification and quantification in final API

Experimental Protocols for Qualification

The following protocols are designed to qualify a new batch of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir as a reference standard.

HPLC Purity and Assay Method

This method is designed to be stability-indicating and capable of separating the main peak from potential impurities.

cluster_1 HPLC Method Workflow F Sample Preparation (1 mg/mL in Acetonitrile) G Chromatographic Separation (C18 column, gradient elution) F->G Injection H UV Detection (240 nm) G->H Elution I Data Analysis (Peak area normalization) H->I Chromatogram

Caption: HPLC method workflow for purity determination.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL

Method Validation Parameters (as per ICH Q2(R1)): [3][5]

  • Specificity: Demonstrated by the resolution of the main peak from known related substances and degradation products generated under stress conditions (acid, base, oxidation, heat, light).

  • Linearity: Assessed over a concentration range of 0.05% to 150% of the nominal concentration. A correlation coefficient (r²) of >0.999 is expected.

  • Accuracy: Determined by the recovery of spiked known impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision (Repeatability and Intermediate Precision): Evaluated by multiple preparations and injections by different analysts on different days. The relative standard deviation (RSD) should be <2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's performance is evaluated by making small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).

Representative HPLC Purity Data

The following table presents hypothetical purity data for a new batch of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir compared to a previously qualified lot.

AnalyteRetention Time (min)Area % (New Batch)Area % (Qualified Lot)
Impurity 112.50.080.07
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir15.299.8599.88
Impurity 218.90.050.04
Total Impurities-0.130.11
Purity (by HPLC) -99.85% 99.88%

Conclusion

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a crucial process-related intermediate in the synthesis of Atazanavir. While not an official pharmacopeial impurity, its qualification as a reference standard is essential for robust in-process control and for ensuring the quality of the final drug substance. The qualification process, as outlined in this guide, involves comprehensive structural elucidation and purity determination using orthogonal analytical techniques. The validation of the primary analytical method (HPLC) must be performed according to ICH and USP guidelines to ensure its suitability for its intended purpose. By establishing a well-characterized reference standard for this key intermediate, pharmaceutical manufacturers can enhance the control over their manufacturing process and ultimately contribute to the safety and efficacy of Atazanavir.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • PubChem. Atazanavir. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • RXN Chemicals. Atazanavir EP Impurity F. [Link]

  • SynZeal. Atazanavir EP Impurity F. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Atazanavir, a critical protease inhibitor for the treatment of HIV-1 infection, and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Atazanavir, a critical protease inhibitor for the treatment of HIV-1 infection, and its related compounds are subject to rigorous analytical scrutiny to identify and quantify any impurities.[1][2] One such process-related impurity is "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir." The accurate quantification of this impurity is crucial for ensuring the quality of the final drug product. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography (UPLC) with UV detection—for the analysis of this specific impurity. The focus will be on the cross-validation of these methods, a critical step when transferring a method between laboratories or implementing a new technology.[3][4]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present supporting experimental data (illustrative), and provide detailed protocols to ensure scientific integrity and reproducibility. All methodologies and validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, as well as Food and Drug Administration (FDA) recommendations.[5][6][7][8][9][10]

The Imperative of Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more methods are equivalent and can produce comparable results.[3][4] This is essential in several scenarios:

  • Technology Transfer: When a method is transferred from a research and development lab to a quality control lab.

  • Method Modernization: When upgrading from an older technology (e.g., HPLC) to a newer one (e.g., UPLC) to improve efficiency and sensitivity.[11][12][13]

  • Inter-laboratory Studies: To ensure consistency of results across different testing sites.[14]

The objective is to ensure that the analytical procedure remains suitable for its intended purpose throughout its lifecycle.[15][16]

Experimental Design: A Tale of Two Chromatographies

For the purpose of this guide, we will compare a traditional HPLC-UV method with a modern UPLC-UV method for the quantification of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" in the presence of the Atazanavir API.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC has long been the workhorse of pharmaceutical analysis, known for its robustness and reliability.[11]

Experimental Protocol: HPLC-UV Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.[17][18]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" reference standard at 100 µg/mL in diluent (50:50 Acetonitrile:Water).

    • Prepare a stock solution of Atazanavir API at 1 mg/mL in diluent.

    • For specificity, spike the Atazanavir solution with the impurity to a final concentration of 0.1% relative to the API.

    • For linearity, prepare a series of dilutions of the impurity stock solution ranging from the reporting limit to 150% of the target concentration.

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster analysis times, better resolution, and higher sensitivity.[11][12][19][20]

Experimental Protocol: UPLC-UV Method

  • Instrumentation:

    • UPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 20% B

      • 0.5-4.5 min: 20% to 70% B

      • 4.5-5.5 min: 70% B

      • 5.6-7.0 min: 20% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 240 nm.[17][21]

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Same as for the HPLC-UV method.

Cross-Validation: A Data-Driven Comparison

The cross-validation of these two methods involves assessing key validation parameters as defined by ICH guidelines.[6][10] The following tables present illustrative data that highlights the expected performance differences between the two techniques.

System Suitability

System suitability testing is performed before any validation runs to ensure the chromatographic system is performing adequately.

ParameterHPLC-UVUPLC-UVAcceptance Criteria
Tailing Factor (Impurity Peak) 1.21.1≤ 2.0
Theoretical Plates (Impurity Peak) > 5000> 15000> 2000
Resolution (between API and Impurity) 2.54.0> 2.0
%RSD of 6 Injections < 1.0%< 0.5%≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9][22]

ParameterHPLC-UVUPLC-UV
Peak Purity (Impurity Peak) PassPass
Resolution from nearest peak 2.54.0
Forced Degradation Study No interference at the retention time of the impurity from degradation products.No interference at the retention time of the impurity from degradation products.
Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[17]

ParameterHPLC-UVUPLC-UV
Range 0.05 - 1.5 µg/mL0.02 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept Minimal, within acceptable limitsMinimal, within acceptable limits
Accuracy

Accuracy is the closeness of the test results to the true value.[22] It is typically assessed by recovery studies.

Spiked LevelHPLC-UV (% Recovery)UPLC-UV (% Recovery)Acceptance Criteria
50% 99.5%100.2%98.0% - 102.0%
100% 100.8%100.5%98.0% - 102.0%
150% 101.2%100.9%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

ParameterHPLC-UV (%RSD)UPLC-UV (%RSD)Acceptance Criteria
Repeatability (n=6) < 1.5%< 1.0%≤ 5.0% for impurities
Intermediate Precision (different day, analyst) < 2.0%< 1.5%≤ 5.0% for impurities
Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC-UVUPLC-UV
LOD (µg/mL) 0.0150.006
LOQ (µg/mL) 0.050.02
Method Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]

Parameter VariationHPLC-UV (Impact)UPLC-UV (Impact)
Flow Rate (±10%) Minor shift in retention time, resolution maintained.Minor shift in retention time, resolution maintained.
Column Temperature (±5°C) Minor shift in retention time.Minor shift in retention time.
Mobile Phase pH (±0.2) Minor shift in retention time, peak shape stable.Minor shift in retention time, peak shape stable.

Visualizing the Workflow

The following diagrams illustrate the cross-validation workflow and the relationship between the different analytical validation parameters.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome DefineATP Define Analytical Target Profile (ATP) SelectMethods Select HPLC and UPLC Methods for Comparison DefineATP->SelectMethods MethodValidation Perform Full Validation of Both Methods SelectMethods->MethodValidation ComparativeTesting Analyze Same Samples with Both Methods MethodValidation->ComparativeTesting DataAnalysis Statistical Comparison of Results ComparativeTesting->DataAnalysis AcceptanceCriteria Assess Against Pre-defined Criteria DataAnalysis->AcceptanceCriteria FinalReport Generate Cross-Validation Report AcceptanceCriteria->FinalReport ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD LOD Specificity->LOD Precision->Accuracy Range Range Linearity->Range LOQ LOQ LOD->LOQ

Caption: Inter-relationship of analytical validation parameters.

Discussion and Conclusion

The cross-validation data clearly illustrates the advantages of the UPLC method over the traditional HPLC method for the analysis of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir."

  • Speed and Efficiency: The most significant advantage of the UPLC method is the drastically reduced analysis time (7 minutes vs. 35 minutes). This translates to higher sample throughput and reduced solvent consumption, leading to cost savings and a lower environmental impact. [12][19]* Sensitivity: The UPLC method demonstrates superior sensitivity with lower LOD and LOQ values. This is crucial for the detection and quantification of trace-level impurities, which is often a requirement for regulatory submissions.

  • Resolution: The higher theoretical plates and resolution achieved with the UPLC method provide greater confidence in the separation of the impurity from the main API peak and other potential impurities.

While the HPLC method is still a valid and reliable technique that meets all acceptance criteria, the UPLC method offers significant improvements in performance and efficiency. The choice between the two will depend on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and the need for enhanced sensitivity. For new method development, UPLC is the recommended platform for achieving optimal performance in the analysis of Atazanavir and its impurities. [19] This guide has demonstrated that a systematic approach to cross-validation, grounded in the principles of the ICH and FDA guidelines, can effectively compare and validate different analytical methods. [15][16]By understanding the "why" behind the experimental choices and critically evaluating the performance data, scientists can confidently select and implement the most appropriate analytical technology for their needs, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • IntechOpen. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ResearchGate. (2023). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]

  • National Center for Biotechnology Information. Atazanavir. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. Method development and validation for the simultaneous estimation of Atazanavir and Ritonavir in tablet dosage form by RP-HPLC. [Link]

  • National Center for Biotechnology Information. (2018). Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. [Link]

  • Oxford Academic. (2018). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. [Link]

  • PubMed. (2018). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. [Link]

  • MDPI. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • PubMed Central. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • International Journal Of Pharma Research and Health Sciences. (2017). Analytical Method Development and Validation of Simultaneous Estimation of Atazanavir in Bulk and Pharmaceutical Dosage form by RP-HPLC. [Link]

  • Research Journal of Pharmacy and Technology. (2016). Development and Validation of RP-HPLC method for Simultaneous estimation of Atazanavir and Ritonavir in their combined dosage form. [Link]

  • LookChem. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. Des-N-(methoxycarbonyl)-L-tert-leucine bis-boc atazanavir. [Link]

Sources

Validation

A Comparative Guide to the Stability of Atazanavir and Its Key Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability in Antiviral Drug Development Atazanavir, a potent protease inhibitor, is a cornerstone in the therapeutic arse...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Antiviral Drug Development

Atazanavir, a potent protease inhibitor, is a cornerstone in the therapeutic arsenal against Human Immunodeficiency Virus (HIV).[1] Its efficacy, like any pharmaceutical agent, is intrinsically linked to its stability. The degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities, thereby compromising patient safety and therapeutic outcomes. Understanding the stability profile of Atazanavir, and equally importantly, its synthetic intermediates, is paramount for robust process development, formulation design, and ensuring the quality of the final drug product.

This guide provides an in-depth comparative analysis of the stability of Atazanavir and two of its key synthetic intermediates. By examining their behavior under various stress conditions, we aim to provide researchers and drug development professionals with critical insights into their intrinsic chemical liabilities. This knowledge is instrumental in devising strategies to mitigate degradation, optimize manufacturing processes, and develop stable formulations.

The Synthetic Lineage: Atazanavir and Its Precursors

The synthesis of Atazanavir is a multi-step process involving the convergence of several key fragments.[2][3] For the purpose of this stability guide, we will focus on two pivotal intermediates:

  • The Biaryl-Hydrazine Intermediate: tert-butyl 2-[4-(pyridin-2-yl)benzyl]hydrazinecarboxylate

  • The Chlorohydrin Intermediate: (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane

The following diagram illustrates a simplified synthetic pathway leading to Atazanavir, highlighting the positions of these key intermediates.

Atazanavir_Synthesis cluster_intermediates Key Intermediates Biaryl-hydrazine Biaryl-Hydrazine Intermediate Coupling Coupling Biaryl-hydrazine->Coupling Coupling Chlorohydrin Chlorohydrin Intermediate Chlorohydrin->Coupling Starting Materials 1 Starting Materials A Starting Materials 1->Biaryl-hydrazine Starting Materials 2 Starting Materials B Starting Materials 2->Chlorohydrin Atazanavir Atazanavir Coupling->Atazanavir

Caption: Simplified synthetic route to Atazanavir highlighting the key intermediates.

Comparative Stability Analysis: Atazanavir vs. Its Intermediates

A comprehensive understanding of a drug's stability requires subjecting it to forced degradation studies under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5][6] These studies help to identify potential degradation pathways and develop stability-indicating analytical methods.

Atazanavir: A Summary of Forced Degradation Studies

Numerous studies have investigated the stability of Atazanavir under forced degradation conditions. The results consistently demonstrate its susceptibility to degradation under acidic, alkaline, and oxidative stress, while showing relative stability under thermal and photolytic conditions.

Stress ConditionReagents and ConditionsObserved DegradationKey FindingsReferences
Acidic Hydrolysis 0.1 N to 2 N HCl, various temperatures and durationsSignificant DegradationAtazanavir is highly sensitive to acidic conditions, leading to the formation of several degradation products.[7][8][9][7][8][9]
Alkaline Hydrolysis 0.1 N to 2 N NaOH, various temperatures and durationsSignificant DegradationAtazanavir demonstrates considerable degradation in alkaline media, with multiple degradation products observed.[8][9][10][8][9][10]
Oxidative Degradation 3% to 30% H₂O₂, various temperatures and durationsSignificant DegradationThe drug is susceptible to oxidation, resulting in the formation of N-oxide and other related impurities.[8][9][8][9]
Thermal Degradation 60°C to 105°C, solid state and in solutionGenerally StableAtazanavir exhibits good thermal stability with minimal degradation observed under typical stress testing conditions.[7][9][7][9]
Photolytic Degradation Exposure to UV and fluorescent lightGenerally StableThe molecule shows resistance to degradation upon exposure to light, indicating good photostability.[7][11][7][11]
The Biaryl-Hydrazine Intermediate: An Inferential Stability Profile
  • Hydrazine Moiety: Hydrazine and its derivatives are known to be susceptible to oxidation . This can lead to the formation of various byproducts, including N-nitroso compounds, which are often mutagenic. The presence of atmospheric oxygen, especially in the presence of metal ions, can enhance the rate of degradation.

  • tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is generally stable under basic and nucleophilic conditions. However, it is highly labile to acidic conditions . Therefore, under acidic stress, deprotection to reveal the free hydrazine is a likely degradation pathway. The Boc group is also reported to be stable at moderate temperatures.

  • Pyridine and Phenyl Rings: These aromatic systems are generally stable but can be susceptible to photodegradation under prolonged exposure to high-energy light, potentially leading to the formation of radical species and subsequent degradation products.

Based on this analysis, the biaryl-hydrazine intermediate is predicted to be most vulnerable to oxidative and acidic degradation .

The Chlorohydrin Intermediate: An Inferential Stability Profile

Similar to the biaryl-hydrazine intermediate, specific forced degradation data for (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane is scarce. Its stability can be inferred from the reactivity of its functional groups.

  • Chlorohydrin Moiety: Chlorohydrins are known to be susceptible to hydrolysis , particularly under basic conditions, which can lead to the formation of an epoxide. Acidic conditions can also promote hydrolysis, though the mechanism may differ. They are also generally considered to be thermally labile.

  • tert-Butoxycarbonyl (Boc) Protecting Group: As with the other intermediate, the Boc group is expected to be cleaved under acidic conditions .

  • Phenyl Group: The phenyl ring may be susceptible to photodegradation .

Therefore, the chlorohydrin intermediate is likely to be most susceptible to hydrolytic (especially alkaline) and acidic degradation , as well as being potentially sensitive to heat.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways for Atazanavir and its intermediates based on the available data and chemical principles.

Degradation_Pathways cluster_atazanavir Atazanavir Degradation cluster_intermediates_deg Intermediates' Putative Degradation Atazanavir Atazanavir Acid_Deg Acidic Degradation Products Atazanavir->Acid_Deg Acidic Hydrolysis Alk_Deg Alkaline Degradation Products Atazanavir->Alk_Deg Alkaline Hydrolysis Ox_Deg Oxidative Degradation Products Atazanavir->Ox_Deg Oxidation Biaryl-hydrazine Biaryl-Hydrazine Intermediate Hydrazine_Ox Oxidized Hydrazine Derivatives Biaryl-hydrazine->Hydrazine_Ox Oxidation Boc_Deprotection_Hydrazine Boc-Deprotected Hydrazine Biaryl-hydrazine->Boc_Deprotection_Hydrazine Acidic Conditions Chlorohydrin Chlorohydrin Intermediate Epoxide_Formation Epoxide Formation Chlorohydrin->Epoxide_Formation Alkaline Hydrolysis Boc_Deprotection_Chlorohydrin Boc-Deprotected Chlorohydrin Chlorohydrin->Boc_Deprotection_Chlorohydrin Acidic Conditions

Caption: Proposed degradation pathways for Atazanavir and its key intermediates.

Experimental Protocols for Forced Degradation Studies

To facilitate further research and verification, the following are detailed, step-by-step methodologies for conducting forced degradation studies on Atazanavir, which can be adapted for its intermediates. These protocols are based on methods described in the scientific literature.[7][8][9]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 N HCl) Stress_Application Expose samples to stress conditions Acid->Stress_Application Alkali Alkaline (e.g., 0.1 N NaOH) Alkali->Stress_Application Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Stress_Application Thermal Thermal (e.g., 80°C) Thermal->Stress_Application Photolytic Photolytic (UV/Vis light) Photolytic->Stress_Application Sample_Preparation Prepare solutions of Atazanavir/Intermediate Sample_Preparation->Acid Sample_Preparation->Alkali Sample_Preparation->Oxidative Sample_Preparation->Thermal Sample_Preparation->Photolytic Neutralization_Dilution Neutralize (if applicable) and dilute samples Stress_Application->Neutralization_Dilution HPLC_Analysis Analyze by validated stability-indicating HPLC method Neutralization_Dilution->HPLC_Analysis Data_Analysis Quantify degradation and identify degradation products HPLC_Analysis->Data_Analysis

Sources

Comparative

A Comparative Guide to the Identification and Qualification of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Impurity

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of methodologies for the identification and qualification of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of methodologies for the identification and qualification of the process-related impurity, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, in the synthesis of the antiretroviral drug Atazanavir. We will explore the rationale behind experimental choices, present comparative data, and outline a comprehensive qualification workflow in line with current regulatory expectations.

Introduction: The Significance of Impurity Profiling in Atazanavir Synthesis

Atazanavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection. The complexity of its multi-step synthesis invariably leads to the formation of impurities, which, if not adequately controlled, can impact the safety and efficacy of the final drug product. "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" is a known process-related impurity, an intermediate that may carry over into the final active pharmaceutical ingredient (API).[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities, requiring their identification, quantification, and toxicological qualification.[4][5]

This guide will navigate the analytical challenges associated with this specific impurity and provide a framework for its successful management during drug development.

Identification of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir: A Comparative Analysis of Analytical Techniques

The accurate identification and quantification of impurities at trace levels necessitate the use of highly sensitive and specific analytical methods. The choice of technique is critical and depends on the physicochemical properties of the impurity and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quality Control

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most widely used technique for routine quality control in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness.[6][7][8][9] For the analysis of Atazanavir and its impurities, reversed-phase HPLC (RP-HPLC) is the method of choice.

Experimental Protocol: A Generalized RP-HPLC-UV Method for Atazanavir Impurity Profiling

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for good separation of Atazanavir and its structurally similar impurities.[9]

  • Mobile Phase: A gradient elution is often employed to resolve compounds with a wide range of polarities. A common mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[9][10]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[9]

  • Detection: UV detection at a wavelength where both Atazanavir and the impurity have significant absorbance (e.g., 250 nm) is typically used.[11][12]

  • Sample Preparation: The Atazanavir drug substance is dissolved in a suitable solvent, often the mobile phase, to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis API Atazanavir API Sample Dissolve Dissolve in Diluent API->Dissolve Inject Inject into HPLC Dissolve->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Signal Quantify Identify & Quantify Impurity Peak Chromatogram->Quantify

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Structural Elucidation

While HPLC-UV is excellent for quantification, it may not be sufficient for the definitive identification of an unknown impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation.[13][14][15] This is particularly important during forced degradation studies where novel degradation products may be formed.[4][6][8]

Experimental Protocol: A General LC-MS Method for Impurity Identification

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often preferred for its higher resolution and faster analysis times.[10][16]

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like Atazanavir and its impurities.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural confirmation.[4]

  • Chromatographic Conditions: The HPLC conditions can be adapted from the validated HPLC-UV method.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Sample_LC Inject Sample Separation_LC Chromatographic Separation Sample_LC->Separation_LC Ionization Electrospray Ionization (ESI) Separation_LC->Ionization Eluent Mass_Analysis Mass Analysis (TOF, Orbitrap) Ionization->Mass_Analysis Fragmentation Tandem MS (MS/MS) Mass_Analysis->Fragmentation MW_Det Determine Molecular Weight Mass_Analysis->MW_Det Accurate Mass Struct_Elucid Elucidate Structure Fragmentation->Struct_Elucid Fragmentation Pattern MW_Det->Struct_Elucid

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

For absolute structural confirmation, particularly for novel impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule. The main challenge with NMR is the need for an isolated and purified sample of the impurity, which can be a significant undertaking.

Comparison of Analytical Techniques
Technique Primary Use Advantages Limitations
HPLC-UV Quantification, Routine QCRobust, reproducible, cost-effective, well-established.[6][7][8][9]Limited specificity for identification, may not detect co-eluting impurities.
LC-MS Identification, Structural ElucidationHigh sensitivity and specificity, provides molecular weight and fragmentation data.[13][14][15]More expensive, requires specialized expertise for data interpretation.
NMR Absolute Structural ConfirmationProvides unambiguous structural information.Requires isolated and pure impurity sample, lower sensitivity than MS.

Qualification of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir: A Risk-Based Approach

Once an impurity has been identified and its levels in the drug substance are known, a critical decision must be made: is the impurity "qualified" at the observed level? Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

Regulatory Framework for Impurity Qualification

The International Council for Harmonisation (ICH) provides guidelines for the qualification of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish identification and qualification thresholds based on the maximum daily dose of the drug.

  • Identification Threshold: The level above which an impurity must be identified.

  • Qualification Threshold: The level above which an impurity's safety must be demonstrated.

If the level of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is above the ICH qualification threshold, a comprehensive toxicological risk assessment is required.

A Modern Approach to Qualification: Integrating In-Silico Toxicology

Conducting traditional toxicology studies on every process-related impurity is a time-consuming and resource-intensive process. A modern and scientifically accepted approach is to use in-silico (computational) toxicology tools to predict the potential toxicity of an impurity.[17] This is particularly relevant for impurities present at low levels.

Qualification Workflow:

  • Literature and Database Search: A thorough search of the scientific literature and toxicological databases for data on the impurity or structurally similar compounds.

  • In-Silico Toxicity Prediction: Utilize validated software to predict various toxicity endpoints, such as mutagenicity (genotoxicity), carcinogenicity, and reproductive toxicity. Several in-silico models, such as those based on structure-activity relationships (SARs), can be employed.[17][18][19]

  • Expert Review: The in-silico predictions should be critically evaluated by a qualified toxicologist to assess their relevance and reliability.

  • Decision Making: Based on the in-silico assessment and the impurity level, a decision can be made on whether further toxicological testing is necessary. If the in-silico analysis indicates a potential for genotoxicity, for instance, more stringent control measures or further experimental testing may be warranted.

Qualification_Workflow Impurity_Identified Impurity Identified & Quantified Compare_Threshold Compare with ICH Qualification Threshold Impurity_Identified->Compare_Threshold Below_Threshold Impurity is Qualified Compare_Threshold->Below_Threshold Below Above_Threshold Qualification Required Compare_Threshold->Above_Threshold Above Tox_Assessment Toxicological Risk Assessment Above_Threshold->Tox_Assessment In_Silico In-Silico Toxicity Prediction (e.g., Mutagenicity) Tox_Assessment->In_Silico Expert_Review Expert Toxicological Review In_Silico->Expert_Review Decision Decision on Further Testing Expert_Review->Decision No_Further_Test Justification for Acceptance Decision->No_Further_Test Low Risk Further_Test Conduct Experimental Toxicology Studies Decision->Further_Test Potential Risk

Conclusion and Recommendations

The effective control of process-related impurities like Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a critical aspect of ensuring the quality and safety of Atazanavir. A multi-pronged analytical approach, leveraging the strengths of HPLC-UV for routine control and LC-MS for definitive identification, is recommended. For qualification, a modern, risk-based strategy that incorporates in-silico toxicological predictions offers a scientifically sound and efficient alternative to extensive experimental testing, particularly for impurities present at levels close to the qualification threshold. By implementing these advanced analytical and qualification strategies, pharmaceutical scientists can confidently navigate the complex regulatory landscape and deliver safe and effective medicines to patients.

References

  • Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products. RSC Publishing. Available at: [Link]

  • Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. IJPPR. Available at: [Link]

  • Study of Forced Degradation behavior of Atazanavir. RJPT. Available at: [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. Available at: [Link]

  • Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms. Der Pharma Chemica. Available at: [Link]

  • Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. Oxford Academic. Available at: [Link]

  • LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. African Journal of Biomedical Research. Available at: [Link]

  • LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. African Journal of Biomedical Research. Available at: [Link]

  • Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. NIH. Available at: [Link]

  • In silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking studies of a few Antiviral Agents. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. PMC - NIH. Available at: [Link]

  • Development and validation of a UPLC-MS method for determination of atazanavir sulfate by the "analytical quality by design" approach. PubMed. Available at: [Link]

  • Development And Validation Of Liquid Chromatography Method For The Analysis Of Atazanavir In Pharmaceutical Dosage Forms. Neliti. Available at: [Link]

  • Development and Validation of UV Spectroscopic by Q-absorption Ratio, RP-HPLC Method for Simultaneous Estimation of Atazanvir and Ritonavir in bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • In silico evaluation of atazanavir as a potential HIV main protease inhibitor and its comparison with new designed analogs. PubMed. Available at: [Link]

  • Impurities profiling of ATZ | PPTX. Slideshare. Available at: [Link]

  • In silico-assisted development of supersaturable preconcentrated isotropic mixture of atazanavir for augmenting biopharmaceutical performance in the presence of H2-receptor antagonist. PubMed. Available at: [Link]

  • Des-N-(methoxycarbonyl)-L-tert-leucine bis-boc atazanavir. XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]

  • N-(Methoxycarbonyl)-L-tert-leucine. PubChem. Available at: [Link]

Sources

Validation

A Comparative Guide to the Pharmacopeial Conformity of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Key Intermediate Atazanavir is a widely used antiretroviral drug in the treatment of HIV-1 infection.[1][2][3] The synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Intermediate

Atazanavir is a widely used antiretroviral drug in the treatment of HIV-1 infection.[1][2][3] The synthesis of Atazanavir is a multi-step process, and the purity of each intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a crucial precursor in several synthetic routes to Atazanavir.[6][7][8] Therefore, its conformity to stringent quality standards is not merely a regulatory hurdle but a critical determinant of the final drug product's quality.

This guide will objectively compare the analytical performance of this intermediate with pharmacopeial requirements, supported by detailed experimental protocols and data. We will explore the causality behind experimental choices, ensuring a trustworthy and self-validating system of analysis.

Pharmacopeial Landscape for Atazanavir and its Intermediates

Major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide monographs for Atazanavir Sulfate that outline specific tests for identification, assay, and impurities.[9][10][11] While a dedicated monograph for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir may not exist, the principles and methodologies outlined for the final API and its known impurities serve as the authoritative benchmark for its quality assessment.[2][12] The core principle is to ensure that the impurity profile of the intermediate is well-characterized and controlled to prevent the carry-over of undesirable substances into the final drug product.

Key pharmacopeial tests relevant to the conformity assessment of this intermediate include:

  • Identification: Confirming the chemical structure.

  • Purity: Quantifying the presence of organic and inorganic impurities.

  • Assay: Determining the potency of the compound.

  • Residual Solvents: Ensuring levels of solvents used in synthesis are within safe limits.

Section 1: Comparative Analysis of Physicochemical Properties and Identification

A fundamental step in establishing conformity is the unambiguous identification of the compound and the assessment of its basic physicochemical properties.

Spectroscopic Identification

Rationale: Spectroscopic techniques provide a fingerprint of the molecule, allowing for definitive structural confirmation. A combination of techniques is employed to meet the rigorous standards of pharmacopeial identification tests.[13]

Experimental Protocols:

  • Infrared (IR) Spectroscopy:

    • Method: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. The pellet is then analyzed using an FTIR spectrometer.

    • Interpretation: The resulting spectrum should be compared to a reference standard of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. Key functional groups to be observed include C=O stretching (from the Boc protecting groups and carbamate), N-H bending, and aromatic C-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-resolution NMR spectrometer (¹H and ¹³C NMR).

    • Interpretation: The chemical shifts, signal integrations, and coupling patterns should be consistent with the known structure of the molecule. This provides detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS):

    • Method: The sample is introduced into a mass spectrometer (e.g., using electrospray ionization - ESI) to determine its molecular weight.

    • Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.

Data Presentation:

Test Pharmacopeial Expectation Typical Result for a High-Purity Sample
IR Spectrum Concordant with the reference spectrum.Characteristic peaks corresponding to key functional groups are present and match the reference.
¹H NMR The chemical shifts and relative intensities of the signals are consistent with the assigned structure.Protons corresponding to the Boc groups, aromatic rings, and aliphatic chain are observed at the expected chemical shifts with correct integration.
¹³C NMR The number of signals and their chemical shifts are consistent with the assigned structure.The correct number of carbon signals for the molecule is observed.
Mass Spectrum The molecular ion peak corresponds to the theoretical molecular weight.A prominent peak at the expected m/z value is observed.

Section 2: Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for detecting and quantifying any related substances or degradation products.[3][14][15][16]

Rationale for Method Selection

A robust, stability-indicating HPLC method is crucial for separating the main compound from potential process-related impurities and degradation products.[17][18][19] The choice of a reversed-phase C18 column is common for compounds of this polarity, and a gradient elution can effectively separate a wide range of impurities with varying polarities.[20][21] UV detection is typically employed as the chromophores in the molecule allow for sensitive detection.[19]

Experimental Protocol: HPLC Purity Determination

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh about 25 mg of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Results

Caption: Workflow for HPLC purity analysis of the intermediate.

Comparative Data and Acceptance Criteria

The acceptance criteria for impurities are guided by ICH guidelines and pharmacopeial monographs for the final API.

Parameter Pharmacopeial Guideline (Typical for API) Alternative Intermediate (Example) Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (High Purity)
Purity (by HPLC) ≥ 98.0%97.5%≥ 99.5%
Any Individual Unknown Impurity ≤ 0.10%0.25%≤ 0.05%
Total Impurities ≤ 1.0%1.5%≤ 0.5%

Section 3: Forced Degradation Studies

To ensure the analytical method is "stability-indicating," forced degradation studies are performed.[17][18][19][22][23] This involves subjecting the compound to harsh conditions to intentionally produce degradation products. A stability-indicating method is one that can resolve the main peak from all degradation product peaks.

Rationale and Importance

Forced degradation studies provide insight into the degradation pathways of the molecule and help in the development of analytical methods that can accurately measure the compound in the presence of its degradants.[18][22][23] This is a critical component of demonstrating the specificity of the purity method.

Experimental Protocols for Forced Degradation

Samples of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir are subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed using the HPLC method described in Section 2.2.

Workflow for Forced Degradation Study:

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis start Sample of Intermediate acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pda Peak Purity by PDA hplc->pda report report pda->report Evaluate Specificity

Caption: Workflow of a forced degradation study.

Performance Comparison

A well-behaved intermediate will show some degradation under these harsh conditions, and the HPLC method should be able to resolve the main peak from all degradant peaks.

Stress Condition Alternative Intermediate Performance Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Performance
Acidic Hydrolysis Significant degradation, co-elution of impurities.Moderate degradation, all degradants well-resolved.
Basic Hydrolysis Rapid and extensive degradation.Significant degradation, all degradants well-resolved.
Oxidative Degradation Stable, no significant degradation.Minor degradation, degradant peak is resolved.
Thermal Degradation Stable.Stable.
Photolytic Degradation Minor degradation.Minor degradation.

Conclusion

The comprehensive analysis presented in this guide demonstrates that a high-purity batch of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir can meet and exceed the stringent quality requirements derived from pharmacopeial standards for the final Atazanavir API. The provided experimental protocols offer a robust framework for the quality control of this critical intermediate. By ensuring the high purity and well-characterized impurity profile of this starting material, drug manufacturers can have greater confidence in the quality, safety, and efficacy of the final Atazanavir drug product.

References

  • Pharmaffiliates. Atazanavir-impurities. [Link]

  • RSC Publishing. Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products. [Link]

  • SynZeal. Atazanavir Impurities. [Link]

  • SynThink Research Chemicals. Atazanavir EP Impurities and Related Compounds. [Link]

  • Pharmaffiliates. Atazanavir Sulfate-impurities. [Link]

  • IJPPR. Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. [Link]

  • PharmaCompass.com. Atazanavir | USP | Pharmacopoeia | Reference Standards. [Link]

  • International Journal of Pharmacy. method development and validation of atazanavir sulfate by various analytical techniques - a review. [Link]

  • ResearchGate. Forced degradation studies on Atazanavir and Cobicistat by RP-HPLC method. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. A VALIDATED FORCED DEGRADATION METHOD FOR CHARACTERIZATION OF ATAZANAVIR DEGRADANTS BY LC-MS/MS. [Link]

  • RJPT. Study of Forced Degradation behavior of Atazanavir. [Link]

  • NIH. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. [Link]

  • IJRPR. Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. [Link]

  • Der Pharma Chemica. New Validated RP-HPLC method for the Determination of Atazanavir Sulphate in Bulk and Dosage form. [Link]

  • Journal of Advanced Scientific Research. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINA. [Link]

  • Oxford Academic. Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. [Link]

  • HuiChem. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. [Link]

  • Research Journal of Pharmacy and Technology. New RP-HPLC Method for the Estimation of Atazanavir sulphate in Pharmaceutical Dosage form. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. [Link]

  • PMC - NIH. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. [Link]

  • LookChem. Offer Des-N- (methoxycarbonyl) -L-Tert-Leucine Bis-Boc Atazanavir CAS No 198904-86-8. [Link]

  • Pharmaffiliates. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. [Link]

  • USP-NF ABSTRACT. Atazanavir Sulfate. [Link]

  • PharmaCompass.com. Atazanavir Sulfate | USP | Pharmacopoeia | Reference Standards. [Link]

  • Google Patents.

Sources

Validation

"Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" vs. other Boc-protected intermediates

For Researchers, Scientists, and Drug Development Professionals The synthesis of Atazanavir, a critical protease inhibitor in HIV therapy, presents numerous challenges to the process chemist, primarily centered around th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Atazanavir, a critical protease inhibitor in HIV therapy, presents numerous challenges to the process chemist, primarily centered around the stereoselective construction of its complex core structure. The strategic use of protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, is pivotal in navigating these synthetic hurdles. This guide provides an in-depth comparison of different Boc-protected intermediates and their associated synthetic strategies, with a focus on "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" and its role in a convergent synthetic approach versus alternative Boc-protected intermediates utilized in linear or semi-linear strategies.

The Synthetic Challenge of Atazanavir

Atazanavir's structure features multiple chiral centers and a complex aza-peptide backbone. The key challenges in its synthesis include:

  • Stereocontrol: The precise establishment of the stereochemistry at multiple centers is paramount for the drug's efficacy.

  • Cost-Effectiveness: The use of expensive reagents and starting materials, such as N-methoxycarbonyl-L-tert-leucine, can significantly impact the overall cost of production.

  • Process Efficiency: Long synthetic routes with numerous steps can lead to lower overall yields and increased production time.

  • Intermediate Stability: The stability of key intermediates is crucial for a robust and scalable manufacturing process.

The choice of synthetic strategy and the corresponding intermediates directly addresses these challenges. Two prominent strategies involving Boc-protected intermediates are the convergent synthesis via a diastereoselective reduction and the synthesis via epoxide ring-opening.

Convergent Synthesis: The Role of a "Bis-Boc" Protected Precursor

A highly efficient and practical approach to Atazanavir synthesis, as pioneered by Fan, Song, and Long, employs a convergent strategy.[1] This method involves the synthesis of two key fragments that are later coupled to form a ketomethylene aza-dipeptide isostere. The final and crucial step is a highly diastereoselective reduction to install the desired stereochemistry of the hydroxyl group.

While "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" is a specific nomenclature for a potential intermediate, the principles of this convergent synthesis rely on a similarly structured, bis-Boc protected precursor. This precursor is assembled from two main building blocks. The bulky N-(methoxycarbonyl)-l-tert-leucinyl moiety plays a critical role in directing the stereochemical outcome of the final reduction step.[1]

Synthetic Workflow: Convergent Approach

Convergent Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Convergent Coupling & Final Steps A1 N-(methoxycarbonyl)-L-tert-leucine A2 Acylated Benzyl Hydrazine A1->A2 Acylation C1 Amino Ketone Intermediate (Bis-Boc Protected Precursor) A2->C1 SN2 Coupling B1 N-Boc-L-phenylalaninal B2 Chloromethyl Ketone B1->B2 Chlorination B2->C1 C2 Atazanavir C1->C2 Diastereoselective Reduction

Caption: Convergent synthesis workflow for Atazanavir.

Advantages of the Convergent Approach:
  • Efficiency: Convergent syntheses are generally more efficient than linear syntheses as the overall yield is the product of the yields of the shorter, independent fragment syntheses.[2][3]

  • Late-Stage Stereocontrol: The diastereoselective reduction in the final step, directed by the bulky chiral auxiliary, provides excellent control over the critical stereocenter.[1]

  • Process Optimization: The synthesis of individual fragments can be optimized independently, potentially leading to higher overall yields and purity.

Synthesis via Epoxide Ring-Opening: An Alternative Boc-Protected Intermediate

An alternative and widely used strategy for Atazanavir synthesis involves the ring-opening of a chiral epoxide with a Boc-protected hydrazine derivative. This approach establishes one of the key stereocenters early in the synthesis. The resulting diamino alcohol is then further elaborated to yield Atazanavir.

In this route, an N,N'-bis-Boc-protected hydrazino–amino alcohol serves as a key intermediate. This intermediate is structurally related to "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir," highlighting the versatility of bis-Boc protection in different synthetic strategies.

Synthetic Workflow: Epoxide Ring-Opening Approach

Epoxide Ring-Opening cluster_0 Intermediate Synthesis cluster_1 Core Formation & Final Steps E1 Chiral Epoxide I1 N,N'-bis-Boc-protected hydrazino–amino alcohol E1->I1 Ring-Opening H1 Boc-Protected Hydrazine Derivative H1->I1 I2 Diamino Alcohol (after deprotection) I1->I2 Boc Deprotection I3 Atazanavir I2->I3 Coupling with N-(methoxycarbonyl)- L-tert-leucine

Caption: Atazanavir synthesis via an epoxide intermediate.

Advantages of the Epoxide Ring-Opening Approach:
  • Early Stereocenter Introduction: This strategy sets a key stereocenter early in the synthesis, which can be advantageous for purification and characterization.

  • High Yield for Key Step: The regiospecific ring-opening of the epoxide with the protected hydrazine has been reported to proceed in high yields (>85%).

  • Robustness: This pathway has been the subject of significant process development to create a scalable and robust manufacturing route.

Comparative Analysis of Boc-Protected Intermediates and Synthetic Strategies

FeatureConvergent Synthesis (via Bis-Boc Protected Precursor)Epoxide Ring-Opening (via N,N'-bis-Boc-protected hydrazino–amino alcohol)
Overall Strategy Convergent[2][3]Semi-linear
Stereocenter Introduction Late-stage, via diastereoselective reduction[1]Early-stage, from chiral epoxide
Key Boc-Intermediate Bis-Boc protected amino ketone precursorN,N'-bis-Boc-protected hydrazino–amino alcohol
Reported Yields High yield for the key SN2 coupling step.[1] Continuous flow synthesis of a key biaryl N-Boc-hydrazine intermediate reported at 74% overall yield, an improvement from 53%.[4][5]>85% yield for the epoxide ring-opening step.
Process Considerations Potentially higher overall yield due to convergent nature. Requires careful control of the final diastereoselective reduction.Robust and well-established for large-scale production. The synthesis of the chiral epoxide in high optical purity is critical.
Flexibility Allows for independent synthesis and optimization of fragments.More linear sequence of steps.

Experimental Protocols

Protocol 1: SN2 Coupling of Intermediates in Convergent Synthesis

Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[1]

  • To a solution of N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine in acetonitrile (CH₃CN), add sodium bicarbonate (NaHCO₃) and sodium iodide (NaI).

  • Add the chloromethyl ketone intermediate to the mixture.

  • Stir the reaction at room temperature until completion, typically monitored by HPLC.

  • Upon completion, perform a work-up by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Wash and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude amino ketone intermediate, which can be purified by crystallization.

Protocol 2: Epoxide Ring-Opening
  • Dissolve the chiral epoxide and the Boc-protected hydrazine derivative in a suitable solvent, such as isopropanol.

  • Heat the reaction mixture at reflux until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture and isolate the crude N,N'-bis-Boc-protected hydrazino–amino alcohol.

  • Purify the intermediate by crystallization or chromatography.

Conclusion

The choice between "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" (or a structurally similar bis-Boc precursor in a convergent synthesis) and other Boc-protected intermediates like the N,N'-bis-Boc-protected hydrazino–amino alcohol from the epoxide route depends on the specific goals of the synthesis.

The convergent approach offers the potential for higher overall yields and flexibility in process optimization, making it an attractive strategy for efficient synthesis. The late-stage introduction of a key stereocenter via a highly controlled diastereoselective reduction is a powerful feature of this route.

The epoxide ring-opening strategy represents a robust and well-trodden path to Atazanavir, with the advantage of establishing a key stereocenter early on. This can simplify downstream processing and purification.

Ultimately, the selection of the optimal Boc-protected intermediate and synthetic route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of production, and the capabilities for process control and optimization. Both strategies demonstrate the indispensable role of Boc protection in enabling the successful synthesis of this complex and vital pharmaceutical agent.

References

  • Fan, X., Song, Y.-L., & Long, Y.-Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75.
  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Fan, X., Song, Y.-L., & Long, Y.-Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75.
  • Hoffman, R. V., Maslouh, N., & Cervantes-Lee, F. (2002). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry, 67(4), 1045–1056.
  • Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir. Retrieved from [Link]

  • Xu, Z., et al. (2002). Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632. Organic Process Research & Development, 6(3), 323-328.
  • ResearchGate. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Retrieved from [Link]

  • Blucher Proceedings. (n.d.). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Process route to atazanavir via asymmetric synthesis of epoxide 62. Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. 82(2), 268-273.
  • National Center for Biotechnology Information. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry, 62(7), 3553–3574.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806-13.
  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • Pediaa. (2020). Difference Between Linear and Convergent Synthesis. Retrieved from [Link]

  • Fiveable. (n.d.). Convergent vs Linear Synthesis Definition. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Convergent synthesis: A strategy to synthesize compounds of biological interest. Retrieved from [Link]

Sources

Comparative

Purity assessment of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" by different techniques

A Comparative Guide to Purity Assessment of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir Introduction In the synthesis of complex Active Pharmaceutical Ingredients (APIs) like Atazanavir, a potent HIV-1 prot...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Introduction

In the synthesis of complex Active Pharmaceutical Ingredients (APIs) like Atazanavir, a potent HIV-1 protease inhibitor, the purity of synthetic intermediates is paramount to ensuring the safety and efficacy of the final drug product.[1][2] One such critical intermediate is "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir." The stringent control of impurities in this molecule is not merely a quality control checkbox; it is a fundamental requirement dictated by global regulatory bodies such as the International Council for Harmonisation (ICH).[3][4][5][6] The ICH Q3A(R2) guideline mandates the identification and characterization of any impurity present above a 0.1% threshold, making robust analytical methodologies essential.[7]

This guide provides a comparative analysis of the primary analytical techniques used for the purity assessment of this complex intermediate. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus will be on explaining the causality behind experimental choices, empowering researchers and drug development professionals to design and implement a comprehensive and scientifically sound purity testing strategy.

The Challenge: Profiling Impurities in a Complex Intermediate

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a large, multi-chiral molecule. Its synthesis involves several steps where process-related impurities (e.g., starting materials, by-products from side reactions) and potential degradation products can be introduced.[7] An effective analytical strategy must not only quantify the main compound but also detect, identify, and quantify these known and unknown impurities with high sensitivity and specificity.[8]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and quantitative accuracy.[9][10]

Principle of Separation

RP-HPLC separates compounds based on their relative polarity. A non-polar stationary phase (typically C18) retains the analyte and its impurities, which are then eluted by a polar mobile phase. Less polar compounds are retained longer, leading to separation.

Expertise in Method Development: A Self-Validating Protocol

A robust HPLC method is the foundation of reliable purity data. The choices made during development are critical for resolving the main peak from all potential impurities.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the initial choice.

    • Causality: The C18 stationary phase provides excellent hydrophobic retention for a relatively non-polar molecule like the Bis-Boc Atazanavir intermediate and its likely process-related impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Causality: Formic acid acts as a pH modifier to ensure sharp, symmetrical peak shapes by protonating silanol groups on the column and the basic nitrogens in the analyte. It is also volatile, making it compatible with subsequent MS analysis.

    • Mobile Phase B: Acetonitrile.

      • Causality: Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.

  • Gradient Elution Program: A gradient is essential for this application.

    • Program: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

      • Causality: A gradient is necessary because the potential impurities can span a wide range of polarities. A simple isocratic method might fail to elute highly retained impurities or co-elute early-eluting ones with the main peak.

  • Detection: UV-Vis detector set at 248 nm.

    • Causality: This wavelength is chosen based on the UV absorbance maxima of the Atazanavir chromophore, ensuring high sensitivity for both the parent molecule and related impurities containing the same core structure.[11][12]

  • Flow Rate & Injection Volume: 1.0 mL/min and 10 µL, respectively.

  • Data Analysis: Purity is typically reported as peak area percentage. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.

Strengths and Limitations
  • Strengths: Excellent for precise and accurate quantification of known impurities, highly robust for routine quality control (QC), and cost-effective.

  • Limitations: Provides no structural information on its own. Unidentified peaks are just "unknowns," and co-elution of impurities can lead to inaccurate quantification.

UPLC-MS: For Rapid, High-Resolution Profiling and Identification

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful tool for in-depth impurity profiling.[13][14] It enhances the separation power of HPLC and adds the critical dimension of mass identification.

Principle of Separation and Identification

UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, narrower peaks, and faster analysis times compared to traditional HPLC.[15] The MS detector then ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information that is crucial for impurity identification.[14]

Expertise in Method Development: A Self-Validating Protocol

Experimental Protocol: UPLC-MS for Impurity Identification

  • UPLC System: A system capable of handling high backpressures is required. The HPLC method described above can be readily transferred, with adjustments for the shorter column and faster flow rates.

  • Column Selection: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Causality: The smaller particle size dramatically increases separation efficiency, allowing for the resolution of closely eluting impurities that might be missed by HPLC.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred.

    • Causality: HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, significantly constraining its possible chemical structures.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Causality: The Atazanavir structure contains multiple basic nitrogen atoms that are readily protonated in the ESI source, making it highly sensitive for this class of compounds.

  • Data Analysis: The workflow involves correlating chromatographic peaks from the UPLC with their corresponding mass spectra. By comparing the accurate mass of an impurity with potential side-products or degradation pathways, its identity can be proposed.

Strengths and Limitations
  • Strengths: Superior separation resolution, provides molecular weight and structural fragment information for identifying unknown impurities, and high sensitivity.[14][15]

  • Limitations: Less suitable for routine QC due to higher cost and complexity. Quantification can be less accurate than HPLC without specific reference standards for each impurity due to variations in ionization efficiency.

Quantitative NMR (qNMR): The Orthogonal Purity Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute, primary ratio method of measurement.[16] Unlike chromatography, where detector response can vary between compounds, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][17] This makes qNMR a powerful orthogonal technique for purity assessment without the need for impurity-specific reference standards.[18][19][20]

Principle of Quantification

In a ¹H qNMR experiment, a certified internal standard of known purity and concentration is added to a precisely weighed sample of the analyte. By comparing the integral of a unique, well-resolved proton signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated with high precision.

Expertise in Method Development: A Self-Validating Protocol

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Sample Preparation:

    • Accurately weigh ~20 mg of the Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent solvent for a wide range of organic molecules. The internal standard must be chosen carefully: it must be stable, non-volatile, have signals that do not overlap with the analyte, and be of high, certified purity.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1, typically 5 times the longest T₁ relaxation time) is used.

      • Causality: A sufficient relaxation delay is absolutely critical to ensure that all protons are fully relaxed before the next pulse. Failure to do so will result in inaccurate signal integrals and an invalid quantitative result.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal unique to the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Strengths and Limitations
  • Strengths: Provides an absolute purity value without needing reference standards for impurities, offers structural confirmation of the main component, and is considered an orthogonal technique to chromatography.[18][19]

  • Limitations: Lower sensitivity compared to chromatographic methods, making it unsuitable for detecting trace-level impurities (<0.1%). Requires a higher amount of sample material.

Comparative Data Summary

The performance of each technique is summarized below. Values are illustrative and represent typical performance characteristics for this type of analysis.

ParameterHPLC (UV Detection)UPLC-MS (HRMS)qNMR (¹H, 400 MHz)
Primary Use Routine QC, QuantificationImpurity Identification, ProfilingAbsolute Purity, Reference Standard Characterization
Resolution GoodExcellentNot applicable (spectral resolution)
Sensitivity (LOD) ~0.01 - 0.05%~0.005 - 0.01%~0.1%
Analysis Time 20-30 min5-15 min10-20 min per sample
Identification Power None (retention time only)Excellent (Mass + Formula)Excellent (Structure)
Quantitation Accuracy Excellent (with standards)Good (semi-quantitative without standards)Excellent (absolute)

Visualizing the Analytical Workflow

A comprehensive purity assessment strategy integrates these techniques in a logical sequence.

G cluster_0 Phase 1: Routine Analysis & Screening cluster_1 Phase 2: Impurity Investigation Sample Sample Batch HPLC HPLC Purity Test Decision1 Purity > 99.5%? All Impurities < 0.1%? Release Batch Release for Next Synthesis Step UPLC_MS UPLC-MS for Identification NMR NMR for Structure Confirmation & qNMR Report Full Characterization Report

G Goal What is the Analytical Goal? QC QC Goal->QC ID ID Goal->ID AbsPurity AbsPurity Goal->AbsPurity Use_HPLC Use_HPLC QC->Use_HPLC Use_UPLCMS Use_UPLCMS ID->Use_UPLCMS Use_qNMR Use_qNMR AbsPurity->Use_qNMR

Conclusion and Recommendations

No single technique is sufficient for the complete purity assessment of a critical pharmaceutical intermediate like Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. An integrated, multi-faceted approach is required for robust quality control and regulatory compliance.

  • For Routine Production: A validated RP-HPLC method is the most appropriate tool for routine purity testing and batch release, offering a reliable balance of performance, cost, and speed.

  • For Impurity Identification: When an unknown impurity is detected above the ICH identification threshold (>0.1%), UPLC-MS is the indispensable next step to determine its molecular weight and propose a structure.

  • For Absolute Purity & Structural Confirmation: qNMR serves as the ultimate orthogonal method. It should be used to certify the purity of reference standards and can be employed to resolve any discrepancies observed in chromatographic results, providing an unbiased, absolute measure of purity.

By strategically combining these techniques, drug development professionals can build a comprehensive and self-validating system that ensures the purity of their intermediates, the quality of their final API, and ultimately, the safety of patients.

References

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • Slideshare. (2014). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • International Council for Harmonisation. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResearchGate. (2021). Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. [Link]

  • Sravani, G. et al. (2017). Development and Validation of New RP-HPLC Method for the Estimation of Atazanavir Sulphate in Bulk and Dosages Form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Vasavi, N., & Patan, A. Method development and validation for the simultaneous estimation of Atazanavir and Ritonavir in tablet dosage form by RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Gowri, S. D., & Mounika, G. (2016). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Journal of Taibah University for Science, 10(2), 235-243. [Link]

  • IJCRT.org. (2022). METHOD DEVELOPMENT AND VALIDATION OF RP HPLC METHOD FOR ESTIMATION OF ANTIVIRAL COMBINATION AS ATAZANAVIR AND RITONAVIR IN BULK. [Link]

  • Rani, A. P. (2013). New Validated RP-HPLC method for the Determination of Atazanavir Sulphate in Bulk and Dosage form. Der Pharma Chemica, 5(3), 113-119. [Link]

  • IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • IJNRD. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • WAPJ. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • ReAgent.co.uk. (2025). 8+ Drug Purity Tests: Quick & Easy. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical intermediates, such as Des-N-(metho...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical intermediates, such as Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, are critical components of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Characterization and Assessment

The initial and most critical step in the disposal of any chemical is a thorough hazard assessment. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is an intermediate in the synthesis of Atazanavir, an antiretroviral drug.[1][2] While a specific Safety Data Sheet (SDS) for this exact intermediate may not be readily available, its structural components and intended use necessitate that it be handled as a potentially hazardous substance.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] In the absence of specific data for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a conservative approach, treating it as a hazardous waste, is the most prudent course of action.

Key Considerations:

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority for waste disposal procedures. They can provide specific guidance based on local and state regulations, which may be more stringent than federal rules.

  • Review SDS of Related Compounds: Examining the SDS for structurally similar compounds, such as tert-butyl carbamate and other protected amino acids, can offer insights into potential hazards.[7][8][9][10]

  • Assume Hazardous Properties: Given its complex organic structure and role as a pharmaceutical intermediate, assume the compound may have toxicological properties that have not been fully investigated.[9][10]

Personal Protective Equipment (PPE)

Prior to handling Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir for disposal, ensure the appropriate personal protective equipment is worn to minimize exposure.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Consult a glove compatibility chart for specific solvents if the waste is in a solution.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not typically required for handling small quantities of non-volatile solids. Use in a fume hood to avoid dust inhalation.If there is a risk of aerosolization or if handling large quantities, consult your institution's EHS for guidance on appropriate respiratory protection.

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[3][11]

Step-by-Step Containerization Protocol:
  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[11][12]

    • Ensure the container is in good condition, with no cracks or leaks.[11]

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[13][14]

    • The label must include:

      • The full chemical name: "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir". Avoid abbreviations or chemical formulas.[13]

      • The date when the first waste was added to the container.[13]

      • The physical state of the waste (solid or liquid).

      • The specific hazards associated with the waste (e.g., "Toxic," "Irritant"). If unknown, indicate "Handle with Care."

      • The principal investigator's name and contact information.[13]

  • Segregate the Waste:

    • Solid Waste: Collect any unreacted Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir powder, contaminated weighing paper, and disposable labware in the designated solid hazardous waste container.[7]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[7][12]

    • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated hazardous waste container.[7]

On-Site Storage and Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][14]

  • Storage Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[12][14]

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[11]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[12]

  • Disposal Request:

    • Once the waste container is full or you are no longer generating this waste stream, arrange for pickup by your institution's EHS or a licensed professional waste disposal service.[7][15]

    • Do not dispose of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir down the drain or in the regular trash.[6][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_disposal Storage & Disposal start Start: Generation of Waste assess Hazard Assessment (Consult EHS) start->assess ppe Don Appropriate PPE container Select & Label Compatible Hazardous Waste Container ppe->container assess->ppe solid_waste Solid Waste (Powder, Contaminated Labware) container->solid_waste if solid liquid_waste Liquid Waste (Solutions) container->liquid_waste if liquid ppe_waste Contaminated PPE container->ppe_waste if contaminated saa Store in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa ppe_waste->saa pickup Arrange for EHS/ Licensed Vendor Pickup saa->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the disposal of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir.

Conclusion

The responsible disposal of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is a multi-step process that hinges on a conservative hazard assessment, proper use of PPE, and strict adherence to waste segregation and containerization protocols. By following these guidelines and consulting with your institution's EHS department, you can ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Waste Management.
  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. (n.d.). Benchchem.
  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.
  • Update on pharmaceutical waste disposal.... (n.d.). Ovid.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • What Determines Hazardous and Non-Hazardous Pharmaceuticals. (2022, November 2). Rx Destroyer.
  • Offer Des-N- (methoxycarbonyl) -L-Tert-Leucine Bis-Boc Atazanavir CAS No 198904-86-8. (n.d.). LookChem.
  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. (n.d.). Pharmaffiliates.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 25). TCI Chemicals.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - The University of Texas at Dallas.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir. (n.d.). LGC Standards.
  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. (n.d.). LGC Standards.
  • tert-Butyl carbamate | 4248-19-5. (n.d.). Ambeed.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 28). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
Reactant of Route 2
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
© Copyright 2026 BenchChem. All Rights Reserved.